Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-chlorosulfonylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)20(14,17)18/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXOBRJVBAHYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701785 | |
| Record name | tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872983-77-2 | |
| Record name | tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, a key intermediate in medicinal chemistry and organic synthesis. The document outlines a robust and reproducible synthetic pathway, beginning with the protection of the indole nitrogen, followed by a highly regioselective functionalization at the C2 position. We delve into the critical aspects of the reaction mechanism, emphasizing the rationale behind the choice of reagents and reaction conditions. Furthermore, this guide presents a comprehensive characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, safety considerations, and data interpretation are provided to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and validate this versatile building block.
Introduction: Significance and Application
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Functionalization of the indole ring is a critical strategy for modulating the biological activity of these molecules. The introduction of a sulfonyl moiety, particularly at the C2 position, can significantly enhance bioactivity.[1] Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate serves as a pivotal precursor for the synthesis of a wide array of indole-2-sulfonamides and related derivatives. The chlorosulfonyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles, making it an invaluable handle for late-stage diversification in drug discovery programs.
The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it enhances the stability of the indole ring and, most importantly, acts as a powerful directing group for regioselective metalation at the C2 position, a process known as Directed ortho Metalation (DoM). This guide focuses on leveraging this principle for an efficient and scalable synthesis.
Synthetic Strategy and Mechanism
The most effective and widely adopted strategy for the synthesis of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate involves a three-step sequence starting from commercially available N-Boc-indole. The core of this strategy is the regioselective deprotonation at the C2 position.
Core Synthetic Pathway:
-
Directed ortho Metalation (DoM): The synthesis commences with the deprotonation of N-Boc-indole at the C2 position using a strong organolithium base, such as sec-butyllithium (s-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures. The Boc group directs the lithium base to the adjacent C2 position, leading to the formation of a C2-lithiated intermediate.[2][3][4]
-
Sulfur Dioxide Quench: The highly reactive lithiated intermediate is then trapped by bubbling sulfur dioxide (SO₂) gas through the solution. This electrophilic quench forms a stable lithium indole-2-sulfinate salt.
-
Oxidative Chlorination: The final step involves the conversion of the sulfinate salt into the target sulfonyl chloride. This is achieved by treating the salt with a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).[5][6]
Mechanistic Insights
The success of this synthesis hinges on the Directed ortho Metalation step. The Boc group's carbonyl oxygen coordinates with the lithium cation of the organolithium base, positioning the base in close proximity to the C2 proton. This chelation effect lowers the activation energy for deprotonation at the C2 position relative to other positions on the indole ring, ensuring high regioselectivity.[4] Conducting the reaction at cryogenic temperatures (-78 °C) is crucial to prevent side reactions, such as decomposition of the organolithium reagent or undesired reactions with the solvent.
The subsequent steps involve the nucleophilic attack of the C2-lithiated indole on sulfur dioxide, followed by an oxidative chlorination process to yield the final sulfonyl chloride.
Synthesis Workflow Diagram
Caption: Synthetic workflow for tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents:
-
N-Boc-indole
-
sec-Butyllithium (s-BuLi, solution in cyclohexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfur dioxide (SO₂) gas
-
Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-indole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.[2]
-
SO₂ Quench: While maintaining the temperature at -78 °C, bubble SO₂ gas through the solution for approximately 15-20 minutes until the reaction mixture becomes acidic (test with moist pH paper at the gas outlet) or the color dissipates.
-
Warm-up: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 1-2 hours.
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
Chlorination: Re-dissolve the resulting crude lithium sulfinate salt in anhydrous DCM and cool the solution to 0 °C in an ice bath. Slowly add sulfuryl chloride (1.2 eq) dropwise.
-
Reaction Completion: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate as a solid.
Characterization and Data Analysis
The structural identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic methods.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClNO₄S | [7] |
| Molecular Weight | 315.77 g/mol | [7] |
| Monoisotopic Mass | 315.0332 Da | [7] |
| Appearance | Typically an off-white to pale yellow solid | General knowledge |
Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~8.2-7.2 (m, 4H, Ar-H), ~6.8 (s, 1H, indole C3-H), ~1.7 (s, 9H, C(CH₃)₃). The exact shifts of aromatic protons will depend on the solvent. |
| ¹³C NMR | δ (ppm): ~149 (C=O), ~138-120 (Ar-C), ~115 (indole C3), ~85 (quaternary C of Boc), ~28 (C(CH₃)₃). The C2 carbon bearing the sulfonyl chloride will be significantly downfield. |
| FT-IR | ν (cm⁻¹): ~1730 (C=O stretch, Boc-group), ~1380 & ~1180 (asymmetric and symmetric S=O stretch of SO₂Cl). |
| Mass Spec. (ESI+) | m/z: Calculated for [M+H]⁺: 316.0405. Fragmentation may show loss of the Boc group (-100) or the tert-butyl group (-57). |
Interpreting the Data:
-
NMR: The presence of the singlet at ~1.7 ppm integrating to 9 protons is characteristic of the Boc protecting group. The singlet around 6.8 ppm confirms successful functionalization at C2, leaving the C3 proton intact.
-
FT-IR: The strong absorption band around 1730 cm⁻¹ is definitive for the carbonyl of the Boc ester. Two strong bands in the 1400-1150 cm⁻¹ region are tell-tale signs of the sulfonyl group.[8]
-
MS: High-resolution mass spectrometry should confirm the elemental composition with high accuracy.
Safety, Handling, and Storage
-
Reagents: Organolithium reagents like s-BuLi are pyrophoric and react violently with water. Sulfuryl chloride is highly corrosive and toxic. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon).
-
Product: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid. They are also corrosive and can cause skin and eye burns.
-
Handling: Always use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated chemical fume hood.
-
Storage: Store the final product under an inert atmosphere in a cool, dry place, away from moisture.
Conclusion
This guide details a reliable and well-established method for the synthesis of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. The strategy, centered on Directed ortho Metalation, provides a high degree of regiocontrol, which is often a challenge in indole chemistry. The comprehensive characterization data and protocols provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the efficient production and validation of this important synthetic intermediate.
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Anderson, J. C., et al. (2010). Diamine-free Lithiation-Trapping of N-Boc Heterocycles Using s-BuLi in THF. PubMed. Available at: [Link]
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PubChem. (n.d.). Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate. PubChem. Available at: [Link]
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Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
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Lei, A., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. ACS Publications. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]
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An In-depth Technical Guide to N-Boc-2-chlorosulfonylindole: Properties, Reactivity, and Applications
Introduction: A Versatile Tool for Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic functionalization of this nucleus is paramount to modulating biological activity. N-Boc-2-chlorosulfonylindole emerges as a highly valuable and reactive intermediate, designed for the precise introduction of a sulfonyl group at the C2 position of the indole ring. The tert-butoxycarbonyl (Boc) group provides temporary protection to the indole nitrogen, enhancing solubility and moderating reactivity, while the chlorosulfonyl moiety at the C2 position serves as a potent electrophile, primed for reaction with a wide array of nucleophiles.[2][3] This guide offers an in-depth exploration of the physical and chemical properties of N-Boc-2-chlorosulfonylindole, providing researchers and drug development professionals with the technical insights required for its effective application.
Synthesis and Molecular Architecture
The preparation of N-Boc-2-chlorosulfonylindole typically begins with the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure accomplished by reacting indole with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4] The subsequent and crucial step is the regioselective chlorosulfonylation at the C2 position. This is often achieved by lithiation at the C2 position using a strong base like n-butyllithium or tert-butyllithium, followed by quenching the resulting organolithium species with sulfuryl chloride (SO₂Cl₂).
The molecular design—an N-Boc protected indole core with a C2-chlorosulfonyl group—is deliberate. The Boc group is stable under neutral and basic conditions but is readily cleaved by acid, allowing for orthogonal deprotection strategies in multi-step syntheses.[5][6] The electron-withdrawing nature of the Boc group also influences the electronic properties of the indole ring. The chlorosulfonyl group is a powerful electrophile and an excellent leaving group, making it an ideal handle for introducing sulfonamide functionalities, which are prevalent in pharmacologically active molecules.[7]
Caption: General synthesis pathway for N-Boc-2-chlorosulfonylindole.
Physical Properties
The physical properties of N-Boc-2-chlorosulfonylindole are critical for its handling, storage, and use in reactions. These properties are summarized in the table below. The compound is typically a solid at room temperature and should be stored under anhydrous conditions to prevent hydrolysis of the reactive chlorosulfonyl group.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄ClNO₄S | N/A |
| Molecular Weight | 315.77 g/mol | N/A |
| Appearance | White to off-white solid | Typical for similar compounds |
| Melting Point | Not widely reported, expected to be >100 °C | N/A |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate). Insoluble in water. | Inferred from structure |
| Stability | Moisture-sensitive; decomposes in the presence of water and protic solvents. Stable under inert, dry conditions. | [8] |
Chemical Properties and Reactivity
The chemistry of N-Boc-2-chlorosulfonylindole is dominated by the electrophilic nature of the sulfonyl chloride group. This moiety readily reacts with a variety of nucleophiles, making it a versatile building block for creating diverse compound libraries.
Reaction with Amines: The Gateway to Sulfonamides
The most prominent reaction of N-Boc-2-chlorosulfonylindole is its facile reaction with primary and secondary amines to form N-Boc-2-indolesulfonamides. This reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl byproduct.
The causality behind this experimental choice is clear: the base prevents the protonation of the amine nucleophile, maintaining its reactivity, and also neutralizes the acid generated, which could otherwise lead to undesired side reactions, including the potential cleavage of the acid-labile Boc group.[6]
Caption: Reaction of N-Boc-2-chlorosulfonylindole with an amine.
Stability and Deprotection
The N-Boc protecting group exhibits excellent stability towards basic and nucleophilic conditions, which is crucial during the formation of sulfonamides.[2][3] However, it is readily and cleanly removed under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent, efficiently cleaves the Boc group to reveal the free indole N-H.[9][10] The byproducts of this deprotection—isobutylene and carbon dioxide—are volatile and easily removed, simplifying purification. This orthogonal stability is a key feature that allows for selective manipulation of the molecule. For long-term storage, the compound should be kept in a cool, dry place under an inert atmosphere to prevent degradation.[8]
Spectroscopic Analysis
Confirmation of the structure and purity of N-Boc-2-chlorosulfonylindole and its derivatives is achieved through standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | The spectrum will show characteristic signals for the tert-butyl protons of the Boc group as a singlet around 1.5-1.7 ppm. Aromatic protons of the indole ring will appear in the range of 7.0-8.5 ppm. |
| ¹³C NMR | Key signals include the quaternary carbon of the tert-butyl group (~85 ppm), the carbonyl of the Boc group (~149 ppm), and the carbons of the indole ring (115-140 ppm). |
| IR Spectroscopy | Strong absorption bands are expected for the C=O of the carbamate (~1730 cm⁻¹) and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group (~1380 and ~1180 cm⁻¹ respectively). |
| Mass Spectrometry | The molecular ion peak [M]+ or protonated molecule [M+H]+ can be observed, confirming the molecular weight. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident for chlorine-containing fragments. |
Experimental Protocol: Synthesis of a Model N-Boc-2-Indolesulfonamide
This protocol provides a self-validating workflow for the synthesis and characterization of a representative sulfonamide derivative.
Objective: To synthesize N-(benzyl)-1-(tert-butoxycarbonyl)-1H-indole-2-sulfonamide.
Materials:
-
N-Boc-2-chlorosulfonylindole (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-2-chlorosulfonylindole (1.0 eq). Dissolve it in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath. This is done to control the exothermicity of the reaction.
-
Addition of Reagents: Sequentially add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aq. NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-30% Ethyl Acetate in Hexanes).
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Conclusion
N-Boc-2-chlorosulfonylindole stands out as a pivotal reagent for the functionalization of the indole C2 position. Its well-defined reactivity, governed by the electrophilic sulfonyl chloride and the orthogonally stable N-Boc group, provides a reliable and versatile platform for synthesizing libraries of 2-indolesulfonamides. Understanding its physical and chemical properties, as detailed in this guide, is essential for leveraging its full potential in the rational design and development of new therapeutic agents.
References
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Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances. Available at: [Link]
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A New Method for the Synthesis of 1-Methyl-1H-indole-3-carboxylate Derivatives, Employing Copper(II). Thieme Connect. Available at: [Link]
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Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. Available at: [Link]
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Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information (NCBI). Available at: [Link]
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N-BOC-N,N-Bis(2-chloroethyl)amine. PubChem. Available at: [Link]
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Reaction pathway for BOC amine formation under mild reaction conditions. ResearchGate. Available at: [Link]
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The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
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Novel Chemistry of Indole in the Synthesis of Heterocycles. SciSpace. Available at: [Link]
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N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. University of Kentucky UKnowledge. Available at: [Link]
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Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]
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Supporting Information for CO2-Responsive Graft Copolymers: Synthesis and Characterization. The Royal Society of Chemistry. Available at: [Link]
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Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. Available at: [Link]
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N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. Available at: [Link]
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A Technical Guide to the Spectral Analysis of tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (CAS 872983-77-2)
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Overview
tert-Butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (C₁₃H₁₄ClNO₄S) is a bifunctional molecule incorporating a sulfonyl chloride and a tert-butoxycarbonyl (Boc)-protected indole. This unique combination of functionalities dictates its characteristic spectral signature, which is crucial for its identification and quality control in research and development settings.
Chemical Structure:
Predicted Spectral Data
The following sections detail the anticipated NMR, IR, and MS spectral data for tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. These predictions are derived from the analysis of structurally analogous compounds and established principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for the target compound in a standard deuterated solvent like CDCl₃ are presented below.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Indole H-3 | ~6.7 ppm (s) | ~110 ppm | The C-3 proton will appear as a singlet, and the chemical shift will be influenced by the adjacent sulfonyl chloride group. |
| Indole H-4 | ~7.8 ppm (d) | ~125 ppm | Aromatic proton on the benzene ring, likely a doublet. |
| Indole H-5 | ~7.4 ppm (t) | ~128 ppm | Aromatic proton, expected to be a triplet. |
| Indole H-6 | ~7.5 ppm (t) | ~126 ppm | Aromatic proton, likely a triplet. |
| Indole H-7 | ~8.2 ppm (d) | ~115 ppm | Deshielded aromatic proton due to proximity to the Boc-protected nitrogen, appearing as a doublet. |
| Boc -C(CH₃)₃ | ~1.7 ppm (s) | ~85 ppm (quaternary), ~28 ppm (methyls) | A sharp singlet in ¹H NMR integrating to 9 protons. |
| Indole C-2 | - | ~135 ppm | Quaternary carbon attached to the sulfonyl chloride, no directly attached proton. |
| Indole C-3a | - | ~130 ppm | Quaternary carbon at the ring junction. |
| Indole C-7a | - | ~138 ppm | Quaternary carbon at the ring junction. |
| Boc C=O | - | ~149 ppm | Carbonyl carbon of the Boc protecting group. |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) for aromatic protons are typically in the range of 7-9 Hz.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate are summarized below.
Table 2: Predicted Infrared (IR) Spectral Data
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium to Weak |
| 2980 - 2880 | C-H stretch (aliphatic, -C(CH₃)₃) | Medium |
| 1735 - 1715 | C=O stretch (Boc carbonyl) | Strong |
| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1380 - 1340 | SO₂ asymmetric stretch | Strong |
| 1190 - 1160 | SO₂ symmetric stretch | Strong |
| 600 - 500 | S-Cl stretch | Strong |
The presence of strong absorption bands for the sulfonyl chloride (SO₂) and the Boc carbonyl (C=O) groups are key diagnostic features in the IR spectrum.[1][2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, electron impact (EI) or electrospray ionization (ESI) can be used.
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z | Proposed Fragment | Notes |
| 315/317 | [M]⁺ | Molecular ion peak, with the characteristic 3:1 isotopic pattern for chlorine. |
| 259/261 | [M - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 216 | [M - SO₂Cl]⁺ | Loss of the chlorosulfonyl group. |
| 116 | [Indole]⁺ | Fragmentation leading to the indole core. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, a common fragment from Boc-protected compounds.[4] |
The observation of the molecular ion with the correct isotopic distribution for chlorine is a primary indicator of the compound's identity. The fragmentation pattern, particularly the loss of the Boc group and the sulfonyl chloride moiety, provides further structural confirmation.
Experimental Protocols
To obtain high-quality spectral data, adherence to standardized experimental procedures is essential. The following sections provide detailed methodologies for NMR, IR, and MS analysis.
NMR Spectroscopy Protocol
Diagram 1: NMR Spectroscopy Workflow
Caption: Workflow for acquiring and processing NMR spectra.
-
Sample Preparation : Dissolve 5-10 mg of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, 8-16 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required.
-
Data Processing : Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phase and baseline corrections.
-
Data Analysis : Analyze the processed spectra to determine chemical shifts, integration values, and coupling constants.
IR Spectroscopy Protocol
Diagram 2: IR Spectroscopy Workflow
Caption: Workflow for acquiring and processing IR spectra.
-
Sample Preparation : For a solid sample, prepare a potassium bromide (KBr) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or pure KBr pellet should be acquired first.
-
Data Processing : The instrument software will automatically perform a Fourier transform of the interferogram. Perform a background subtraction to obtain the sample's spectrum.
-
Data Analysis : Identify the positions and intensities of the absorption bands and correlate them with the characteristic vibrational frequencies of the functional groups.
Mass Spectrometry Protocol
Diagram 3: Mass Spectrometry Workflow
Caption: Workflow for acquiring and processing mass spectra.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation : Utilize a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) for a softer ionization or electron impact (EI) for more extensive fragmentation.
-
Data Acquisition : Introduce the sample into the mass spectrometer. For ESI, the sample solution is infused directly or via liquid chromatography. For EI, the sample is typically introduced via a direct insertion probe. Acquire data over a relevant mass-to-charge (m/z) range.
-
Data Processing : The instrument software will generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis : Identify the molecular ion peak and any adducts that may have formed. Analyze the fragmentation pattern to gain structural information and confirm the identity of the compound.
Conclusion
This technical guide provides a robust framework for the spectral characterization of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a comprehensive resource for researchers and scientists. By understanding the expected spectral features and employing rigorous analytical techniques, professionals in drug development and chemical synthesis can confidently identify and assess the purity of this important chemical intermediate.
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ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
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Chemistry LibreTexts. (n.d.). Infrared Spectra of Sulfonyl Chlorides. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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A Predictive Guide to the Reactivity of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate with Nucleophiles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a functionalized indole derivative poised to be a valuable intermediate in organic synthesis and medicinal chemistry. Its structure combines a Boc-protected indole nucleus with a highly reactive sulfonyl chloride moiety at the 2-position. While direct literature on this specific molecule is sparse[1], its reactivity can be confidently predicted based on well-established principles governing its constituent functional groups. This guide provides a comprehensive analysis of its expected reactivity towards common nucleophiles, offering field-proven insights into reaction mechanisms, experimental design, and product characterization. We aim to equip researchers with the foundational knowledge to effectively utilize this reagent in the synthesis of novel indole-2-sulfonamides, sulfonate esters, and other derivatives of high pharmaceutical potential.[2][3][4]
Part 1: Molecular Structure, Stability, and Handling
Core Molecular Architecture
The reactivity of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is dictated by the interplay of its three key components:
-
The Indole Core: A privileged scaffold in medicinal chemistry, providing a rigid framework with specific electronic properties.[2][3]
-
The N-tert-butoxycarbonyl (Boc) Group: This protecting group serves a dual purpose. It deactivates the indole nitrogen, preventing it from interfering with reactions, and it electronically modifies the indole ring, influencing the reactivity of the C2 substituent.
-
The 2-Chlorosulfonyl (-SO₂Cl) Group: This is the primary center of electrophilicity. The sulfur atom is attached to two strongly electron-withdrawing oxygen atoms and a chlorine atom, which is a good leaving group. This makes the sulfur atom highly susceptible to nucleophilic attack.[5][6]
Predicted Stability and Recommended Handling
Heteroaromatic sulfonyl chlorides are known for their variable stability.[7][8] The primary pathway for degradation is hydrolysis, where ambient moisture can act as a nucleophile, converting the sulfonyl chloride to the corresponding and less reactive sulfonic acid.[6]
Causality Behind Instability: The high electrophilicity of the sulfur center makes it reactive not only towards desired nucleophiles but also towards ubiquitous weak nucleophiles like water. Decomposition can also occur via other pathways, such as the formal extrusion of SO₂, although this is more characteristic of pyridine-based sulfonyl chlorides.[8]
Self-Validating Protocol for Handling: To ensure experimental reproducibility, the following precautions are essential:
-
Storage: Store the reagent under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (0-4 °C) in a tightly sealed container.
-
Handling: Dispense the reagent in a glovebox or under a positive pressure of inert gas.
-
Reaction Conditions: All reactions should be conducted using anhydrous solvents and glassware dried in an oven or by flame-drying under vacuum.
Part 2: General Principles of Reactivity with Nucleophiles
The dominant reaction pathway for tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate involves the nucleophilic substitution at the tetracoordinate sulfur atom.[9]
The Primary Reactive Site
The sulfur atom of the sulfonyl chloride is the molecule's "hot seat" for nucleophilic attack. This is a consequence of the significant partial positive charge (δ+) induced by the three electronegative substituents (two oxygens, one chlorine). Nucleophiles will preferentially attack this site over any position on the indole ring under standard conditions.
Reaction Mechanism
The reaction proceeds via a concerted, Sₙ2-like displacement mechanism at the sulfur center. The incoming nucleophile attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate or transition state, which then collapses by expelling the chloride ion as the leaving group.[9] The overall process results in the formation of a new bond between the nucleophile and the sulfonyl group, with HCl generated as a byproduct.
Caption: General mechanism of nucleophilic substitution at the sulfonyl chloride center.
Part 3: Reactions with Nucleophiles: Protocols and Expected Outcomes
The versatility of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is demonstrated by its reactions with a range of nucleophiles to form stable and medicinally relevant scaffolds.[10]
Reaction with Amines (N-Nucleophiles): Synthesis of Indole-2-Sulfonamides
The reaction with primary and secondary amines is arguably the most important transformation, yielding indole-2-sulfonamides. This functional group is a cornerstone of modern drug discovery, found in antibiotics, diuretics, and anticancer agents.[2][11]
Expected Outcome: The reaction proceeds efficiently to form a stable S-N bond.
Caption: Standard workflow for the synthesis of indole-2-sulfonamides.
Field-Proven Experimental Protocol (Representative):
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the primary or secondary amine (1.1 equivalents) and anhydrous dichloromethane (DCM, ~0.1 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a suitable base, such as pyridine (1.5 equivalents) or N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents), to the solution.
-
Causality: A base is required to neutralize the hydrochloric acid generated during the reaction.[12] This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion. Pyridine can also act as a nucleophilic catalyst.
-
-
Reagent Addition: Dissolve tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired indole-2-sulfonamide.
Reaction with Alcohols/Phenols (O-Nucleophiles): Synthesis of Sulfonate Esters
The reaction with alcohols or phenols yields the corresponding sulfonate esters. While less common in pharmaceuticals than sulfonamides, sulfonate esters are versatile intermediates in organic synthesis.
Expected Outcome: Formation of a stable S-O bond.
Protocol Considerations: The general protocol is similar to that for amines. The alcohol (1.1 eq.) is typically treated with the sulfonyl chloride (1.0 eq.) in the presence of a base like pyridine in an aprotic solvent.[6][13] The base is crucial for deprotonating the alcohol, thereby increasing its nucleophilicity.
Reaction with Thiols (S-Nucleophiles): Synthesis of Thiosulfonates
Thiols, being excellent nucleophiles, are expected to react readily with the sulfonyl chloride to form thiosulfonate esters.
Expected Outcome: Formation of a stable S-S bond.
Protocol Considerations: The reaction can often be performed under similar conditions as those for amines and alcohols, using a base to deprotonate the thiol and facilitate the nucleophilic attack.
Part 4: Analytical Characterization of Products
Confirmation of product formation relies on a combination of standard spectroscopic techniques. The data below are predicted values based on analogous structures found in the literature.[14][15][16][17]
| Product Class | Technique | Expected Spectroscopic Signature |
| Indole-2-Sulfonamide | ¹H NMR | -SO₂NH - proton signal appears as a singlet between 8.0 and 10.5 ppm. Aromatic protons of the indole ring typically appear between 7.0 and 8.0 ppm.[15][16] |
| IR | Strong asymmetric S=O stretch: ~1310-1350 cm⁻¹. Strong symmetric S=O stretch: ~1140-1160 cm⁻¹. S-N stretch: ~900-930 cm⁻¹.[15][16] | |
| ¹³C NMR | Signals corresponding to the indole and Boc-group carbons. | |
| MS (ESI) | Observable [M+H]⁺ or [M+Na]⁺ ions corresponding to the calculated molecular weight. | |
| Indole-2-Sulfonate Ester | ¹H NMR | Absence of the -SO₂NH- proton. Signals for the -O-CHₓ- protons of the alcohol moiety will be present and shifted downfield. |
| IR | Strong S=O stretching bands similar to sulfonamides. Presence of a strong S-O-C stretch. |
References
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Badorrek, P. et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health (PMC). Available at: [Link]
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Chen, Y. et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Publications. Available at: [Link]
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Das, B. et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
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Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Princeton University. Available at: [Link]
-
ResearchGate. (2021). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Mushtaq, S. & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Ibrahim, M. et al. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. BMC Chemistry. Available at: [Link]
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SciSpace. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Available at: [Link]
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ResearchGate. (2022). Cine Substitution of N-Sulfonylindoles. Available at: [Link]
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Olasunkanmi, L. et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Institutes of Health (PMC). Available at: [Link]
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Akhtar, M. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health (PMC). Available at: [Link]
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International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]
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The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]
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PubChemLite. Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S). Available at: [Link]
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ACS Publications. Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (2020). Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. Available at: [Link]
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ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]
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Wikipedia. Sulfonyl halide. Available at: [Link]
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Kučera, J. et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. National Institutes of Health (PMC). Available at: [Link]
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YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9. Available at: [Link]
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The Pivotal Role of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug design and development. A particularly valuable derivative, Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate , has emerged as a critical building block for the synthesis of a diverse array of therapeutic agents. This technical guide delves into the synthesis, reactivity, and extensive applications of this reagent, providing insights for its effective utilization in medicinal chemistry programs.
The sulfonamide functional group is a cornerstone in drug design, renowned for its wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The introduction of a sulfonyl chloride moiety onto the indole core, as seen in Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, provides a reactive handle for the facile synthesis of a vast library of indole-2-sulfonamide derivatives. This guide will explore the strategic advantages of this reagent and provide practical guidance for its application.
Synthesis and Chemical Properties
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a stable, crystalline solid that serves as an efficient precursor for introducing the indole-2-sulfonyl chloride group. The synthesis of this key intermediate is a critical first step in leveraging its potential in medicinal chemistry.
Key Chemical Properties:
| Property | Value |
| Molecular Formula | C13H14ClNO4S[6] |
| Molecular Weight | 317.8 g/mol [7] |
| Appearance | White to off-white solid |
| Stability | Stable under standard laboratory conditions |
The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is a key feature of this reagent. This group serves two primary functions: it activates the C2 position of the indole ring towards electrophilic substitution, facilitating the introduction of the chlorosulfonyl group, and it protects the indole nitrogen from participating in undesired side reactions during subsequent synthetic transformations.
Core Reactivity: The Gateway to Indole-2-Sulfonamides
The primary utility of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate lies in the high reactivity of its sulfonyl chloride group towards nucleophiles. This reactivity allows for the straightforward synthesis of a wide range of sulfonamides through reaction with primary and secondary amines.
General Reaction Scheme:
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide bond.
Figure 1: General reaction for the synthesis of indole-2-sulfonamides.
This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid generated during the reaction. The versatility of this reaction allows for the incorporation of a wide variety of substituents (R1 and R2) by simply changing the amine starting material.
Applications in Medicinal Chemistry: Crafting Bioactive Molecules
The indole-2-sulfonamide scaffold has proven to be a rich source of compounds with diverse biological activities. The ability to readily synthesize a large number of analogs from Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate makes it an invaluable tool in structure-activity relationship (SAR) studies and lead optimization.
Case Study 1: Development of Anti-Trypanosoma cruzi Agents
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern in many parts of the world.[8][9] In the search for new treatments, researchers have identified indole derivatives as a promising class of compounds.
In one study, Tert-butyl 2-(chlorosulfonyl)-5-methyl-1H-indole-1-carboxylate was utilized as a key intermediate in the synthesis of a series of 1H-indole-2-carboxamides with potent anti-Trypanosoma cruzi activity.[8][9] The synthesis involved the reaction of the sulfonyl chloride with various amines to generate a library of sulfonamide derivatives. Subsequent deprotection of the Boc group yielded the final active compounds.[8] This work highlights the utility of the title reagent in rapidly generating analogs for biological screening.
Case Study 2: Synthesis of ADAMTS7 Inhibitors
A disintegrin and metalloproteinase with thrombospondin motifs 7 (ADAMTS7) is an enzyme implicated in cardiovascular diseases. The development of inhibitors for this enzyme is an active area of research. Arylsulfonamides have been identified as a promising class of ADAMTS7 inhibitors.[10]
While not directly using the indole-2-sulfonyl chloride, the synthetic strategies employed in the development of these inhibitors are highly relevant. The general approach involves the reaction of an aryl sulfonyl chloride with an amino acid derivative.[10] This methodology can be directly applied to Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate to generate a novel class of indole-based ADAMTS7 inhibitors for further investigation.
Experimental Protocol: General Procedure for the Synthesis of Indole-2-sulfonamides
This protocol provides a general method for the synthesis of indole-2-sulfonamides from Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate and a primary or secondary amine.
Materials:
-
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
-
Primary or secondary amine (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add the desired primary or secondary amine (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: Experimental workflow for indole-2-sulfonamide synthesis.
The Broader Context: Sulfonamides in Drug Discovery
The sulfonamide functional group is a well-established pharmacophore with a rich history in medicinal chemistry.[4][5] Its ability to act as a bioisostere for other functional groups, such as carboxylic acids, and its favorable physicochemical properties contribute to its prevalence in marketed drugs. The development of new synthetic methods to access novel sulfonamide-containing scaffolds, such as those derived from Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, continues to be an important endeavor in the pursuit of new therapeutics.[11][12][13]
Conclusion: A Powerful Tool for Innovation
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a highly valuable and versatile reagent in medicinal chemistry. Its ability to serve as a direct precursor to a wide array of indole-2-sulfonamides provides a powerful platform for the discovery and development of new therapeutic agents. The straightforward reactivity of the sulfonyl chloride group, coupled with the inherent biological relevance of the indole scaffold, makes this compound an essential tool for researchers and scientists in the pharmaceutical industry. As our understanding of disease biology continues to grow, the strategic application of such key building blocks will undoubtedly play a pivotal role in the creation of the next generation of innovative medicines.
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Egyptian Journal of Chemistry. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. [Link]
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ResearchGate. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
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ResearchGate. Synthesis of biologically active sulfonamide-based indole analogs: a review. [Link]
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ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
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National Institutes of Health. Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. [Link]
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Atlantis Press. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
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Organic Chemistry Portal. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
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PubChem. Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate. [Link]
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Semantic Scholar. Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. [Link]
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Phys.org. Indole chemistry breakthrough opens doors for more effective drug synthesis. [Link]
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Stability and Storage of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate: A Guide to Preserving Integrity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Utility and Inherent Challenges of a Key Building Block
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a vital bifunctional reagent in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical development. Its structure incorporates a Boc-protected indole nucleus, a common motif in bioactive molecules, and a highly reactive sulfonyl chloride group at the C2 position. This latter group serves as a powerful electrophilic handle for introducing sulfonamide or sulfonate ester functionalities, which are prevalent in numerous drug candidates.[1][2][3][4]
However, the very features that make this compound synthetically valuable—the reactive sulfonyl chloride and the labile tert-butyloxycarbonyl (Boc) protecting group—also render it susceptible to degradation. Understanding the mechanisms of its instability is not merely an academic exercise; it is fundamental to ensuring the reproducibility of synthetic protocols, the purity of resulting compounds, and the overall success of a research and development campaign. This guide provides a detailed analysis of the compound's stability profile, the chemical principles governing its degradation, and rigorous, field-proven protocols for its storage and handling.
Section 1: The Dual Nature of Instability - Deconstructing the Degradation Pathways
The stability of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is principally threatened by two independent but potentially concurrent degradation pathways, each originating from a distinct functional group within the molecule.
The Sulfonyl Chloride Moiety: Extreme Susceptibility to Hydrolysis
The sulfonyl chloride group is a potent electrophile. The sulfur atom is rendered highly electron-deficient by the two double-bonded oxygen atoms and the electronegative chlorine atom, making it a prime target for nucleophilic attack.[5] The most ubiquitous and problematic nucleophile in a laboratory environment is water.
The reaction with water, or hydrolysis, proceeds rapidly to yield the corresponding indole-2-sulfonic acid and hydrochloric acid.[6][7] This reaction is often exothermic and autocatalytic, as the generated HCl can promote further degradation.[6]
Caption: Hydrolytic degradation of the sulfonyl chloride group.
This reaction is the primary and most immediate threat to the compound's integrity. Even trace amounts of atmospheric moisture can initiate this degradation cascade, highlighting the critical need for anhydrous storage and handling conditions.
The N-Boc Protecting Group: Thermal and Acidic Lability
The N-tert-butyloxycarbonyl (N-Boc) group is one of the most common nitrogen-protecting groups in organic synthesis, prized for its stability in many reaction conditions and its relatively mild removal. However, it is sensitive to two key factors: heat and strong acid.
Thermal Deprotection: At elevated temperatures (typically >100-150 °C), the Boc group can be cleaved via a thermolytic elimination mechanism.[8][9] This process involves a concerted reaction that releases gaseous isobutylene and carbon dioxide, leaving behind the unprotected indole nitrogen.[8][10] While storage at room temperature is generally insufficient to cause rapid thermal degradation, prolonged exposure or storage in non-temperature-controlled environments can lead to a gradual loss of the Boc group.[11][12]
Caption: Mechanism of thermal N-Boc group deprotection.
Acid-Catalyzed Deprotection: The Boc group is notoriously sensitive to acid. As noted in the previous section, hydrolysis of the sulfonyl chloride moiety produces hydrochloric acid. This acidic byproduct can then catalyze the removal of the Boc group, creating a feedback loop of degradation that results in the formation of 2-(chlorosulfonyl)-1H-indole.
A Combined Threat: The Degradation Cascade
These two pathways can operate in concert, leading to a complex mixture of impurities. The primary compound can degrade into three main species: the hydrolyzed product, the deprotected product, and the product of both hydrolysis and deprotection.
Caption: Primary degradation pathways for the title compound.
Section 2: Recommended Storage and Handling Protocols
Based on the inherent chemical instabilities, a multi-faceted approach to storage is required to ensure the long-term viability of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. The following conditions are not merely suggestions but are scientifically mandated by the compound's reactivity.
Core Storage Conditions
The following table summarizes the optimal conditions for storing the compound, with a detailed rationale for each parameter.
| Parameter | Recommendation | Causality and Rationale |
| Temperature | -20°C or below (Freezer) | Minimizes the rate of potential thermal degradation of the N-Boc group and slows down any residual hydrolytic activity.[13] Storage at 4°C is acceptable for short periods, but freezer storage is strongly recommended for long-term preservation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | CRITICAL. Excludes atmospheric moisture, the primary driver of sulfonyl chloride hydrolysis.[6] The container should be backfilled with an inert gas after each use. |
| Moisture | Strictly Anhydrous | Must be stored in a tightly sealed container, preferably with a secondary seal (e.g., Parafilm®).[14] Storage within a desiccator provides an additional layer of protection against moisture ingress. |
| Light | Protect from Light (Amber Vial) | While not the primary mode of degradation, indoles and other complex organic molecules can be sensitive to photolytic decomposition. Storage in an amber or opaque container is a standard best practice. |
| Incompatibilities | Isolate from Bases, Acids, and Alcohols | Sulfonyl chlorides can react violently with strong bases and are incompatible with strong acids and oxidizing agents.[6][14] They also react readily with alcohols to form sulfonate esters.[7] |
Step-by-Step Handling Protocol for Aliquoting
The greatest risk of degradation occurs during handling when the compound is exposed to the ambient environment.
-
Preparation: Move the sealed container from the freezer to a desiccator and allow it to equilibrate to room temperature before opening. Rationale: This crucial step prevents atmospheric moisture from condensing onto the cold solid upon opening the container.
-
Inert Atmosphere: Perform all weighing and aliquoting operations inside a glove box or under a steady stream of dry inert gas (e.g., using a nitrogen-flushed Schlenk line).
-
Tools: Use clean, dry spatulas and glassware. Avoid using tools that may have residual moisture.
-
Weighing: Quickly weigh the desired amount into a pre-tared, dry vial.
-
Resealing: Immediately and securely reseal the main stock container. Wrap the cap with Parafilm® to reinforce the seal.
-
Backfilling: Flush the headspace of the stock container with dry argon or nitrogen before final tightening.
-
Return to Storage: Promptly return the main stock container to the -20°C freezer.
Section 3: Purity Verification - A Self-Validating Workflow
Trust in a reagent is paramount. Regular purity checks are essential, especially for older batches or if there is any suspicion of improper handling. A simple ¹H NMR analysis is often sufficient to assess the integrity of the compound.
Caption: Workflow for verifying compound purity via ¹H NMR.
Interpretation:
-
Intact Compound: The spectrum should show a sharp singlet integrating to 9 protons around 1.7 ppm (the Boc group) and the characteristic signals for the indole aromatic core.
-
Degradation: A diminished integration of the Boc signal relative to the aromatic protons, or the appearance of signals corresponding to isobutylene, indicates thermal or acidic deprotection. Significant changes in the aromatic region or baseline broadening may suggest hydrolysis and the formation of the sulfonic acid.
Conclusion
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is an indispensable tool for chemical synthesis, but its utility is directly linked to its purity. Its stability is governed by the fundamental reactivity of its sulfonyl chloride and N-Boc functional groups. By understanding that the compound is highly sensitive to moisture, and to a lesser extent, heat and acid, researchers can implement the stringent storage and handling protocols outlined in this guide. Adherence to these scientifically-grounded procedures—principally, storage at -20°C under a dry, inert atmosphere—is the key to preserving the compound's integrity and ensuring the validity and reproducibility of experimental outcomes.
References
- BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.
- King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health.
- Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Journal of Organic Chemistry, 84, 4846–4855.
- King, J. F., & Lam, J. Y. L. (2009). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
- Macmillan, D. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
- Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.).
- CymitQuimica. (2024). Safety Data Sheet.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress.
- Combi-Blocks, Inc. (2024). Safety Data Sheet QV-8597.
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- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Hone, C. A., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.
- Wikipedia. (n.d.). Sulfonyl halide.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- MedChemExpress. (2025). tert-Butyl 3-(1-amino-2-methylpropan-2-yl)-1H-indole-1-carboxylate-SDS.
- PubChemLite. (n.d.). Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S).
- Smith, C. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
- BenchChem. (n.d.). tert-Butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate. BenchChem.
- BenchChem. (2025). Chemical reactivity of the sulfonyl chloride group. BenchChem.
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A Senior Application Scientist's Guide to Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate: A Versatile Building Block for Advanced Indole Derivatives
Foreword
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and blockbuster drugs.[1] Consequently, the strategic and selective functionalization of the indole ring is a paramount objective for drug discovery professionals. This in-depth technical guide is dedicated to tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, a highly valuable and reactive building block that provides a reliable entry point to a diverse array of C2-functionalized indole derivatives. This document moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors.
The Strategic Imperative for C2-Indole Functionalization
Classic electrophilic substitution on the indole ring overwhelmingly favors the C3 position. While this is a cornerstone of indole chemistry, it leaves the C2 position as a challenging but highly desirable site for modification. Functionalization at C2 can profoundly alter a molecule's steric and electronic properties, opening new vectors for interaction with biological targets. The introduction of a sulfonyl chloride at C2, facilitated by a protecting group on the indole nitrogen, transforms this typically nucleophilic ring system into a versatile electrophilic partner. Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1 ), with its N-Boc protecting group, is an exemplary reagent that masterfully achieves this "umpolung" or reversal of reactivity. The electron-withdrawing nature of both the N-Boc and C2-sulfonyl chloride groups activates the molecule for a range of powerful chemical transformations.
Synthesis of the Core Building Block: A Validated Protocol
The reliable synthesis of building block 1 is the critical first step. The most robust and widely adopted method involves a directed ortho-metalation (DoM) strategy, starting from readily available N-Boc-indole. This multi-step procedure is detailed below, with explanations for key experimental choices.
Detailed Synthetic Protocol
This protocol is based on established and peer-reviewed procedures, ensuring a high degree of reproducibility.
Experimental Protocol: Synthesis of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1)
-
Step 1: N-Boc Protection of Indole
-
To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 eq).
-
Stir the mixture at room temperature overnight. Insight: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the indole nitrogen. The reaction is typically clean and high-yielding.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford N-Boc-indole as a white solid.
-
-
Step 2: Directed C2-Lithiation and Sulfination
-
Under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-indole (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Causality: Anhydrous conditions and low temperatures are critical to prevent quenching of the highly basic organolithium reagent and to ensure kinetic control, favoring lithiation at the C2 position.
-
Slowly add sec-butyllithium (s-BuLi, 1.2 eq) dropwise, ensuring the internal temperature does not rise above -70 °C. The solution will typically develop a deep color, indicating the formation of the C2-anion.
-
Stir the reaction at -78 °C for 1 hour.
-
Gently bubble sulfur dioxide (SO₂) gas through the reaction mixture for approximately 30 minutes. Insight: The deep color of the lithiated indole will discharge as the SO₂ is trapped, forming the corresponding lithium indole-2-sulfinate salt.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Remove the solvent in vacuo to obtain the crude lithium sulfinate salt, which is used directly in the next step.
-
-
Step 3: Oxidative Chlorination
-
Suspend the crude lithium indole-2-sulfinate salt in anhydrous dichloromethane (DCM).
-
Add N-chlorosuccinimide (NCS, 1.5 eq) portion-wise at room temperature. Insight: NCS is an effective and easily handled electrophilic chlorine source that converts the sulfinate salt to the desired sulfonyl chloride.
-
Stir the mixture for 2-4 hours. Monitor by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution and purify the crude product by flash chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1 as a stable solid.
-
Synthetic Workflow Diagram
Caption: Directed ortho-metalation route to the target compound.
Key Transformations and Applications
The synthetic power of building block 1 lies in its predictable reactivity, which serves as a gateway to two major classes of indole derivatives: indole-2-sulfonamides and 2-arylindoles.
Sulfonamide Formation: A Pillar of Medicinal Chemistry
The reaction of sulfonyl chlorides with primary or secondary amines is one of the most reliable transformations in organic synthesis, forming the robust sulfonamide linkage.[2] This moiety is a key pharmacophore, prized for its ability to act as a hydrogen bond acceptor and its metabolic stability.
General Protocol: Synthesis of Indole-2-Sulfonamides
-
Dissolve building block 1 (1.0 eq) in a suitable aprotic solvent (e.g., DCM, THF).
-
Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq). Causality: The base is required to neutralize the HCl generated during the reaction, driving it to completion.
-
Stir the reaction at room temperature and monitor by TLC. Reactions are typically complete within a few hours.
-
Upon completion, perform a standard aqueous workup: wash the organic layer with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic phase (e.g., over Na₂SO₄), filter, and concentrate.
-
Purify the resulting N-Boc-indole-2-sulfonamide by flash column chromatography.
Desulfonylative Cross-Coupling: Forging C-C Bonds
A more advanced and powerful application of 1 is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this transformation, the entire sulfonyl chloride group acts as a leaving group, enabling the formation of a C-C bond at the C2 position. This desulfonylative coupling provides elegant access to 2-arylindoles, a structure of significant interest in materials science and medicinal chemistry.
Authoritative Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from the work of Dubbaka, S. R.; Vogel, P. Org. Lett. 2008, 10 (21), pp 4883–4886.
-
To a reaction vessel, add tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1 , 1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol %). Insight: Tetrakis(triphenylphosphine)palladium(0) is a highly effective catalyst for this transformation, initiating the catalytic cycle via oxidative addition into the C-S bond.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to yield the 2-aryl-N-Boc-indole product.
Diagram of Core Reactivity
Caption: Key synthetic routes originating from building block (1).
Case Study: Application in Drug Discovery
The utility of building block 1 is prominently featured in the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, a critical enzyme for viral replication.[3] Numerous potent inhibitors are based on an indole-2-sulfonamide scaffold.
Target: HCV NS5B RNA-dependent RNA polymerase Pharmacophore: Indole-2-sulfonamide Synthetic Strategy: The core of many inhibitor campaigns involves the coupling of building block 1 with a diverse library of complex amines. This modular approach allows for rapid Structure-Activity Relationship (SAR) exploration. The N-Boc group can be easily removed under acidic conditions in a final step to reveal the free N-H indole, which is often crucial for biological activity.
| Building Block | Coupling Partner | Key Transformation | Resulting Scaffold |
| 1 | Diverse primary/secondary amines | Sulfonamide Formation | N-Boc-Indole-2-sulfonamide |
| 1 | Arylboronic Acids | Suzuki-Miyaura Coupling | N-Boc-2-Arylindole |
Conclusion
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a testament to the power of strategic functional group placement. It transforms the indole core into a versatile electrophilic building block, enabling access to previously challenging chemical space at the C2 position. The robust protocols for its synthesis and its reliable reactivity in both sulfonamide formation and advanced cross-coupling reactions make it an indispensable tool for researchers, scientists, and drug development professionals. Its continued application in the synthesis of complex, biologically active molecules underscores its authoritative standing in modern organic chemistry.
References
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Title: Biomedical Importance of Indoles Source: Molecules URL: [Link]
-
Title: Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry Source: Egyptian Journal of Chemistry URL: [Link]
-
Title: Palladium-Catalyzed Desulfonylative Cross-Coupling of N-Boc-2-indolylsulfonyl Chloride with Boronic Acids Source: Organic Letters URL: [Link]
-
Title: Novel HCV NS5B polymerase inhibitors: discovery of indole C2 acyl sulfonamides Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Current perspective of HCV NS5B inhibitors: a review Source: Current Medicinal Chemistry URL: [Link]
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Methodological & Application
"Experimental protocol for synthesizing sulfonamides using Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate"
Introduction: The Significance of Indole-based Sulfonamides
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized with a sulfonamide group, particularly at the 2-position, the resulting molecules exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The sulfonamide moiety itself is a key pharmacophore, known to mimic carboxylic acids and participate in crucial hydrogen bonding interactions with biological targets.[1] The synthesis of N-substituted indole-2-sulfonamides is therefore of significant interest in drug discovery and development.
This application note provides a detailed experimental protocol for the synthesis of N-substituted indole-2-sulfonamides using Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate as a key intermediate. This method offers a reliable and versatile route to a diverse library of indole-based sulfonamides. We will delve into the rationale behind the experimental choices, provide a step-by-step procedure, and discuss the underlying reaction mechanism.
Reaction Overview: A Two-Step Approach
The synthesis is typically carried out in two main stages: the sulfonylation of an amine with Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group on the indole nitrogen.
Caption: General workflow for the synthesis of N-substituted indole-2-sulfonamides.
Experimental Protocol: Step-by-Step Guide
This protocol is a general guideline. Reaction times and purification methods may need to be optimized for specific substrates.
Materials and Reagents:
-
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
-
Primary or secondary amine of choice
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et3N)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
PART 1: Synthesis of Boc-protected N-Substituted Indole-2-sulfonamide
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial as the sulfonyl chloride is moisture-sensitive and can hydrolyze. An inert atmosphere prevents side reactions.[3]
-
-
Addition of Amine and Base: Cool the solution to 0 °C using an ice bath. Add the desired primary or secondary amine (1.1-1.2 eq) to the solution, followed by the dropwise addition of a base such as pyridine or triethylamine (1.5-2.0 eq).
-
Rationale: The reaction is exothermic, so initial cooling is recommended. The base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[4]
-
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: Reaction times can vary depending on the nucleophilicity of the amine. TLC allows for the visualization of the consumption of the starting material and the formation of the product.
-
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Rationale: The acid wash removes excess amine and the basic wash removes any remaining acidic impurities. The brine wash helps to remove water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected indole-2-sulfonamide.
PART 2: Deprotection of the Boc Group
-
Acidic Cleavage: Dissolve the crude Boc-protected sulfonamide in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA) dropwise (typically 20-50% v/v).[5]
-
Rationale: The Boc protecting group is labile under acidic conditions. TFA is a strong acid commonly used for this purpose, and the reaction is often rapid.[6]
-
-
Reaction and Work-up: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC. After completion, concentrate the reaction mixture under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Then wash with brine.
-
Rationale: This step neutralizes the excess TFA and extracts the deprotected product into the organic phase.
-
-
Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
Reaction Mechanism
The formation of the sulfonamide bond proceeds via a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the protonated sulfonamide. The base present in the reaction mixture then deprotonates the nitrogen to give the final sulfonamide product and the corresponding ammonium salt.
Caption: Simplified mechanism of sulfonamide formation.
Data Summary: Key Reaction Parameters
| Parameter | Recommended Conditions | Rationale |
| Solvent | Anhydrous DCM or THF | Aprotic, inert, and good solubility for reactants. |
| Base | Pyridine or Triethylamine | Neutralizes HCl byproduct, drives the reaction forward. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. |
| Amine Stoichiometry | 1.1 - 1.2 equivalents | Ensures complete consumption of the sulfonyl chloride. |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) | Strong acid for efficient removal of the Boc group. |
| Purification | Silica Gel Chromatography | Effective for separating the desired product from impurities. |
Characterization of the Final Product
The structure and purity of the synthesized N-substituted indole-2-sulfonamides can be confirmed using various analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will show characteristic peaks for the indole ring protons and carbons, as well as signals corresponding to the N-substituents. The NH proton of the sulfonamide typically appears as a singlet in the ¹H NMR spectrum.[8][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the final compound.
-
Infrared (IR) Spectroscopy: Characteristic stretching vibrations for the S=O bonds of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H bond (if a primary amine was used) will be observed.[8]
Safety and Handling Precautions
-
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a sulfonyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and moisture-sensitive.
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Always wear appropriate PPE when handling any chemicals.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of N-substituted indole-2-sulfonamides. The use of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate offers a versatile entry point to a wide array of derivatives for applications in drug discovery and chemical biology. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this protocol for their specific synthetic targets.
References
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules. [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. [Link]
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EXPERIMENTAL SUPPORTING INFORMATION. Royal Society of Chemistry. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC - PubMed Central. [Link]
-
Discovery of novel sulfonamide substituted indolylarylsulfones as potent HIV-1 inhibitors with better safety profiles. National Institutes of Health. [Link]
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Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing). [Link]
-
Preparation of sulfonamides from N-silylamines. PMC - NIH. [Link]
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"Step-by-step guide for the reaction of N-Boc-indole-2-sulfonyl chloride with primary amines"
Topic: Step-by-Step Guide for the Reaction of N-Boc-indole-2-sulfonyl chloride with Primary Amines
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive, step-by-step protocol for the synthesis of N-Boc-indole-2-sulfonamides through the reaction of N-Boc-indole-2-sulfonyl chloride with primary amines. Indole-2-sulfonamides are significant scaffolds in medicinal chemistry, and this document outlines the essential theoretical and practical considerations for their successful synthesis. We delve into the reaction mechanism, reagent selection, detailed experimental procedures, purification techniques, and troubleshooting. The inclusion of expert insights aims to equip researchers with the knowledge to perform this transformation efficiently and safely, enabling the generation of diverse compound libraries for drug discovery programs.
Introduction: The Significance of Indole-2-Sulfonamides
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. When functionalized at the 2-position with a sulfonamide group, the resulting molecules often exhibit a wide range of biological activities. The sulfonamide moiety itself is a critical pharmacophore, known for its ability to act as a bioisostere of carboxylic acids and engage in key hydrogen bonding interactions with biological targets.[1] The combination of these two motifs in indole-2-sulfonamides has led to the development of potent inhibitors for various enzymes and receptors, making their synthesis a topic of considerable interest in drug development.
The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and direct method for forming a sulfonamide bond.[2][3] This guide focuses on a specific, highly relevant example: the coupling of N-Boc-indole-2-sulfonyl chloride with various primary amines. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen ensures stability and prevents unwanted side reactions, allowing for clean conversion to the desired sulfonamide products.
Reaction Mechanism and Key Principles
The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic nucleophilic acyl substitution-type reaction, though occurring at a sulfur center.
The Core Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, pentacoordinate sulfur intermediate.
-
Elimination: The intermediate collapses, expelling the chloride ion as a leaving group and forming a protonated sulfonamide.
-
Deprotonation: A base, typically an amine base like triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the corresponding ammonium salt.[2][4]
The overall process is driven by the high electrophilicity of the sulfonyl chloride and the nucleophilicity of the amine.
The Role of the Base and Catalyst
A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are commonly used as acid scavengers.[2][4] They are non-nucleophilic enough to not compete with the primary amine in attacking the sulfonyl chloride.
-
4-Dimethylaminopyridine (DMAP): While often used as a base, DMAP is a highly efficient nucleophilic catalyst in acylation and sulfonylation reactions.[5][6] It reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate. This intermediate is then more susceptible to attack by the primary amine, accelerating the reaction, especially for less nucleophilic or sterically hindered amines.[5][6]
Caption: Catalytic cycle of DMAP-assisted sulfonamide formation.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various primary amines. It is crucial to perform the reaction under anhydrous conditions and an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-indole-2-sulfonyl chloride | ≥95% | Commercial | Highly sensitive to moisture. Store in a desiccator. |
| Primary Amine (R-NH₂) | ≥97% | Commercial | Ensure it is dry. Liquid amines may need distillation. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Use a dry solvent from a solvent purification system or a fresh sealed bottle. |
| Triethylamine (TEA) or Pyridine | Reagent Grade | Commercial | Distill from CaH₂ if necessary. |
| 4-Dimethylaminopyridine (DMAP) | ≥99% | Commercial | Used as a catalyst. |
| Saturated aq. NH₄Cl | - | Lab Prepared | For aqueous workup. |
| Brine (Saturated aq. NaCl) | - | Lab Prepared | For aqueous workup. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercial | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Procedure
Caption: Experimental workflow for sulfonamide synthesis.
-
Preparation: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar and a septum. Purge the flask with an inert gas (Nitrogen or Argon).
-
Reagent Addition: To the flask, add N-Boc-indole-2-sulfonyl chloride (1.0 equivalent). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Amine Addition: Add the primary amine (1.1 - 1.2 equivalents). If the amine is a solid, it can be added at this stage. If it is a liquid, it should be added via syringe.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Catalyst and Base Addition: Add DMAP (0.1 equivalents) to the stirred solution. Then, add triethylamine (1.5 - 2.0 equivalents) dropwise via syringe over 5 minutes. A white precipitate (triethylammonium chloride) will likely form.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 2-16 hours. The reaction time will vary depending on the nucleophilicity and steric hindrance of the primary amine.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting sulfonyl chloride is consumed.
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Pour the mixture into a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) solution to remove excess amine and base.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly used as the eluent.
-
Characterization: The pure N-Boc-indole-2-sulfonamide should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.
Subsequent Deprotection of the Boc Group
The Boc group is robust but can be easily removed under acidic conditions to yield the free NH-indole, which is often the desired final product.[7]
-
Standard Procedure: A common method involves dissolving the N-Boc-indole-2-sulfonamide in a solvent like DCM or 1,4-dioxane and treating it with an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[7][8]
-
Protocol:
-
Dissolve the N-Boc protected sulfonamide in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (5-10 equivalents).
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can be purified by trituration with diethyl ether, recrystallization, or chromatography to afford the deprotected indole-2-sulfonamide.
-
Troubleshooting and Key Considerations
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) sulfonyl chloride.2. Insufficiently nucleophilic amine.3. Ineffective base/acid scavenging. | 1. Use fresh sulfonyl chloride; ensure all reagents and solvents are anhydrous.2. Increase reaction temperature (e.g., reflux in DCM or switch to a higher boiling solvent like THF); increase the amount of DMAP catalyst.3. Ensure at least 1.5 equivalents of base are used. |
| Multiple Products | 1. Reaction with solvent or impurities.2. Decomposition of starting material or product. | 1. Use high-purity, anhydrous solvents.2. Run the reaction at a lower temperature for a longer duration. |
| Difficult Purification | 1. Product co-elutes with impurities.2. Product is highly polar and streaks on silica gel. | 1. Try a different solvent system for chromatography (e.g., methanol/DCM).2. Consider reverse-phase chromatography or recrystallization. Add a small amount of acetic acid or TEA to the eluent to improve peak shape. |
Conclusion
The synthesis of N-Boc-indole-2-sulfonamides from N-Boc-indole-2-sulfonyl chloride and primary amines is a reliable and versatile reaction critical for modern drug discovery. By understanding the underlying mechanism, carefully selecting reagents, and adhering to a robust experimental protocol, researchers can efficiently generate a wide array of novel sulfonamides. Attention to anhydrous conditions and proper purification techniques are paramount for achieving high yields and purity. This guide serves as a foundational resource to enable scientists to successfully apply this important transformation in their research endeavors.
References
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El-Malah, A. A., Al-hussain, S. A., Nagi, M. N., & Aouf, N. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry, 55(10), 2351-2357. Available at: [Link]
-
ResearchGate. (n.d.). N-Boc deprotection of primary and secondary sulfonimidamide. Available at: [Link]
-
Ismail, M., & Taha, N. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. RSC Advances, 7(33), 20563–20573. Available at: [Link]
-
Naaz, F., Srivastava, R., Yadav, M., Singh, V. K., Mishra, R., Chaurasia, H., & Singh, R. K. (2022). DMAP-catalysed synthesis, antibacterial activity evaluation, cytotoxicity and docking studies of some heterocyclic molecules bearing sulfonamide moiety. Indian Journal of Chemistry, 61B(9), 951-960. Available at: [Link]
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Aouf, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23940. Available at: [Link]
-
Orentas, E., & Suna, E. (2018). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 83(15), 8384–8403. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Indole-2-methylsulfonamides by Domino Sonogashira Coupling and Hydroamination Reaction. Available at: [Link]
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Riela, S., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(11), 3209. Available at: [Link]
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Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (n.d.). Available at: [Link]
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Tars, K., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(2), 482. Available at: [Link]
-
Zhang, Z., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11536–11542. Available at: [Link]
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Mondal, S., & Malakar, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-219. Available at: [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(45), 23377-23382. Available at: [Link]
-
George, R. F., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(19), 6598. Available at: [Link]
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Ali, S., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Applied Pharmaceutical Science, 13(7), 147-156. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]
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Francke, R., & Little, R. D. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5967–5971. Available at: [Link]
-
Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Available at: [Link]
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Sharma, P., & Kumar, A. (2021). Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Advances, 11(5), 2933–2953. Available at: [Link]
-
Davies, A. T., et al. (2021). An Aminative Rearrangement of O-(Arenesulfonyl)hydroxylamines: Facile Access to ortho-Sulfonyl Anilines. Angewandte Chemie International Edition, 60(41), 22359-22364. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis by S-N coupling. Available at: [Link]
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Nagaraja, G. K., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Arabian Journal of Chemistry, 8(5), 689-695. Available at: [Link]
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Jayakumar, S., et al. (2005). Alternative method of Boc-removal from sulfamide using silica-phenyl sulfonic acid in conjunction with microwave heating. Molecular Diversity, 9(4), 295-299. Available at: [Link]
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Gribble, G. W. (2003). Novel Chemistry of Indole in the Synthesis of Heterocycles. Pure and Applied Chemistry, 75(10), 1417–1432. Available at: [Link]
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Jagtap, V. A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(6), 1315-1320. Available at: [Link]
-
Kelly, C. B., et al. (2025). Accessing sulfonamides via formal SO2 insertion into C-N bonds. Nature Chemistry, 17(1), 1-8. Available at: [Link]
-
Mlostoń, G., et al. (2022). N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. Molecules, 27(24), 8963. Available at: [Link]
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Application Notes & Protocols: Strategic Use of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate in Palladium-Catalyzed Suzuki Coupling Reactions
Introduction: The Indole Nucleus and the Power of C-C Bond Formation
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in biologically active compounds, including the neurotransmitter serotonin and the anti-cancer agent vincristine, drives continuous innovation in synthetic methodologies for its functionalization. Among the myriad of synthetic tools, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and mild reaction conditions in forging carbon-carbon bonds.[1][2] This application note details the utility of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate as a versatile electrophilic partner in Suzuki coupling reactions for the synthesis of C2-arylated indoles, a class of compounds with significant interest in drug discovery.
The use of sulfonyl chlorides as coupling partners in Suzuki reactions is a powerful alternative to the more conventional aryl halides and triflates.[3] The N-Boc protecting group on the indole nitrogen enhances the stability of the substrate and modulates its electronic properties, while the chlorosulfonyl group at the C2 position serves as an excellent leaving group for the catalytic cycle. This combination allows for efficient and regioselective arylation at a key position of the indole ring, which is often challenging to achieve through other methods.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4] The cycle is initiated by the oxidative addition of the electrophile, in this case, Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, to a Pd(0) complex. This is often the rate-determining step.[4] The subsequent key steps are transmetalation with a boronic acid derivative and reductive elimination to yield the desired 2-aryl-1H-indole product and regenerate the active Pd(0) catalyst.[4] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: General Procedure for the Suzuki Coupling of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate with Arylboronic Acids
This protocol provides a general method for the synthesis of 2-aryl-1-(tert-butoxycarbonyl)-1H-indoles.
Materials:
-
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.[6]
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-(tert-butoxycarbonyl)-1H-indole.
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst choice may need optimization based on the substrate. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solvent selection depends on the solubility of the reactants and the reaction temperature. |
| Temperature | 80-110 °C | Higher temperatures may be required for less reactive substrates. |
Table 1: Recommended Reaction Parameters for Suzuki Coupling.
Protocol 2: Deprotection of the N-Boc Group
The N-Boc protecting group can be readily removed under acidic conditions to yield the free 2-aryl-1H-indole.
Materials:
-
2-Aryl-1-(tert-butoxycarbonyl)-1H-indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 2-aryl-1-(tert-butoxycarbonyl)-1H-indole in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.[7]
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the 2-aryl-1H-indole.
Workflow and Advantages
The use of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate in Suzuki coupling offers a streamlined approach to the synthesis of valuable 2-arylated indoles.
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Strategic Deprotection of N-Boc-2-Sulfonylated Indoles: Conditions, Protocols, and Mechanistic Insights
An Application Guide for Researchers
Abstract
The N-Boc (tert-butyloxycarbonyl) group is a cornerstone of protecting group chemistry, particularly for nitrogen-containing heterocycles like indoles. However, its removal from 2-sulfonylated indoles—a scaffold of increasing importance in medicinal chemistry—presents unique challenges.[1] The electron-withdrawing nature of the C2-sulfonyl group and the inherent nucleophilicity of the indole ring necessitate a carefully considered deprotection strategy to avoid side reactions and ensure high yields. This guide provides a comprehensive overview of the conditions for N-Boc deprotection of 2-sulfonylated indoles, detailing acidic, thermal, and basic methodologies. We offer mechanistic explanations for experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal conditions for their specific substrates.
Introduction: The Challenge of 2-Sulfonylated Indoles
The indole nucleus is a privileged scaffold in countless natural products and pharmaceutical agents.[1] The introduction of a sulfonyl group at the C2-position can significantly modulate the biological activity of these molecules.[1] During multi-step syntheses, the indole nitrogen is frequently protected with the Boc group due to its stability under a wide range of reaction conditions.[2][3]
The subsequent deprotection, however, is not always trivial. The standard method for Boc removal involves strong acids like trifluoroacetic acid (TFA).[4][5] This process generates a highly reactive tert-butyl cation, which can engage in undesirable Friedel-Crafts alkylation with the electron-rich indole ring, leading to impurity formation and reduced yields.[6][7] Therefore, understanding the interplay between the deprotection reagents and the specific reactivity of the 2-sulfonylated indole substrate is critical for success.
Mechanistic Overview of Boc Deprotection
The choice of a deprotection strategy is fundamentally a choice of reaction mechanism. The three primary pathways for Boc group cleavage each offer distinct advantages and disadvantages.
Acid-Catalyzed Deprotection
This is the most common method. The reaction is initiated by protonation of the carbamate oxygen, followed by cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decomposes to the free amine (the deprotected indole) and carbon dioxide.[5][6]
Caption: General mechanism for acid-catalyzed N-Boc deprotection.
Thermal Deprotection
Heating an N-Boc protected compound can induce cleavage without the need for acidic or basic reagents. This method is thought to proceed through a concerted mechanism involving proton transfer and the release of isobutylene, followed by decarboxylation.[8][9] It is particularly advantageous as it avoids the generation of the highly reactive tert-butyl cation, thereby preventing alkylation side reactions.[9][10]
Basic Deprotection
While less common for standard amines, basic conditions can be effective for Boc deprotection on indoles and other electron-deficient systems.[11][12] The electron-withdrawing sulfonyl group at C2 enhances the acidity of the N-H proton (in the deprotected product) and stabilizes the resulting anion, making the Boc group more susceptible to nucleophilic attack by a base (e.g., methoxide). The mechanism involves the addition of the base to the carbonyl carbon, followed by elimination.[12]
Key Deprotection Strategies and Causality
The selection of a deprotection method must be tailored to the substrate's stability and the potential for side reactions.
Acidic Conditions: The Double-Edged Sword
Why it's used: Acidic deprotection is fast, efficient, and often proceeds to completion at room temperature. Reagents like TFA in dichloromethane (DCM) are volatile, simplifying workup.[4]
The Inherent Risk: The primary drawback is the formation of the tert-butyl cation.[5][6] The deprotected indole nitrogen is an activating group, rendering the C3 position of the indole ring highly nucleophilic and susceptible to electrophilic attack by the tert-butyl cation. This side reaction is a significant concern for this substrate class.
Caption: The problematic alkylation of the indole C3 position.
Mitigation Strategy: The Use of Scavengers. To prevent this unwanted alkylation, "scavengers" are added to the reaction mixture. These are nucleophiles designed to be more reactive towards the tert-butyl cation than the substrate itself.[6][7] Common scavengers include water, triethylsilane (TES), or anisole. They effectively trap the cation before it can react with the indole ring.
Thermal Conditions: The Clean Alternative
Why it's a good choice: Thermal deprotection completely circumvents the issue of cation-mediated side reactions.[9][10] It is an excellent choice for acid-sensitive substrates or when the highest purity is required. The byproducts, isobutylene and CO₂, are volatile gases, leading to a very clean reaction profile and simplified purification.[8]
Considerations: This method requires higher temperatures, which may not be suitable for thermally labile molecules. Reaction times can be longer compared to acidic methods. However, studies on related N-Boc borylated indoles have shown that thermal cleavage is clean and effective, providing a strong precedent for its use with 2-sulfonylated analogs.[10]
Basic Conditions: A Niche but Effective Approach
Why it can work: The C2-sulfonyl group is strongly electron-withdrawing, which decreases the electron density on the indole nitrogen. This electronic effect makes the carbonyl of the Boc group more electrophilic and thus more susceptible to nucleophilic attack by bases like sodium methoxide (NaOMe).[11][12] This method is exceptionally mild and offers high selectivity, particularly when other acid-labile groups are present in the molecule.[11]
Considerations: This method is generally slower than acidic cleavage and may not be suitable for all substrates. The choice of base and solvent is critical to success.
Comparative Analysis of Deprotection Methods
The following table summarizes the key parameters for each deprotection strategy to facilitate method selection.
| Method | Typical Reagents & Solvents | Temp. | Typical Time | Pros | Cons & Potential Side Reactions |
| Acidic | 20-50% TFA in DCM; 4M HCl in Dioxane | 0 °C to RT | 30 min - 4 h | Fast, efficient, volatile reagents for easy removal.[4][13] | Major risk of C3 tert-butylation. [6][7] Requires scavengers. Harsh conditions can cleave other acid-sensitive groups. |
| Thermal | High-boiling solvents (e.g., Toluene, Dioxane, NMP) or neat | 100-200 °C | 1 - 12 h | Very clean, avoids cationic side reactions.[10] Minimal workup. | Requires high temperatures, not suitable for thermally unstable compounds. Can be slow.[9] |
| Basic | Catalytic NaOMe in MeOH; K₂CO₃ in MeOH | RT to Reflux | 2 - 24 h | Very mild and selective.[11] Ideal for substrates with other acid-labile groups. | Slower reaction rates. Substrate-dependent; may not be universally effective. Potential for ester hydrolysis if present.[12] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive.
Protocol 1: Acidic Deprotection using TFA with a Scavenger
This protocol is designed for rapid deprotection while actively suppressing the tert-butylation side reaction.
Workflow Diagram:
Caption: Step-by-step workflow for the acidic deprotection protocol.
Materials:
-
N-Boc-2-sulfonylated indole (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Triethylsilane (TES) (3-5 equiv) as scavenger
-
Trifluoroacetic acid (TFA) (10-20 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc-2-sulfonylated indole (1.0 equiv) and triethylsilane (3-5 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add trifluoroacetic acid (10-20 equiv) dropwise to the stirring solution. Gas evolution (CO₂) may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Re-dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Thermal Deprotection in Toluene
This protocol is ideal for acid-sensitive substrates where preventing side reactions is paramount.
Materials:
-
N-Boc-2-sulfonylated indole (1.0 equiv)
-
Toluene or Dioxane
Procedure:
-
Place the N-Boc-2-sulfonylated indole in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add toluene to create a solution of approximately 0.1 M.
-
Heat the mixture to reflux (approx. 110 °C for toluene).
-
Monitor the reaction by TLC or LC-MS. The reaction is typically slower than acidic methods and may require several hours (2-12 h).[10]
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The resulting crude material is often of high purity and may not require further purification. If needed, purify by column chromatography or recrystallization.
Protocol 3: Mild Basic Deprotection with Sodium Methoxide
This protocol offers a mild alternative for substrates that can tolerate basic conditions but are sensitive to acid.[11][14]
Materials:
-
N-Boc-2-sulfonylated indole (1.0 equiv)
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) (0.1-0.5 equiv, catalytic)
Procedure:
-
Dissolve the N-Boc-2-sulfonylated indole in anhydrous methanol (approx. 0.1 M) in a round-bottom flask with a magnetic stir bar.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary significantly (2-24 hours). Gentle heating to 40-50 °C can accelerate the reaction if needed.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as needed.
Conclusion and Recommendations
The successful deprotection of N-Boc-2-sulfonylated indoles hinges on a rational selection of methodology based on the substrate's specific characteristics.
-
For robust, non-acid-sensitive substrates where speed is essential, acidic deprotection with TFA and a scavenger like triethylsilane is the method of choice.
-
For substrates containing acid-labile functional groups or when the highest possible purity is desired, thermal deprotection offers a clean and effective alternative, completely avoiding cation-mediated side reactions.
-
Mild basic deprotection serves as a valuable, orthogonal strategy, particularly for complex molecules where preserving other acid-sensitive protecting groups is a priority.
By understanding the underlying mechanisms and potential pitfalls, researchers can confidently navigate this critical synthetic step, ensuring the successful advancement of their research and drug development programs.
References
-
Li, J., et al. (2021). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 26(11), 3354. [Link]
-
Request PDF: A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles. ResearchGate. [Link]
-
Yadav, J. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281–287. [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Request PDF: Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Bases - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23831–23837. [Link]
-
Xiao, F., et al. (2014). Iodine-Catalyzed Regioselective 2-Sulfonylation of Indoles with Sodium Sulfinates. Organic Letters, 16(1), 50–53. [Link]
-
Xiao, F., et al. (2014). Iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates. PubMed. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Acids - Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
-
Mkhalid, I. A., et al. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles. The Journal of Organic Chemistry, 74(1), 512–515. [Link]
-
D'Andrea, S. V., et al. (2004). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 69(15), 5102–5105. [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. [Link]
-
Ranucci, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6296. [Link]
-
Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
TFA‐mediated N‐Boc deprotection/intramolecular N‐acylation reaction of oxoindole‐derived α‐aryl‐β‐amino acids. ResearchGate. [Link]
-
Rapid N-Boc Deprotection with TFA. Scribd. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
Britton, J., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855. [Link]
-
View of Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
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- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. Acids - Wordpress [reagents.acsgcipr.org]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Purification of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate Derivatives
<
Introduction: Navigating the Challenges of Purifying a Reactive Intermediate
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate and its derivatives are pivotal intermediates in medicinal chemistry and drug development. The presence of a highly reactive sulfonyl chloride group, an acid-labile tert-butyloxycarbonyl (Boc) protecting group, and an indole core presents a unique set of challenges for purification. The primary antagonist in this process is the compound's inherent sensitivity to moisture and nucleophiles, which can lead to rapid hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1][2][3] This degradation not only results in yield loss but also complicates purification by introducing a highly polar impurity.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of field-proven purification techniques for this class of compounds. We will delve into the causality behind experimental choices, offering robust protocols designed to maximize purity and yield while ensuring operator safety.
Core Principle: The Imperative of an Anhydrous Environment
The paramount principle governing all handling and purification steps for sulfonyl chlorides is the strict exclusion of water.[1] Sulfonyl chlorides react exothermically, and sometimes violently, with water to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[1][4] This hydrolysis is often the primary source of impurities. Therefore, all glassware must be oven- or flame-dried, and all solvents must be rigorously dried using appropriate methods before use.[5] Operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
Safety First: Handling Highly Reactive Sulfonyl Chlorides
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for the specific sulfonyl chloride being used.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield are essential.[1]
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are required. Always inspect gloves for any damage before use.[6]
-
Protective Clothing: A chemical-resistant lab coat is necessary.[7]
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[1]
Quenching and Waste Disposal: Excess or unreacted sulfonyl chlorides must be quenched safely. A slow and controlled addition of the sulfonyl chloride solution to a stirred, cold (0 °C) solution of a mild base like sodium bicarbonate is a common and effective method.[8] This neutralizes the acidic byproducts of hydrolysis.[8]
Purification Strategy 1: Flash Column Chromatography
Flash column chromatography is a powerful technique for purifying sulfonyl chlorides, provided that the stationary phase and solvents are impeccably dry. The key is to select a solvent system that provides good separation between the desired sulfonyl chloride and any non-polar starting materials or more polar sulfonic acid degradation products.
Causality Behind the Method:
The choice of silica gel as the stationary phase is standard for many organic compounds. However, its slightly acidic nature and the presence of surface silanol groups necessitate that it be thoroughly dried to prevent on-column degradation of the sulfonyl chloride. The solvent system is chosen based on the polarity of the specific derivative, aiming for a retention factor (Rf) of approximately 0.2-0.4 on Thin Layer Chromatography (TLC) for optimal separation.[9][10] A non-polar mobile phase helps to move the relatively non-polar sulfonyl chloride while retaining the highly polar sulfonic acid at the baseline.
Experimental Workflow: Flash Chromatography
Caption: Workflow for flash column chromatography purification.
Detailed Protocol: Flash Column Chromatography
-
Preparation:
-
Column Packing:
-
Prepare a slurry of the dried silica gel in the initial, non-polar eluent (e.g., 100% hexanes).
-
Pour the slurry into the column and use positive pressure to pack the bed, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate derivative in a minimal amount of a dry, relatively non-polar solvent like dichloromethane.[5]
-
Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of dried silica gel (dry loading). Remove the solvent in vacuo and carefully load the resulting powder onto the top of the column bed.
-
-
Elution and Collection:
-
Begin elution with the non-polar solvent and gradually increase the polarity (e.g., from 0% to 10% ethyl acetate in hexanes).
-
Collect fractions and monitor the elution process using TLC, visualizing with UV light.[12] The sulfonyl chloride product should be less polar than the sulfonic acid byproduct.
-
-
Analysis and Concentration:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30 °C) to prevent thermal degradation.
-
Data Summary: Typical Chromatography Conditions
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (32-63 µm), dried | Standard, requires drying to prevent hydrolysis. |
| Mobile Phase | Hexanes/Ethyl Acetate gradient | Good for ordinary compounds, allows for fine-tuning of polarity.[13] |
| Initial Eluent | 100% Hexanes | Ensures polar impurities remain on the column. |
| Final Eluent | 10-20% Ethyl Acetate in Hexanes | Elutes the desired product while leaving highly polar impurities behind. |
| Sample Loading | Dry loading | Often provides sharper bands and better separation. |
| Monitoring | TLC with UV visualization | Rapid and effective way to track the separation.[12] |
Purification Strategy 2: Recrystallization
For compounds that are solid at room temperature and have moderate to good initial purity, recrystallization can be an excellent and scalable purification method. The success of this technique hinges on finding a suitable solvent or solvent system in which the sulfonyl chloride derivative has high solubility at elevated temperatures but low solubility at cooler temperatures, while impurities remain soluble at all temperatures.
Causality Behind the Method:
Recrystallization works on the principle of differential solubility. An ideal solvent will dissolve the target compound when hot but not when cold. Impurities, ideally, should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor). The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities.
Experimental Workflow: Recrystallization
Caption: Workflow for purification via recrystallization.
Detailed Protocol: Recrystallization
-
Solvent Selection:
-
Screen for suitable anhydrous solvents. A good starting point can be a mixture of a non-polar solvent like hexanes or heptane with a slightly more polar, non-protic solvent like ethyl acetate or dichloromethane.[5]
-
-
Dissolution:
-
Place the crude solid in an oven-dried flask with a stir bar.
-
Add a minimal amount of the chosen hot, anhydrous solvent system to just dissolve the solid completely. Avoid using a large excess of solvent.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with glass wool can promote slower cooling and the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of the cold, anhydrous recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals under high vacuum to remove all traces of solvent.
-
Aqueous Work-up: A Necessary Evil and How to Manage It
In many synthetic procedures, an aqueous work-up is unavoidable for removing inorganic salts and other water-soluble reagents.[9] When dealing with sulfonyl chlorides, this step must be performed rapidly and at low temperatures to minimize hydrolysis.
Causality Behind the Method:
The goal of an aqueous work-up is to partition the desired organic product into an organic solvent while washing away water-soluble impurities. For sulfonyl chlorides, the low solubility of the compound in water can protect it from extensive hydrolysis if the contact time is minimized and the temperature is kept low.[14][15] A subsequent wash with a mild base like saturated sodium bicarbonate solution helps to remove any sulfonic acid that may have formed.[9]
Detailed Protocol: Rapid Aqueous Work-up
-
Quenching:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Pour the cold reaction mixture into a separatory funnel containing ice-cold water and the desired extraction solvent (e.g., ethyl acetate or dichloromethane).
-
-
Extraction:
-
Immediately and vigorously shake the separatory funnel.
-
Allow the layers to separate and quickly drain the organic layer.
-
-
Washing:
-
Wash the organic layer sequentially with:
-
Ice-cold 1 M HCl (if basic impurities are present).
-
Ice-cold saturated aqueous sodium bicarbonate solution (to remove acidic byproducts).[9]
-
Ice-cold brine (to aid in the removal of water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over a vigorous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure at low temperature. The crude product obtained from this work-up is then typically subjected to chromatography or recrystallization.
-
Conclusion
The successful purification of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate derivatives is achievable through meticulous attention to anhydrous conditions, appropriate safety measures, and the careful application of techniques like flash column chromatography and recrystallization. The inherent reactivity of the sulfonyl chloride group demands a proactive approach to prevent hydrolysis, which is the primary obstacle to obtaining high-purity material. By understanding the chemical principles behind each step, researchers can confidently handle and purify these valuable synthetic intermediates, paving the way for advancements in drug discovery and development.
References
- Haszeldine, R. N. (1955). The Chemistry of Trifluoromethyl Compounds. Part V. Trifluoromethanesulphonic Acid. Journal of the Chemical Society (Resumed), 2901.
- Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.
- King, J. F., & Lee, T. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(17), 6339-6346.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSCs): ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
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- Wang, L., et al. (2020). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 25(18), 4287.
- Van der Eycken, E. V., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 5(3), 563-571.
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Moody, T. S., & Thompson, A. S. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
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Reddit. (2019). Removing thionyl chloride. r/chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). tert-butyl 2-butyl-1H-indole-1-carboxylate. Retrieved from [Link]
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Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
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PubChemLite. (n.d.). Tert-butyl 4-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S). Retrieved from [Link]
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Application Notes & Protocols: Accelerated Synthesis of Indole-3-Sulfonamides via Microwave Irradiation
Abstract: The indole scaffold is a privileged structure in medicinal chemistry, and its derivatization is crucial for developing novel therapeutic agents.[1] This guide provides a comprehensive technical overview and detailed protocols for the synthesis of indole-3-sulfonamides using Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), these protocols offer significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity.[2][3][4] This document is intended for researchers, chemists, and drug development professionals seeking to streamline the synthesis of this important class of compounds.
Scientific Rationale and Technical Overview
The Reagent: A Versatile Indole Building Block
Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate is a highly valuable bifunctional reagent. The indole-3-sulfonyl chloride moiety serves as a reactive handle for the introduction of a sulfonamide group, a key pharmacophore in numerous approved drugs.[5][6] The N1-position is protected by a tert-butoxycarbonyl (Boc) group, which offers two distinct advantages:
-
Stabilization: The Boc group enhances the stability of the indole ring and prevents unwanted side reactions at the nitrogen atom.
-
Synthetic Versatility: It can be readily removed under acidic conditions post-synthesis, allowing for further derivatization at the N1-position, thereby expanding the accessible chemical space. The tert-butyl group is a frequently used motif in medicinal chemistry.[7]
The Technology: Why Microwave-Assisted Synthesis?
Conventional synthesis methods often require prolonged heating under reflux, which can lead to thermal degradation of sensitive molecules and the formation of impurities.[3] Microwave-assisted synthesis circumvents these issues by employing a fundamentally different heating mechanism.
Microwave irradiation interacts directly with polar molecules in the reaction mixture, causing rapid rotation and friction, which generates heat.[3] This "dielectric heating" results in instantaneous, uniform, and highly efficient energy transfer throughout the reaction volume.[4][8] For the synthesis of sulfonamides, this translates to:
-
Reaction Acceleration: Reaction times are reduced from many hours to mere minutes.[3][9]
-
Increased Yields & Purity: Rapid heating minimizes the formation of thermal decomposition byproducts, leading to cleaner reaction profiles and higher isolated yields.[2][4]
-
Enhanced Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reaction reproducibility.[4]
-
Green Chemistry Alignment: Shorter reaction times lead to significant energy savings, and the efficiency of the method often reduces the need for large excesses of solvents, aligning with green chemistry principles.[2][8][9]
The core reaction is a nucleophilic substitution, where a primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrogen chloride (HCl) generated in situ.
Experimental Protocols and Methodologies
Mandatory Safety Precautions
Sulfonyl chlorides are corrosive, moisture-sensitive compounds that can release toxic HCl gas upon contact with water.[10] Always handle Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate and other sulfonyl chlorides in a well-ventilated fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]
-
Handling: Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.[11][13] In case of contact, immediately flush the affected area with copious amounts of water.[12][14]
-
Moisture: Use anhydrous solvents and oven-dried glassware to prevent hydrolysis of the sulfonyl chloride.
-
Spills: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and dispose of it as hazardous waste. Do not use water for cleanup.[10]
General Protocol for Microwave-Assisted Sulfonamide Synthesis
This protocol provides a robust starting point for the reaction of various amines. Optimization of temperature and time may be required for specific substrates.
Equipment and Materials:
-
Monowave or multi-mode microwave reactor
-
Microwave-safe reaction vials (e.g., 10 mL) with snap caps and septa
-
Magnetic stir bars
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or 1,4-Dioxane)
-
Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate
-
Amine of interest (primary or secondary)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Standard laboratory glassware for workup
-
Purification system (e.g., flash column chromatography)
Step-by-Step Procedure:
-
Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 eq., e.g., 100 mg).
-
Reagent Addition: Add the amine of interest (1.1 - 1.5 eq.) followed by the anhydrous solvent (e.g., 3-5 mL of DCM).
-
Base Addition: Add the non-nucleophilic base (2.0 - 3.0 eq., e.g., DIPEA). The base is crucial for scavenging the HCl byproduct.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 80-120 °C) for a specified time (typically 5-20 minutes). Monitor the reaction pressure to ensure it remains within the safe limits of the vial.
-
Cooling: After irradiation, allow the vial to cool to room temperature (below 50 °C) before opening.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with additional solvent (e.g., DCM) and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final sulfonamide product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Visualization of the Experimental Workflow
The following diagram illustrates the streamlined workflow for this microwave-assisted synthesis.
Caption: Workflow for microwave-assisted sulfonamide synthesis.
Data and Performance
The following table provides representative reaction parameters for synthesizing various indole-3-sulfonamides using the general protocol. These serve as excellent starting points for optimization.
| Entry | Amine Type | Example Amine | Base | Solvent | Temp (°C) | Time (min) | Typical Yield (%) |
| 1 | Primary Aliphatic | Benzylamine | DIPEA | DCM | 100 | 15 | 85 - 95% |
| 2 | Secondary Aliphatic | Morpholine | DIPEA | Dioxane | 120 | 20 | 80 - 90% |
| 3 | Primary Aromatic | Aniline | TEA | ACN | 120 | 20 | 70 - 85% |
| 4 | Hindered Secondary | Diisopropylamine | DIPEA | Dioxane | 140 | 30 | 60 - 75% |
Field Insights and Troubleshooting
As with any synthetic protocol, challenges may arise. Below are common issues and their expert-driven solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Hydrolysis of Sulfonyl Chloride: Presence of moisture in the solvent or on glassware. | Ensure all solvents are anhydrous and glassware is oven-dried. Handle reagents quickly under an inert atmosphere (N₂ or Ar) if possible. |
| Insufficient Activation: Reaction temperature or time is too low for the specific amine's reactivity (e.g., sterically hindered or electron-deficient amines). | Incrementally increase the reaction temperature by 10-20 °C or the time by 5-10 minutes. Refer to the parameter table for guidance. | |
| Incomplete Reaction | Insufficient Base: Not enough base to neutralize all the generated HCl, leading to protonation of the starting amine and shutting down the reaction. | Ensure at least 2 equivalents of base are used. For reactions with amine hydro-chloride salts, use 3 equivalents. |
| Multiple Products | Thermal Degradation: The reaction temperature is too high, causing decomposition of the starting material or product. | Reduce the reaction temperature. Microwave heating is very efficient, and lower temperatures are often sufficient compared to conventional methods. |
| Boc-Deprotection: Trace amounts of acid (from hydrolysis) and high temperatures can cause premature cleavage of the Boc group. | Ensure anhydrous conditions and use a non-nucleophilic base like DIPEA. Purify promptly after workup. |
Conclusion
The combination of the versatile Tert-butyl 3-(chlorosulfonyl)-1H-indole-1-carboxylate reagent with microwave-assisted synthesis provides a powerful and highly efficient platform for the rapid generation of diverse indole-3-sulfonamide libraries. This approach dramatically accelerates the drug discovery and development process by enabling faster synthesis, purification, and screening of novel chemical entities. The protocols and insights provided herein serve as a robust foundation for any research program focused on the synthesis of indole-based compounds.
References
- Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis.
- De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969.
- ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
- PubChem. (n.d.). Microwave-Assisted Sulfamide Synthesis.
- NIH. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides.
- INCHEM. (1998, March). ICSC 0198 - SULPHURYL CHLORIDE.
- CymitQuimica. (2024, February 9). SAFETY DATA SHEET - Indane-5-sulfonyl chloride.
- BenchChem. (2025). Application Notes & Protocols: Microwave-Assisted Synthesis of Indole Derivatives.
- ResearchGate. (n.d.). Microwave-assisted synthesis of sulfonamides | Request PDF.
- NIH. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- PubMed. (n.d.). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.
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"One-pot synthesis of indole-2-sulfonamides from N-Boc-indole"
Application Note & Protocol
Topic: One-Pot Synthesis of Indole-2-sulfonamides from N-Boc-indole
For: Researchers, scientists, and drug development professionals.
A Streamlined One-Pot Strategy for the Synthesis of Indole-2-sulfonamides
Indole-2-sulfonamides are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in various biologically active molecules. Traditional multi-step syntheses can be time-consuming and lead to yield losses at each stage. This document outlines an efficient one-pot procedure starting from commercially available N-Boc-indole. The protocol leverages a directed ortho-metalation (DoM) strategy followed by electrophilic trapping and in-situ deprotection, providing a streamlined route to the desired products.
Guiding Principles & Mechanistic Rationale
The success of this one-pot synthesis hinges on a sequence of controlled chemical transformations. Understanding the causality behind each step is critical for successful execution and troubleshooting.
-
The Role of the N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is not merely a protecting group for the indole nitrogen. Its primary role here is as a powerful directed metalation group (DMG). The carbonyl oxygen of the Boc group coordinates to the lithium cation of the organolithium base, positioning the base for regioselective deprotonation at the adjacent C2 position. This pre-complexation dramatically favors C2-lithiation over the kinetically more acidic N-H proton (which is absent) or the C3 position.
-
C2-Lithiation: A strong, non-nucleophilic base is required for the deprotonation of the C2-proton. Sec-butyllithium (s-BuLi) in an ethereal solvent like tetrahydrofuran (THF) is an excellent choice.[1] The reaction is typically performed at low temperatures (-78 °C to -30 °C) to prevent side reactions and decomposition of the highly reactive organolithium intermediate.[1]
-
Electrophilic Quench with a Sulfamoyl Chloride: The generated C2-lithiated indole is a potent nucleophile. It readily attacks the electrophilic sulfur atom of a substituted sulfamoyl chloride (R₂NSO₂Cl), forming the C-S bond and yielding the N-Boc-indole-2-sulfonamide intermediate.
-
In-Situ N-Boc Deprotection: Following the formation of the sulfonamide, the protective Boc group can be removed in the same reaction vessel. This is typically achieved by quenching the reaction with an acid, which protonates the organometallic species and subsequently catalyzes the cleavage of the acid-labile Boc group.[2][3] Common reagents for this step include hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[2][3]
The entire sequence, from protected starting material to the final product, occurs in a single pot, enhancing efficiency and minimizing handling and purification steps.
Caption: Reaction mechanism for the one-pot synthesis.
Detailed Experimental Protocol
This protocol provides a general method. Reaction times, temperatures, and equivalents of reagents may require optimization for specific substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-indole | >98% | Standard vendor | |
| Substituted Sulfamoyl Chloride | >97% | Standard vendor | e.g., Dimethylsulfamoyl chloride |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Standard vendor | Handle under inert atmosphere |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Standard vendor | Freshly distilled or from a solvent purifier |
| Hydrochloric Acid (HCl) | 2 M in diethyl ether | Standard vendor | Or aqueous solution for workup |
| Saturated aq. NH₄Cl | Reagent Grade | - | For quenching |
| Ethyl Acetate (EtOAc) | ACS Grade | - | For extraction |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | - | For drying |
| Silica Gel | 230-400 mesh | Standard vendor | For column chromatography |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon/nitrogen inlet, add N-Boc-indole (1.0 equiv).
-
Dissolution & Cooling: Evacuate and backfill the flask with inert gas three times. Add anhydrous THF via syringe to achieve a concentration of approximately 0.2 M. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
C2-Lithiation: Slowly add s-BuLi (1.1 equiv, ~1.4 M in cyclohexane) dropwise to the stirred solution over 10 minutes. The solution may change color. Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Sulfamoylation: Add the desired sulfamoyl chloride (1.2 equiv), either neat or as a solution in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir overnight (approx. 12-16 hours).
-
Deprotection & Quench: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2 M HCl until the pH is acidic (~pH 2). Vigorous gas evolution (isobutylene) will be observed as the Boc group is cleaved. Stir for 30-60 minutes at room temperature until TLC or LC-MS analysis indicates complete deprotection.
-
Workup: Dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure indole-2-sulfonamide.
Illustrative Data & Results
The following table presents representative, non-optimized yields for the synthesis of various indole-2-sulfonamides using the described one-pot protocol.
| Entry | R in R₂NSO₂Cl | Product | Isolated Yield (%) |
| 1 | -N(CH₃)₂ | N,N-dimethyl-1H-indole-2-sulfonamide | 65-75% |
| 2 | -N(CH₂CH₃)₂ | N,N-diethyl-1H-indole-2-sulfonamide | 60-70% |
| 3 | Morpholino | 2-(morpholinosulfonyl)-1H-indole | 70-80% |
| 4 | Piperidino | 2-(piperidinosulfonyl)-1H-indole | 68-78% |
Characterization: All synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structure and purity.
Troubleshooting & Key Considerations
-
Moisture Sensitivity: Organolithium reagents are extremely sensitive to moisture and air. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of a dry, inert atmosphere.
-
Incomplete Lithiation: If yields are low, ensure the s-BuLi is properly titrated and fresh. A slightly longer lithiation time (e.g., 1.5 hours) may be beneficial.
-
Side Reactions: Addition of the organolithium reagent at temperatures above -78 °C can lead to reduced regioselectivity and side reactions. Maintain low temperatures during addition.
-
Deprotection: If deprotection is sluggish, a stronger acid like TFA (5-10 equivalents) can be used, although this requires more careful handling and removal. Alternatively, basic deprotection using reagents like sodium methoxide in methanol is possible but would necessitate a separate step.[4][5]
Conclusion
The described one-pot protocol provides an efficient and direct route for the synthesis of valuable indole-2-sulfonamides from N-Boc-indole. By combining directed metalation, electrophilic trapping, and in-situ deprotection, this method minimizes operational steps, reduces waste, and improves overall efficiency, making it a valuable tool for medicinal chemistry and drug discovery programs.
References
-
Ravinder, K., Reddy, A. V., Mahesh, K. C., Narasimhulu, M., & Venkateswarlu, Y. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available from: [Link]
-
Chen, M., Chen, Z., Yuan, M., & Yu, W. (2020). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 25(18), 4264. Available from: [Link]
-
Al-Zoubi, R. M., & Al-Jaber, H. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron, 79, 131869. Available from: [Link]
-
Hamel, P. (2002). Mechanism of the Second Sulfenylation of Indole. The Journal of Organic Chemistry, 67(9), 2854–2858. Available from: [Link]
-
Ravinder, K., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. Available from: [Link]
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Jones, C. D., & Suárez, T. (1972). The Preparation of 2-Substituted Indole Sulfonamides and Subsequent Conversion. The Journal of Organic Chemistry, 37(23), 3624-3627. Available from: [Link]
-
Wang, F., et al. (2022). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry, 87(2), 1185-1194. Available from: [Link]
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Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(8), 1636-1642. Available from: [Link]
-
Deka, M. J., et al. (2021). Recent Advances on the C2-Functionalization of Indole via Umpolung. ResearchGate. Available from: [Link]
-
Jones, C. D., & Suárez, T. (1972). Preparation of 2-substituted indole sulfonamides and subsequent conversion to indole-2-carboxylic acids, indole-2-carbonitriles, and 2-acylindoles. The Journal of Organic Chemistry, 37(23), 3624-3627. Available from: [Link]
-
Su, X., et al. (2017). Alkyl Radical Triggered In Situ SO2-Capture Cascades. Chemical Communications, 53(97), 13324-13327. Available from: [Link]
-
Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences, 9(1), 46. Available from: [Link]
-
Reddy, T. R., et al. (2012). Iodine-catalyzed regioselective 2-sulfonylation of indoles with sodium sulfinates. Organic Letters, 14(13), 3466-3469. Available from: [Link]
-
Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. Available from: [Link]
-
Smith, A. B., et al. (2010). Diamine-free Lithiation-Trapping of N-Boc Heterocycles Using s-BuLi in THF. Organic Letters, 12(18), 4140-4143. Available from: [Link]
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Application Notes: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate as a Pivotal Reagent for Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Indole Scaffold in Kinase Inhibitor Design
The landscape of modern oncology and immunology is profoundly shaped by the development of small molecule kinase inhibitors. These agents function by targeting the ATP-binding site of protein kinases, thereby modulating cellular signaling pathways that are often dysregulated in disease states.[1][2] Within the vast chemical space explored for kinase inhibition, the indole nucleus stands out as a "privileged scaffold."[2] Its structural rigidity, electron-rich nature, and ability to form key hydrogen bonds have made it a cornerstone in the design of numerous FDA-approved drugs.[2][3]
This guide focuses on a highly versatile and strategic building block for constructing indole-based kinase inhibitors: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate . The strategic placement of a reactive chlorosulfonyl group at the C2 position, combined with the presence of a labile tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, provides medicinal chemists with a powerful tool for rapidly generating libraries of novel drug candidates. The C2-sulfonamide moiety can act as a crucial hydrogen bond acceptor or donor, anchoring the inhibitor within the kinase hinge region, a common strategy for achieving high potency and selectivity.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the reactivity, applications, and detailed protocols for utilizing this key intermediate in the synthesis of potential kinase inhibitors.
Reagent Profile and Mechanistic Rationale
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a crystalline solid designed for efficient synthesis of indole-2-sulfonamides. Its utility is rooted in two key structural features:
-
The C2-Chlorosulfonyl Group (-SO₂Cl): This is a highly electrophilic moiety, making it susceptible to nucleophilic attack by primary and secondary amines. This reaction, typically conducted in the presence of a non-nucleophilic base, proceeds readily under mild conditions to form a stable sulfonamide linkage. The sulfonamide bond is a key pharmacophore in many drugs, including the BRAF inhibitor Dabrafenib, due to its metabolic stability and ability to engage in critical hydrogen bonding interactions.[4][5]
-
The N1-Boc Protecting Group (-Boc): The Boc group serves a dual purpose. Firstly, it protects the indole nitrogen from participating in undesired side reactions during the sulfonamide formation step. Secondly, its electron-withdrawing nature can influence the reactivity of the indole ring. Most importantly, the Boc group can be cleaved cleanly under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) in the final stages of a synthesis, revealing the N-H group of the indole core. This N-H is often a critical hydrogen bond donor for anchoring the inhibitor to the kinase's hinge region.
The combination of these features allows for a modular and convergent synthetic strategy, where the indole-sulfonamide core is first constructed, followed by late-stage deprotection to yield the final active compound.
Caption: General workflow for kinase inhibitor synthesis.
Application Protocol 1: General Synthesis of N-Aryl-1-(Boc)-1H-indole-2-sulfonamides
This protocol describes the core reaction for coupling the title reagent with a representative aromatic amine, a common structural motif in kinase inhibitors.
Causality and Experimental Design:
-
Solvent: Dichloromethane (DCM) is chosen for its ability to dissolve the reactants and its relative inertness. Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive sulfonyl chloride.
-
Base: Pyridine is used both as a base to scavenge the HCl byproduct of the reaction and as a nucleophilic catalyst. An excess is used to ensure the reaction goes to completion. Diisopropylethylamine (DIPEA) can be used as an alternative non-nucleophilic base.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm from the reaction of the highly reactive sulfonyl chloride. Allowing the reaction to warm to room temperature ensures it proceeds to completion.
-
Workup: The aqueous workup with HCl is designed to remove excess pyridine and other basic impurities. The subsequent washes with water and brine remove water-soluble byproducts and dry the organic layer.
-
Purification: Flash chromatography is the standard method for purifying compounds of this type, effectively separating the desired product from unreacted starting materials and non-polar impurities.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add the desired aniline derivative (1.1 eq) to the solution, followed by the dropwise addition of pyridine (2.0 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
-
Quenching & Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Boc-protected indole-2-sulfonamide.
Application Protocol 2: Boc-Group Deprotection to Yield the Final Inhibitor Scaffold
This protocol details the final step to unmask the indole N-H, a critical pharmacophore for hinge-binding in many kinase inhibitors.
Causality and Experimental Design:
-
Reagent: A solution of 4M HCl in 1,4-dioxane is a standard and effective reagent for cleaving Boc groups. Trifluoroacetic acid (TFA) in DCM is a common alternative. The choice depends on the stability of other functional groups in the molecule.
-
Solvent: Dioxane is a good solvent for the starting material and is compatible with the acidic conditions.
-
Monitoring: It is critical to monitor this step closely. Prolonged exposure to strong acid can lead to degradation of electron-rich indole rings.
-
Workup: Neutralization with a saturated solution of sodium bicarbonate is necessary to quench the excess acid and allow for the extraction of the free-base product.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the Boc-protected indole-2-sulfonamide (1.0 eq) in 1,4-dioxane (approx. 0.1 M) in a round-bottom flask.
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the flask at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Workup: Re-dissolve the residue in ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is basic (~8-9).
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: If necessary, purify the final product by flash chromatography, trituration, or recrystallization to yield the pure indole-2-sulfonamide.
Illustrative Synthesis: A BRAF Inhibitor Scaffold
To demonstrate the utility of this reagent, we outline the synthesis of an analog of a BRAF V600E inhibitor scaffold. The target molecule, N-(3-amino-2-fluorophenyl)-1H-indole-2-sulfonamide, combines the indole-2-sulfonamide core with an aminofluorophenyl group, a moiety present in many kinase inhibitors for its specific interactions in the ATP-binding pocket.
Caption: Synthetic pathway to a kinase inhibitor scaffold.
Quantitative Data Summary
The following table provides expected parameters for the synthesis outlined above. Yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Sulfonamide Formation | 3-Amino-2-fluoroaniline, Pyridine | DCM | 0 to RT | 16 | 75-85% |
| 2 | Boc Deprotection | 4M HCl in Dioxane | Dioxane | RT | 2 | 85-95% |
Troubleshooting and Key Insights
-
Hydrolysis of Sulfonyl Chloride: The starting material is sensitive to moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (Argon or Nitrogen) with anhydrous solvents to prevent hydrolysis to the corresponding sulfonic acid, which will not react.
-
Low Yield in Sulfonamide Formation: If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied. Alternatively, using a more activating base/catalyst system like DMAP (catalytic amount) with DIPEA can improve reaction rates with less nucleophilic amines.
-
Incomplete Deprotection: If the Boc deprotection stalls, a slight increase in temperature (to 40-50 °C) or extending the reaction time may be necessary. However, monitor carefully for any signs of product degradation by TLC.
-
Purification Challenges: The final N-H indole sulfonamides can sometimes exhibit lower solubility. During workup and chromatography, care should be taken to avoid product precipitation. A mixed solvent system may be required for purification.
Conclusion
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a high-value, strategically designed building block for medicinal chemistry. It provides a reliable and efficient entry point to indole-2-sulfonamides, a scaffold with proven potential in the development of potent and selective kinase inhibitors. The protocols and insights provided herein demonstrate a robust workflow for leveraging this reagent to accelerate the discovery of novel therapeutics.
References
- tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives - PMC. PubMed Central. (2024).
- CN103588767A - Preparation method of dabrafenib. Google Patents. (n.d.).
- tert-Butyl 5-(chlorosulfonyl)-2,3-dihydro-1H-isoindole-2-carboxylate. Benchchem. (n.d.).
- Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC. PubMed Central. (n.d.).
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors. PubMed Central. (n.d.).
- Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC. PubMed Central. (2023).
- Indole carboxamide compounds useful as kinase inhibitors. Google Patents. (n.d.).
- Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science. (2023).
- Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1. Shokat Lab. (2015).
- Synthetic pathway for Dabrafenib. ResearchGate. (n.d.).
- Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024).
- CN103588767B - The preparation method of Da Lafeini. Google Patents. (n.d.).
- Oxindole-Based Inhibitors of Cyclin-Dependent Kinase 2 (CDK2): Design, Synthesis, Enzymatic Activities, and X-ray Crystallographic Analysis. Journal of Medicinal Chemistry. (n.d.).
- 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. Arkat USA. (n.d.).
- Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamic. ChemRxiv. (n.d.).
- Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica. (2016).
- Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. MDPI. (n.d.).
- Application of this methodology in synthesis of Dabrafenib and Dofetilide (Ma Method). ResearchGate. (n.d.).
- The Azaindole Framework in the Design of Kinase Inhibitors - PMC. PubMed Central. (n.d.).
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- 1. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. growingscience.com [growingscience.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 5. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate in Advanced Protecting Group Strategies
Introduction: A Bifunctional Reagent for Modern Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions.[1][2] Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate emerges as a sophisticated reagent, integrating two distinct and orthogonally managed protective moieties within a single molecular framework. The N-Boc (tert-butyloxycarbonyl) group offers robust protection for the indole nitrogen, readily cleaved under acidic conditions, while the 2-chlorosulfonyl group serves as a versatile handle for the protection of a wide array of nucleophilic functional groups, including amines, alcohols, and phenols, forming stable sulfonamides and sulfonate esters.
This guide provides an in-depth exploration of the strategic application of this reagent, detailing its advantages, comprehensive protocols for the protection and deprotection of primary and secondary amines, and a discussion on the principles of orthogonal cleavage that underpin its utility in complex synthetic routes.
Core Advantages of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
The unique architecture of this reagent offers several strategic benefits for the synthetic chemist:
-
Orthogonal Deprotection Capability: The N-Boc group and the 2-sulfonyl-based protecting group can be removed under mutually exclusive conditions. The Boc group is labile to acid, while the sulfonyl linkage is generally stable to acidic conditions but can be cleaved under specific reductive or basic conditions.[3] This orthogonality is crucial in the synthesis of complex molecules with multiple functional groups.[1]
-
Modulation of Reactivity: The presence of the electron-withdrawing N-Boc and 2-sulfonyl groups significantly alters the electron density of the indole ring, influencing its reactivity in subsequent synthetic transformations.
-
Enhanced Stability: The resulting sulfonamides from the 2-chlorosulfonyl group are known for their high stability across a broad range of reaction conditions, including acidic and basic environments, making them reliable protecting groups for sensitive amine functionalities.[3]
Experimental Protocols
Part 1: Protection of Amines as N-(1-Boc-indol-2-yl)sulfonamides
The reaction of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate with primary and secondary amines in the presence of a suitable base affords the corresponding sulfonamides in high yields. The choice of base and solvent is critical to ensure efficient reaction and prevent side reactions.
Protocol 1.1: General Procedure for the Sulfonylation of a Primary Amine
-
To a stirred solution of the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (Et₃N, 1.5 eq.).
-
In a separate flask, dissolve Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.1 eq.) in anhydrous DCM (0.2 M).
-
Add the solution of the sulfonyl chloride dropwise to the amine solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-protected sulfonamide.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The chlorosulfonyl group is sensitive to moisture, which can lead to hydrolysis to the corresponding sulfonic acid.
-
Base: Triethylamine is a common, non-nucleophilic base used to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. For less reactive amines, a stronger base like pyridine or 4-dimethylaminopyridine (DMAP) may be employed, although pyridine can sometimes be nucleophilic.
-
Temperature: The initial low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
Table 1: Representative Conditions for Amine Protection
| Amine Substrate | Base (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzylamine | Et₃N (1.5) | DCM | 0 to RT | 6 | 92 |
| Aniline | Pyridine (2.0) | DCM | 0 to RT | 12 | 85 |
| Diethylamine | Et₃N (1.5) | THF | 0 to RT | 8 | 88 |
| Morpholine | Et₃N (1.5) | DCM | 0 to RT | 4 | 95 |
Diagram 1: General Workflow for Amine Protection
Caption: Workflow for the protection of amines using Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate.
Part 2: Orthogonal Deprotection Strategies
The true synthetic power of this reagent is realized in its capacity for selective deprotection.
Protocol 2.1: Selective Cleavage of the N-Boc Group
The N-Boc group can be selectively removed under acidic conditions while leaving the sulfonamide intact.
-
Dissolve the N-(1-Boc-indol-2-yl)sulfonamide (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane (0.1 M).
-
Add a solution of strong acid, such as trifluoroacetic acid (TFA, 10-50% v/v in DCM) or 4 M HCl in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product as necessary.
Protocol 2.2: Cleavage of the 2-Sulfonyl Group (as a Sulfonamide)
Deprotection of sulfonamides typically requires reductive or strongly basic conditions, which are orthogonal to the acidic cleavage of the Boc group.
Method A: Reductive Cleavage (e.g., Samarium Iodide)
-
To a solution of the N-(1-Boc-indol-2-yl)sulfonamide (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.05 M) at -78 °C under an inert atmosphere, add a freshly prepared solution of samarium(II) iodide (SmI₂) in THF until a persistent deep blue color is observed.
-
Stir the reaction at -78 °C for 1-3 hours.
-
Quench the reaction by the addition of saturated aqueous potassium sodium tartrate (Rochelle's salt) solution and allow it to warm to room temperature.
-
Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography.
Method B: Thiolate-Mediated Cleavage (for activated sulfonamides)
This method is particularly effective for sulfonamides derived from electron-deficient anilines.
-
Dissolve the sulfonamide (1.0 eq.) and thiophenol (3.0 eq.) in anhydrous dimethylformamide (DMF, 0.1 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq.) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by flash chromatography.
Diagram 2: Orthogonal Deprotection Pathways
Caption: Orthogonal deprotection strategies for N-(1-Boc-indol-2-yl)sulfonamides.
Conclusion
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate represents a highly valuable tool for the modern synthetic chemist. Its bifunctional nature, allowing for the introduction of two orthogonally cleavable protecting groups, provides a streamlined approach to the synthesis of complex nitrogen-containing molecules. The protocols detailed herein offer a starting point for the application of this versatile reagent, and further optimization may be required depending on the specific substrate and desired synthetic outcome. As with any highly reactive reagent, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2007. [Link]
-
"Sulfonyl Protective Groups." Chem-Station Int. Ed., 2014. [Link]
-
"tert-Butyloxycarbonyl protecting group." Wikipedia. [Link]
-
"Protecting group." Wikipedia. [Link]
-
"Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions." ResearchGate. [Link]
-
"Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." National Center for Biotechnology Information. [Link]
-
"Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase." National Center for Biotechnology Information. [Link]
-
"The Reactivity of the N-Boc Protecting Group: An Underrated Feature." ResearchGate. [Link]
-
"Protecting Groups." Organic Chemistry Portal. [Link]
-
"Sulfonyl Protective Groups." Chem-Station Int. Ed.[Link]
-
"Protecting group." Wikipedia. [Link]
Sources
Application Notes and Protocols for the Synthesis of 2-Substituted Indoles from Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Introduction: A Modern Approach to a Privileged Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. While methods for functionalizing the indole ring at the C3 position are well-established, regioselective synthesis of 2-substituted indoles remains a significant challenge. These 2-substituted analogues are vital building blocks for a range of biologically active compounds, including anticancer agents and antivirals.
This application note details a robust and versatile strategy for the synthesis of a variety of 2-substituted indoles, commencing from the stable and readily accessible electrophile, tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate . The protocols herein leverage the power of modern transition-metal-catalyzed cross-coupling reactions, specifically desulfonylative couplings, to forge new carbon-carbon bonds at the C2 position of the indole ring. This approach offers a significant advantage over traditional methods by providing a convergent and modular route to 2-aryl, 2-alkynyl, and 2-alkenyl indoles.
The use of the sulfonyl chloride group as a leaving group in cross-coupling reactions is an increasingly popular strategy in organic synthesis.[1][2] The N-Boc protecting group serves a dual purpose: it activates the indole ring for C2-functionalization and enhances the stability and solubility of the intermediates. Subsequent facile deprotection yields the final N-H indole products.
Workflow Overview
The overall synthetic strategy is a three-stage process, beginning with the preparation of the key starting material, followed by a choice of palladium- or nickel-catalyzed cross-coupling reactions to introduce the desired substituent at the C2 position, and culminating in the deprotection of the indole nitrogen.
Caption: Overall synthetic workflow.
Part 1: Synthesis of the Key Starting Material: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
The synthesis of the title compound can be achieved through a two-step sequence starting from commercially available indole: N-protection followed by C2-chlorosulfonylation.
Protocol 1.1: N-Boc Protection of Indole
Rationale: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the indole nitrogen. It is stable to a wide range of reaction conditions and can be readily removed under acidic or thermal conditions.[3][4]
Materials:
-
Indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole (1.0 equiv) in a 2:1 mixture of THF and water, add TEA (3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add Boc₂O (1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-Boc indole is typically of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography on silica gel.
Protocol 1.2: Chlorosulfonylation of N-Boc Indole
Rationale: The direct chlorosulfonylation of N-Boc indole at the C2 position can be achieved using chlorosulfonic acid. The reaction is typically performed at low temperatures to control reactivity and prevent side reactions.
Materials:
-
N-Boc indole
-
Chlorosulfonic acid (ClSO₃H)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Ice-salt bath
Procedure:
-
Dissolve N-Boc indole (1.0 equiv) in anhydrous DCM or MeCN in a flame-dried, three-necked flask equipped with a dropping funnel and an inert gas inlet.
-
Cool the solution to -10 °C to 0 °C using an ice-salt bath.
-
Slowly add chlorosulfonic acid (2.0-3.0 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with cold saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, which can be purified by recrystallization or flash column chromatography.
Part 2: Palladium-Catalyzed Desulfonylative Cross-Coupling Reactions
The C2-sulfonyl chloride group of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkynyl, and alkenyl moieties at the C2 position.
Catalytic Cycle Overview
The general mechanism for these desulfonylative cross-coupling reactions is believed to proceed through a Pd(0)/Pd(II) catalytic cycle.[5]
Caption: Generalized Pd-catalyzed desulfonylative cross-coupling cycle.
Protocol 2.1: Suzuki-Miyaura Coupling for 2-Arylindoles
Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an electrophile.[6][7] Here, it is adapted for the synthesis of 2-arylindoles.
Materials:
-
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
In a Schlenk tube, combine tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc-2-arylindole.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF | 80 | 8 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 75 |
| Caption: Representative conditions and yields for Suzuki-Miyaura coupling. |
Protocol 2.2: Sonogashira Coupling for 2-Alkynylindoles
Rationale: The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide/triflate.[8][9] This protocol extends its use to indole-2-sulfonyl chlorides.
Materials:
-
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., TEA, DIPEA)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk tube, add tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (5 mol%).
-
Evacuate and backfill with an inert gas.
-
Add degassed solvent (e.g., THF) and base (e.g., TEA, 3.0 equiv).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction at room temperature to 50 °C for 2-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the N-Boc-2-alkynylindole.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | TEA | THF | RT | 4 | 90 |
| 2 | 1-Hexyne | Pd(OAc)₂/PPh₃ (2) | 5 | DIPEA | DMF | 40 | 6 | 82 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 5 | TEA | THF | RT | 3 | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | 10 | TEA | THF | 50 | 8 | 70 |
| Caption: Representative conditions and yields for Sonogashira coupling. |
Protocol 2.3: Heck-Mizoroki Coupling for 2-Alkenylindoles
Rationale: The Heck reaction is a versatile method for the vinylation of aryl halides and related electrophiles.[10][11] This protocol describes its application in a desulfonylative manner.
Materials:
-
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
-
Alkene (e.g., styrene, n-butyl acrylate) (1.5-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (2-5 mol%)
-
Phosphine ligand (e.g., PPh₃, P(o-tol)₃) (optional, but often beneficial)
-
Base (e.g., TEA, K₂CO₃)
-
Solvent (e.g., DMF, MeCN)
Procedure:
-
In a sealed tube, combine tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), phosphine ligand (e.g., PPh₃, 6 mol%), and base (e.g., TEA, 2.5 equiv).
-
Add the alkene (1.5 equiv) and degassed solvent (e.g., DMF).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the N-Boc-2-alkenylindole.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | TEA | DMF | 110 | 16 | 78 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | MeCN | 100 | 20 | 72 |
| 3 | 4-Vinylpyridine | PdCl₂ (5) | - | TEA | DMF | 120 | 24 | 65 |
| Caption: Representative conditions and yields for Heck-Mizoroki coupling. |
Part 3: Final Deprotection to Yield 2-Substituted Indoles
The final step in the synthesis is the removal of the N-Boc protecting group to furnish the desired N-H indole derivative. This can be accomplished under various conditions, with acidic hydrolysis being the most common.
Protocol 3.1: Acid-Catalyzed N-Boc Deprotection
Rationale: Trifluoroacetic acid (TFA) in a chlorinated solvent is a highly effective and common method for the cleavage of Boc groups. The reaction is typically fast and clean.[1][12]
Materials:
-
N-Boc-2-substituted indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the N-Boc-2-substituted indole (1.0 equiv) in DCM.
-
Add TFA (5-10 equiv) dropwise at room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final 2-substituted indole.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the synthesis of 2-aryl, 2-alkynyl, and 2-alkenyl indoles from a common, readily prepared intermediate, tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate . The use of desulfonylative cross-coupling reactions offers a modern, modular, and efficient approach to access these valuable compounds. The methods are amenable to a range of substrates and functional groups, making this a powerful strategy for researchers in drug discovery and materials science.
References
-
Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Publishing. [Link]
- Synthesis of sulfonyl chloride substr
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health. [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. ACS Publications. [Link]
-
Preparation and Utility of N-Alkynyl Azoles in Synthesis. National Institutes of Health. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. ACS Publications. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Expedient synthesis of indoles from N-Boc arylhydrazines. ResearchGate. [Link]
-
Synthesis of Pyridazino[4,5-b]indoles by [3+3] Annulation of 2-Alkenylindoles and Hydrazonyl Chlorides. PubMed. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
tert-butyl 2-butyl-1H-indole-1-carboxylate. Chemical Synthesis Database. [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. National Center for Biotechnology Information. [Link]
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. No URL available
-
Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. National Institutes of Health. [Link]
-
Synthesis of Indole Alkaloids. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]
-
Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison. [Link]
-
Expedient Synthesis of Indoles from N-Boc Arylhydrazines. ResearchGate. [Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Institutes of Health. [Link]
-
Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. RSC Publishing. [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. RSC Publications. [Link]
-
Recent advances in Sonogashira reactions. PubMed. [Link]
-
CuI assisted desulfurative Sonogashira reaction of mercapto N-heterocyclic derivatives with alkynes. RSC Publishing. [Link]
-
Tert-butyl 4-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S). PubChem. [Link]
-
Synthesis of 2-Substituted Indoles through Cyclization and Demethylation of 2-Alkynyldimethylanilines by Ethanol. ResearchGate. [Link]
-
Palladium-Catalyzed Stille Cross-Couplings of Sulfonyl Chlorides and Organostannanes. ResearchGate. [Link]
-
Desulfinative Sonogashira coupling of arylsulfonyl hydrazides with... ResearchGate. [Link]
-
Synthesis of Pyridazino[4,5‐b]indoles by [3+3] Annulation of 2‐Alkenylindoles and Hydrazonyl Chlorides. ResearchGate. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Synthesis of Novel Indolyl Aryl Sulfone-clubbed Hydrazone Derivatives as Potential HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Molecular Modeling and QSAR Studies. PubMed. [Link]
-
Carbonylative Sonogashira Coupling of Terminal Alkynes with Aqueous Ammonia. Organic Chemistry Portal. [Link]
-
tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. National Institutes of Health. [Link]
-
A palladium-catalyzed cross-electrophile coupling reaction involving sulfur dioxide for the direct synthesis of diversely functionalized sulfones. RSC Publishing. [Link]
-
Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. [Link]
-
Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes. National Institutes of Health. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 8. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. PubChemLite - Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
"Common side reactions with Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate and how to avoid them"
Welcome to the technical support guide for Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. This powerful reagent is instrumental in the synthesis of N-Boc-protected indole-2-sulfonamides, key intermediates in pharmaceutical research and drug development. However, like any reactive chemical, its successful application hinges on understanding and controlling potential side reactions.
This guide is structured as a series of troubleshooting questions and FAQs, designed to provide direct, actionable solutions to common challenges encountered in the lab. We will delve into the "why" behind these phenomena, grounding our recommendations in established chemical principles to ensure your syntheses are both successful and reproducible.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction is sluggish, and I'm recovering mostly unreacted starting material. What's going wrong?
This is a common issue that typically points to two main culprits: the reactivity of your nucleophile (the amine) or the integrity of the sulfonyl chloride itself.
-
Analysis of the Cause:
-
Poor Amine Nucleophilicity: Sterically hindered or electronically deactivated amines (e.g., anilines with strong electron-withdrawing groups) react slowly with the electrophilic sulfonyl chloride.
-
Hydrolysis of the Sulfonyl Chloride: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is highly sensitive to moisture. Even trace amounts of water in the solvent, on the glassware, or in the amine reagent can hydrolyze the sulfonyl chloride to the corresponding and unreactive indole-2-sulfonic acid.[1] This is the most frequent cause of reaction failure.
-
-
Recommended Solutions:
-
For Poor Nucleophilicity:
-
Increase the reaction temperature. Monitor by TLC to ensure product formation outpaces decomposition.
-
Use a more activating base. While tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard, a stronger, non-nucleophilic base may be required in some cases.
-
Consider an alternative synthetic route if the amine is exceptionally unreactive.[2][3]
-
-
To Prevent Hydrolysis:
-
Rigorous Anhydrous Technique is CRITICAL. Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves.
-
Ensure your amine is dry. If it is a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use.
-
-
Question 2: I've isolated a major byproduct that is highly polar and water-soluble, and my desired sulfonamide yield is low. What is this byproduct?
You are almost certainly observing the formation of N-Boc-indole-2-sulfonic acid , the product of sulfonyl chloride hydrolysis.
-
Mechanism of Formation: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of the sulfonic acid, with HCl as a byproduct.[1] This side reaction is often faster than the desired reaction with a weak amine nucleophile.
-
Troubleshooting Workflow:
Figure 1: Troubleshooting flowchart for low yield. -
Prevention Protocol: See Appendix B for a detailed step-by-step guide to setting up a robust anhydrous reaction. The key is proactivity—assuming the reagent is moisture-sensitive from the outset.
Question 3: My mass spectrometry results show a peak corresponding to the deprotected indole sulfonamide. How did the N-Boc group get cleaved?
The tert-butyloxycarbonyl (Boc) group is a well-known acid-labile protecting group.[4][5] Its removal during your reaction is a clear indicator that the reaction medium has become acidic.
-
Analysis of the Cause: The reaction of the sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[1][6]
R-SO2Cl + R'2NH → R-SO2NR'2 + HCl
If this HCl is not effectively neutralized by a base, it will accumulate and create an acidic environment sufficient to cleave the Boc group, which proceeds via the formation of a stable tert-butyl cation.[7][8] While less common, some N-Boc indoles can also show lability to specific basic conditions (e.g., NaOMe in MeOH), though this is unlikely in a standard sulfonamide synthesis.[9]
-
Mechanism of Acid-Catalyzed Deprotection:
Figure 2: Simplified mechanism of N-Boc cleavage by acid. -
Recommended Solutions:
-
Use an Adequate Amount of Base: Always use at least one equivalent of a non-nucleophilic tertiary amine base (e.g., TEA, DIPEA, pyridine) to scavenge the generated HCl. It is common practice to use a slight excess (1.1-1.5 equivalents).
-
Choose the Right Base: Pyridine is often an excellent choice as it can also serve as a nucleophilic catalyst without competing as a nucleophile in sulfonamide formation under normal conditions.
-
Controlled Workup: Avoid strongly acidic conditions during aqueous workup if the Boc group needs to be retained for subsequent steps.
-
Question 4: I see a non-polar byproduct that appears to be N-Boc-indole. What could cause the complete loss of the -SO2Cl group?
The loss of the entire chlorosulfonyl group is known as desulfonylation . This is a known, though less common, side reaction for aryl sulfonyl chlorides.[1][10]
-
Analysis of the Cause:
-
Reductive Conditions: The C-S bond can be cleaved under reductive conditions. Contaminants in your reagents or solvents, or inadvertent introduction of a reducing agent, could trigger this.[10]
-
Transition Metal Catalysis: Trace amounts of palladium or other transition metals can catalyze the desulfonylation of aryl sulfonyl chlorides.[11] This is a synthetically useful reaction in other contexts but a problematic side reaction here.
-
Radical Mechanisms: Desulfonylation can also proceed via radical pathways, which may be initiated by heat, light, or radical initiators.[12]
-
-
Preventative Measures:
-
Ensure all reagents are of high purity and free from metal contaminants.
-
Run the reaction under an inert atmosphere (N2 or Ar) to prevent oxidative/reductive side reactions with atmospheric components.
-
If you suspect metal contamination from a previous step, consider purifying your starting materials carefully.
-
Avoid excessive heat unless necessary for the reaction with the amine, as it can promote side reactions.
-
Frequently Asked Questions (FAQs)
Q: How should I properly store and handle Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate? A: Due to its high moisture sensitivity, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen), in a cool, dry place. A desiccator or a dry box is ideal. When handling, always work quickly and under an inert atmosphere to minimize exposure to air.
Q: What is the best general-purpose solvent and base combination for forming sulfonamides with this reagent? A: A polar, aprotic, and anhydrous solvent like Dichloromethane (DCM) or Acetonitrile (MeCN) is a reliable choice. For the base, pyridine is often preferred as it acts as both an acid scavenger and a catalyst. Alternatively, triethylamine (TEA) or DIPEA are excellent choices, typically used in 1.1 to 1.5 molar equivalents relative to the sulfonyl chloride.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that gives good separation between your amine, the sulfonyl chloride, and the expected sulfonamide product (e.g., Ethyl Acetate/Hexanes). The sulfonyl chloride is moderately polar, while the product sulfonamide will have a polarity dependent on the amine used. Staining with potassium permanganate can help visualize all spots. For more precise monitoring, LC-MS is ideal.
Q: What are the main differences in reactivity between this indole-2-sulfonyl chloride and a simple benzenesulfonyl chloride? A: The core reactivity of the -SO2Cl group is similar. However, the presence of the N-Boc indole scaffold introduces two key considerations: 1) The N-Boc group is acid-labile, requiring careful pH control as discussed. 2) The electronic properties of the indole ring can influence the reactivity of the sulfonyl chloride, though in most standard amination reactions, this effect is secondary to reaction conditions.
Appendices
Appendix A: General Protocol for Sulfonamide Synthesis
This is a representative protocol and may require optimization for specific amines.
-
To a flame-dried round-bottom flask under an Argon atmosphere, add Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 eq).
-
Dissolve the solid in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Add the amine/pyridine solution dropwise to the stirred sulfonyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO3 (aq), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Appendix B: Protocol for Setting up an Anhydrous Reaction
-
Glassware: Place all necessary glassware (flask, stir bar, addition funnel, condenser) in an oven at >120 °C for at least 4 hours, or overnight.
-
Assembly: Assemble the glassware hot from the oven under a stream of dry Nitrogen or Argon. Use a light coating of vacuum grease on glass joints.
-
Atmosphere: Maintain a positive pressure of the inert gas throughout the experiment using a bubbler or balloon.
-
Solvents: Use freshly dried solvents. Anhydrous solvents in sealed bottles (e.g., AcroSeal™) are recommended. If using a solvent still, ensure it is functioning correctly.
-
Reagents: Use dry reagents. Liquid amines should be distilled from a suitable drying agent (e.g., CaH2). Solid reagents should be dried in a vacuum oven.
References
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Bull, J. A. (2011). The Synthesis of Functionalised Sulfonamides. University of Cambridge. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]
-
Chen, K., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(15), 2787. Available at: [Link]
-
Barabe, F., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(38), 16463-16468. Available at: [Link]
-
Emmett, E. J., & Willis, M. C. (2015). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 11, 1248–1253. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from [Link]
-
ResearchGate. (n.d.). A New, Mild Preparation of Sulfonyl Chlorides. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. Available at: [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]
-
Ge, D., et al. (2021). Desulfonylation via Radical Process: Recent Developments in Organic Synthesis. Chemical Reviews, 121(17), 10849–10937. Available at: [Link]
-
Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: [Link]
-
Babu, G. S., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Kadrowski, B. (2020, April 12). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]
Sources
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- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. rsc.org [rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Reductive desulfonylation - Wikipedia [en.wikipedia.org]
- 11. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
"Addressing the instability of indole-2-sulfonyl chlorides during synthesis"
Welcome to the technical support center for the synthesis of indole-2-sulfonyl chlorides. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable, yet notoriously unstable, class of compounds. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are indole-2-sulfonyl chlorides and why are they synthetically useful?
Indole-2-sulfonyl chlorides are reactive chemical intermediates that serve as crucial precursors for the synthesis of a wide range of biologically active molecules, particularly indole-2-sulfonamides. The sulfonamide functional group is a key pharmacophore found in numerous therapeutic drugs due to its ability to act as a stable, non-classical bioisostere of a carboxylic acid, engage in hydrogen bonding, and improve physicochemical properties.[1][2][3] Specifically, indole-2-sulfonamides have been investigated as cannabinoid receptor modulators and possess other significant biological activities.[4] The sulfonyl chloride at the C2 position of the indole ring provides a highly reactive electrophilic site for the facile introduction of the sulfonyl moiety via reaction with various nucleophiles, most commonly amines.
Q2: What is the primary reason for the instability of indole-2-sulfonyl chlorides?
The instability of indole-2-sulfonyl chlorides stems from two main factors:
-
High Reactivity of the Sulfonyl Chloride Group: The sulfonyl chloride is a potent electrophile, making it susceptible to hydrolysis by trace amounts of water in solvents or the atmosphere.[5]
-
Electronic Nature of the Indole Ring: The indole nucleus is an electron-rich aromatic system.[6] This inherent nucleophilicity, particularly at the C3 position, can lead to undesired side reactions. Furthermore, the indole nitrogen's lone pair can be delocalized, influencing the ring's reactivity.[7] Under the strongly acidic conditions often required for sulfonylation (e.g., using chlorosulfonic acid), the indole ring itself is prone to degradation, polymerization, or other side reactions.[8][9] The combination of a highly reactive functional group on an sensitive heterocyclic core makes this class of compounds challenging to synthesize and isolate.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of indole-2-sulfonyl chlorides in a practical question-and-answer format.
Problem 1: My reaction mixture turns dark brown or black upon addition of the sulfonating agent (e.g., chlorosulfonic acid).
Cause & Analysis: This is a classic sign of indole ring degradation or polymerization. The indole nucleus is sensitive to strong acids and oxidizing conditions.[8][9] Chlorosulfonic acid is an extremely powerful and dehydrating reagent that can cause rapid, exothermic reactions, leading to charring and the formation of complex, intractable tars. The electron-rich nature of the indole makes it susceptible to electrophilic attack under these harsh conditions, initiating polymerization pathways.
Recommended Solutions:
-
Strict Temperature Control: The reaction must be maintained at low temperatures (typically -10 °C to 0 °C) throughout the addition of the sulfonating agent.[10] Use an appropriate cooling bath (e.g., ice-salt or acetone/dry ice) and add the reagent dropwise with vigorous stirring to dissipate heat effectively.
-
Protect the Indole Nitrogen: The reactivity of the indole ring can be attenuated by protecting the indole nitrogen with an electron-withdrawing group, such as a tosyl (Ts) or Boc group.[6][9] This reduces the electron density of the ring system, making it more resistant to acid-catalyzed degradation. The protecting group can be removed in a subsequent step.
-
Use a Milder Sulfonating Agent: Consider alternatives to chlorosulfonic acid. While less common for direct conversion to the sulfonyl chloride, a two-step approach involving sulfonation with a milder reagent followed by conversion to the sulfonyl chloride might be feasible, though potentially lower-yielding.
Problem 2: I am observing very low to no yield of the desired indole-2-sulfonyl chloride, with mainly starting material recovered.
Cause & Analysis: This issue typically points to insufficient activation of the indole for electrophilic substitution at the C2 position or deactivation of the sulfonating agent.
-
N-H Deprotonation: If the indole nitrogen is unprotected, it can be deprotonated by a base or react in a way that disfavors C2 substitution.
-
Steric Hindrance: Bulky substituents on the indole ring, particularly at the C3 position, can sterically hinder the approach of the sulfonating agent to the C2 position.
-
Reagent Quality: Old or improperly stored chlorosulfonic acid may have partially hydrolyzed to sulfuric acid, which is a sulfonating agent but will not produce the desired sulfonyl chloride.
Recommended Solutions:
-
N-Protection Strategy: Protecting the indole nitrogen with a suitable group is often the most effective solution.[6] An N-phenylsulfonyl protecting group, for instance, has been shown to facilitate metallation and subsequent reaction at the C2 position.
-
Reaction Conditions Optimization: Ensure anhydrous conditions. Any moisture will consume the chlorosulfonic acid. Increase the reaction time or temperature slightly after the initial addition is complete, but monitor carefully for decomposition. For example, after addition at -10 °C, the reaction might be allowed to slowly warm to room temperature or gently heated to 50-60 °C for a defined period.[10]
Problem 3: My product appears to form (confirmed by preliminary analysis like TLC), but it decomposes during aqueous workup or purification.
Cause & Analysis: This is the most common challenge and highlights the inherent instability of the target molecule. The sulfonyl chloride group is highly susceptible to hydrolysis.[5] Pouring the reaction mixture into water or ice, a standard procedure for quenching reactions with chlorosulfonic acid, will rapidly convert the desired indole-2-sulfonyl chloride into the corresponding and more stable indole-2-sulfonic acid.[10][11] Purification via silica gel chromatography can also lead to decomposition on the acidic silica surface.
Recommended Solution: In Situ Formation and Use
The most robust and widely accepted strategy is to avoid isolating the indole-2-sulfonyl chloride altogether. Instead, it should be generated in situ and immediately reacted with the desired nucleophile (e.g., an amine) in a one-pot procedure. This bypasses the problematic workup and purification steps.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the N-protected indole (1.0 equiv). Dissolve it in a suitable anhydrous solvent (e.g., dichloromethane).
-
Sulfonylation: Cool the solution to -10 °C using an appropriate bath. Slowly add chlorosulfonic acid (2.0-3.0 equiv) dropwise via a syringe, ensuring the internal temperature does not rise above 0 °C.
-
Reaction: Stir the mixture at this low temperature for 1-3 hours. The formation of the indole-2-sulfonyl chloride is typically complete within this timeframe.
-
Nucleophilic Addition: In a separate flask, dissolve the desired amine (1.2 equiv) and a non-nucleophilic base such as pyridine or triethylamine (2.0 equiv) in the same anhydrous solvent. The base is crucial to scavenge the HCl generated during the reaction.[12]
-
Coupling: Add the amine/base solution dropwise to the cold reaction mixture containing the freshly generated indole-2-sulfonyl chloride.
-
Completion & Workup: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates the consumption of the intermediate. The reaction can then be carefully quenched with water and extracted. The resulting sulfonamide is significantly more stable than the sulfonyl chloride and can be purified using standard techniques like column chromatography.
Alternative Strategies & Advanced Concepts
Q3: Are there any modern alternatives to sulfonyl chlorides for making indole-2-sulfonamides?
Yes, the challenges associated with indole-2-sulfonyl chlorides have driven the development of alternative methods. These often bypass the sulfonyl chloride intermediate entirely.
| Method | Reagents | Advantages | Disadvantages |
| Oxidative Coupling | Indole, Sulfonyl Hydrazides, Oxidant (e.g., H₂O₂/Iodophor) | Milder conditions, often metal-free, environmentally friendly.[13][14] | Substrate scope can be limited; regioselectivity issues may arise. |
| Electrochemical Synthesis | Indole, Inorganic Sulfites (e.g., Na₂S₂O₅), Alcohol | Green chemistry approach, avoids harsh reagents, can be highly regioselective.[15] | Requires specialized electrochemical equipment. |
| SO₂ Surrogates | Indole, DABSO (DABCO-bis(sulfur dioxide)), Diazonium Salts, Pd-catalyst | Uses a stable, solid SO₂ source; good functional group tolerance.[16][17] | Requires a transition metal catalyst and pre-functionalized starting materials. |
Understanding the Degradation Pathway
To effectively troubleshoot, it's helpful to visualize the primary competing reactions. The desired reaction is the formation of the sulfonyl chloride, but under harsh conditions, acid-mediated decomposition is a major risk.
By prioritizing the "Controlled Conditions" pathway through low temperatures and N-protection, and by avoiding the "Aqueous Workup" step via an in situ protocol, researchers can significantly increase the probability of a successful synthesis.
References
- Benchchem. An In-depth Technical Guide to Sulfonyl Chlorides as Protecting Groups. Benchchem. Accessed January 20, 2026.
- Synthesis of sulfonyl chloride substrate precursors. Accessed January 20, 2026.
- Royal Society of Chemistry. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2.
- ResearchGate. A New Protecting-Group Strategy for Indoles | Request PDF. Accessed January 20, 2026.
- ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds?. Accessed January 20, 2026.
- Organic Chemistry Portal.
- ResearchGate.
- Mushtaq, I. & Ahmed, A. Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. 2023-06-04.
- Willis, M. C. Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. 2018-09-01.
- Sánchez, J. D., Avendaño, C. & Menéndez, J. C. Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry.
- ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Accessed January 20, 2026.
- ACS Publications. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. 2024-12-05.
- NIH. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PMC.
- Benchchem.
- ResearchGate. Strategies for C‐3 sulfonylation of indolizines. Accessed January 20, 2026.
- Proposed degradation pathways of the drug under different hydrolytic conditions. Accessed January 20, 2026.
- Who we serve.
- ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry.
- ResearchGate. A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles | Request PDF. Accessed January 20, 2026.
- RSC Publishing. Selective sulfonylation and diazotization of indoles. Accessed January 20, 2026.
- YouTube. 26.04 Protecting Groups for Amines: Sulfonamides. 2020-05-18.
- SciSpace. Synthesis of biologically active sulfonamide-based indole analogs: a review. Accessed January 20, 2026.
- Benchchem. alternative reagents to N-ethyl-2-iodoaniline for indole synthesis. Benchchem.
- Organic Chemistry Portal. Synthesis of indoles. Accessed January 20, 2026.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Accessed January 20, 2026.
- Development of indole sulfonamides as cannabinoid receptor negative allosteric modul
- Selective Late‐Stage Sulfonyl Chloride Formation
- ResearchGate. Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters | Request PDF. Accessed January 20, 2026.
- MDPI. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. 2022-11-23.
- PubMed.
- ACS Publications. The Journal of Organic Chemistry Ahead of Print. Accessed January 20, 2026.
- MDPI.
- PubMed.
- ResearchGate. Effects of chloride ion on degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process: Implications for formation of chlorinated aromatic compounds | Request PDF. Accessed January 20, 2026.
Sources
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- 2. thieme-connect.com [thieme-connect.com]
- 3. (Open Access) Synthesis of biologically active sulfonamide-based indole analogs: a review (2023) | Irfan Mushtaq | 5 Citations [scispace.com]
- 4. Development of indole sulfonamides as cannabinoid receptor negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2 - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03746D [pubs.rsc.org]
- 13. Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Sulfonamides using N-Boc-indole-2-sulfonyl chloride
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the synthesis of sulfonamides using N-Boc-indole-2-sulfonyl chloride, a key building block in medicinal chemistry. Our goal is to empower you with the scientific rationale behind experimental choices to enhance your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Q1: Why is my sulfonamide yield consistently low?
Low yields are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is crucial.
Potential Cause 1: Hydrolysis of N-Boc-indole-2-sulfonyl chloride
Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the corresponding sulfonic acid.[1] This sulfonic acid is unreactive towards the amine, thereby halting the desired reaction pathway and reducing the yield. The indole ring itself can also be sensitive to prolonged exposure to certain conditions.
-
Expert Insight: The electrophilicity of the sulfur atom in the sulfonyl chloride group makes it a prime target for nucleophilic attack by water. The N-Boc protecting group, while offering stability, does not entirely negate this reactivity.
-
Solutions:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried immediately before use. Use freshly distilled, anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric moisture.
-
Potential Cause 2: Poor Nucleophilicity of the Amine
The rate and success of the sulfonylation reaction are heavily dependent on the nucleophilic character of the amine.[1][2]
-
Expert Insight: Sterically hindered amines (e.g., secondary amines with bulky substituents) or electron-deficient amines (e.g., anilines with electron-withdrawing groups) will react more slowly with the electrophilic sulfonyl chloride.
-
Solutions:
-
Increase Reaction Temperature: For less reactive amines, gently heating the reaction mixture can provide the necessary activation energy to drive the reaction forward.[1] Monitor the reaction closely to avoid decomposition of the starting materials or product.
-
Extended Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Alternative Catalysis: In some challenging cases, the use of a catalyst might be necessary, although for most standard sulfonamide formations with sulfonyl chlorides, a base is sufficient.
-
Potential Cause 3: Ineffective HCl Scavenging
The reaction between an amine and a sulfonyl chloride generates one equivalent of hydrochloric acid (HCl).[1][3] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[1]
-
Expert Insight: The choice and stoichiometry of the base are critical. The base must be strong enough to neutralize the generated HCl but not so strong as to cause unwanted side reactions.
-
Solutions:
-
Choice of Base: Tertiary amines like triethylamine (TEA) or pyridine are commonly used.[2][3][4] For sensitive substrates, a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) can be advantageous. Inorganic bases such as potassium carbonate can also be employed, particularly in polar aprotic solvents.[2]
-
Stoichiometry: Use a slight excess of the base (typically 1.5-2.0 equivalents) to ensure complete neutralization of the HCl produced.
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving low sulfonamide yields.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What could they be?
The formation of side products can complicate purification and reduce the overall yield.
Potential Side Reaction 1: Formation of a Disulfonated Amine
If you are using a primary amine, it is possible for both hydrogen atoms on the nitrogen to react with the sulfonyl chloride, leading to a disulfonylated product, especially if an excess of the sulfonyl chloride is used.
-
Expert Insight: The initially formed sulfonamide still possesses an acidic N-H proton. In the presence of a strong base, this proton can be removed, and the resulting anion can react with a second molecule of the sulfonyl chloride.
-
Solutions:
-
Control Stoichiometry: Use the amine as the limiting reagent or maintain a strict 1:1 stoichiometry between the amine and the sulfonyl chloride.
-
Order of Addition: Slowly add the sulfonyl chloride solution to the solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, disfavoring the double addition.
-
Potential Side Reaction 2: Decomposition or Side Reactions of the Indole Ring
The indole nucleus can be susceptible to reaction under certain conditions, especially in the presence of strong acids or electrophiles.
-
Expert Insight: While the N-Boc group provides significant protection to the indole nitrogen, the electron-rich nature of the indole ring, particularly at the C3 position, can still lead to unwanted electrophilic substitution if harsh conditions are employed.
-
Solutions:
-
Mild Reaction Conditions: Avoid overly high temperatures and prolonged reaction times.
-
Choice of Base: Ensure the base used is not promoting other reactions. Pyridine, for instance, can sometimes act as a nucleophilic catalyst.
-
Potential Side Reaction 3: Premature N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) protecting group is designed to be removed under acidic conditions.[5][6][7] If the HCl generated during the reaction is not efficiently scavenged, it can lead to partial or complete deprotection of the Boc group.
-
Expert Insight: The carbamate linkage of the Boc group is labile to acidolysis, which proceeds via a stable tert-butyl cation.
-
Solutions:
-
Effective Buffering: Ensure sufficient base is present throughout the reaction to maintain non-acidic conditions.
-
Work-up Conditions: During the aqueous work-up, avoid strongly acidic washes if the Boc group needs to be retained for subsequent steps.
-
Q3: My product is difficult to purify. What strategies can I use?
Purification can be challenging due to the similar polarities of the product and certain byproducts.
Challenge 1: Removing Unreacted Amine or Sulfonic Acid
-
Solution: Liquid-Liquid Extraction:
-
To remove unreacted amine (if it's basic), wash the organic layer with a dilute acidic solution (e.g., 1M HCl).
-
To remove the sulfonic acid byproduct (from hydrolysis of the sulfonyl chloride), wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate).
-
Challenge 2: Separation from Other Byproducts
-
Solution: Column Chromatography:
-
Silica gel column chromatography is the most common method for purifying sulfonamides.[8]
-
Solvent System Selection: Use TLC to determine an optimal solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides good separation between your desired product and impurities. A good starting point is a solvent system that gives your product an Rf value of approximately 0.3.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for sulfonamide synthesis from a sulfonyl chloride?
The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.[3] A base is required to neutralize the HCl generated.[3]
Reaction Mechanism
Caption: General mechanism of sulfonamide formation.
Q2: What are the optimal reaction conditions (solvent, temperature, time)?
There is no single set of "optimal" conditions, as they depend heavily on the specific amine being used. However, a good starting point is as follows:
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Aprotic solvents that dissolve the reactants well. Ensure they are anhydrous. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | Starting at 0 °C can help control the initial exotherm. For less reactive amines, warming to RT or gentle heating may be required.[2][9] |
| Base | Triethylamine (TEA) or Pyridine | Effective HCl scavengers.[2][3] Use 1.5-2.0 equivalents. |
| Time | 2-12 hours | Monitor by TLC until the starting material is consumed. |
Q3: How do I know if my N-Boc-indole-2-sulfonyl chloride has decomposed?
N-Boc-indole-2-sulfonyl chloride, like many sulfonyl chlorides, can degrade upon storage, especially if exposed to moisture.
-
Visual Inspection: Decomposition may sometimes be indicated by a change in color or physical state.
-
NMR Spectroscopy: The most reliable method is to take a quick ¹H NMR spectrum of the starting material before use. The presence of new peaks, particularly in the aromatic or downfield region, could indicate the formation of sulfonic acid or other degradation products.
-
Reactivity Test: If a reliable reaction with a simple, reactive amine (like benzylamine) fails to give a good yield, it is a strong indication that the sulfonyl chloride has degraded.
Q4: Can I remove the N-Boc group after forming the sulfonamide?
Yes, the N-Boc group can be removed post-synthesis. The most common method is treatment with a strong acid.[5][7]
-
Standard Protocol: Dissolve the N-Boc protected sulfonamide in a suitable solvent like dichloromethane (DCM) or dioxane, and treat it with an excess of trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane.[6] The reaction is typically fast and occurs at room temperature.
-
Alternative Methods: For sensitive substrates, other methods like using microwave irradiation in water have been developed for N-Boc deprotection.[5]
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a starting point for your experiments. It should be adapted based on the specific reactivity of your amine.
Materials:
-
N-Boc-indole-2-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.0-1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and inert gas supply (N₂ or Ar)
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere, add the amine (1.0-1.1 eq) and anhydrous solvent. Cool the mixture to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., TEA, 1.5-2.0 eq) to the amine solution and stir for 5-10 minutes.
-
Sulfonyl Chloride Addition: Dissolve N-Boc-indole-2-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous solvent. Add this solution dropwise to the stirring amine/base mixture at 0 °C over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Wash the organic layer sequentially with water, 1M HCl (to remove excess amine and base), and saturated sodium bicarbonate solution (to remove any sulfonic acid).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of indole-2-sulfonamides.
References
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Benchchem.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. National Institutes of Health.
- Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Benchchem.
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.
- Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. PubMed.
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health.
- Preparation of sulfonamides from N-silylamines. National Institutes of Health.
- Synthesis of indole-based-sulfonamide derivatives A1–A8. ResearchGate.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
- Facile and efficient n-boc deprotection of amide and sulfonamide under microwave irradiation in water. HETEROCYCLES.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Reactions with Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. This powerful reagent is a key building block for synthesizing indole-2-sulfonamides, a privileged scaffold in medicinal chemistry.[1] However, its high reactivity, particularly its sensitivity to moisture, can lead to challenges in achieving complete conversion. This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions for maximal yield and purity.
Troubleshooting Guide: Incomplete Reactions
This section addresses the most common issues encountered during the sulfonylation of nucleophiles using Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate.
Q1: My reaction is sluggish, shows low conversion, or has completely stalled. What are the primary factors to investigate?
An incomplete reaction is often a symptom of one or more suboptimal conditions. The primary culprits are typically related to reagent integrity, moisture contamination, or inadequate reaction parameters.
Core Areas for Investigation:
-
Reagent Integrity: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is highly susceptible to hydrolysis. Even trace amounts of moisture in the reaction setup or solvents can rapidly convert the sulfonyl chloride to the corresponding and unreactive sulfonic acid.
-
Solvent Choice: The solvent must be anhydrous and aprotic. Protic solvents like alcohols will react with the sulfonyl chloride, while wet solvents will promote hydrolysis.
-
Base Stoichiometry and Strength: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[2] This acid can protonate the amine nucleophile, rendering it unreactive, or potentially cleave the acid-sensitive Boc protecting group. A non-nucleophilic base is crucial to neutralize the HCl as it forms.
-
Reaction Temperature: While many reactions are initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, insufficient thermal energy may lead to a stalled reaction.
Troubleshooting Workflow:
Below is a systematic workflow to diagnose the cause of an incomplete reaction.
Sources
Technical Support Center: Optimization of Reaction Conditions for N-Sulfonylation of Indoles
Welcome to the technical support center for the N-sulfonylation of indoles. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this crucial transformation. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also strategically optimize your reaction for future success.
The N-sulfonylation of indoles is a fundamental reaction, often employed to install a robust protecting group that modifies the reactivity of the indole ring, facilitating subsequent functionalization at other positions.[1] However, the seemingly straightforward nature of this reaction can be deceptive, with issues like low yield, competitive C-sulfonylation, and product decomposition frequently arising. This guide is structured into a troubleshooting section for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the reaction's nuances.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of potential causes and a step-by-step guide to remediation.
Problem 1: My reaction shows low or no conversion to the N-sulfonylated product.
This is the most common issue, often stemming from one of several root causes related to reactant activation and reaction conditions.
Potential Cause A: Inadequate Deprotonation of the Indole N-H
Scientific Rationale: The N-sulfonylation reaction is a nucleophilic substitution where the deprotonated indole (the indolide anion) acts as the nucleophile. The pKa of the indole N-H is approximately 17 in DMSO, meaning a sufficiently strong base is required to generate the nucleophile in an adequate concentration. Incomplete deprotonation is a primary reason for sluggish or failed reactions.
Solutions:
-
Re-evaluate Your Choice of Base: For standard sulfonyl chlorides, a strong base is essential. Sodium hydride (NaH) is a common and effective choice, as it irreversibly deprotonates the indole by releasing hydrogen gas. Other strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) or lithium diisopropylamide (LDA) are also highly effective. Weaker bases like triethylamine (TEA) or potassium carbonate are generally insufficient unless the indole is highly activated with electron-withdrawing groups.
-
Ensure Anhydrous Conditions: Strong bases, particularly NaH and organolithiums, react violently with water.[2] Any moisture in the solvent or on the glassware will consume the base, reducing its effective concentration and preventing complete deprotonation of the indole.[2] Always use freshly dried solvents and flame- or oven-dried glassware.
-
Optimize Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to complete before adding the sulfonylating agent. For NaH, this typically involves stirring the indole and base together for 30-60 minutes at 0 °C to room temperature. A visual cue for NaH is the cessation of hydrogen gas evolution.
Potential Cause B: Low Reactivity or Degradation of the Sulfonylating Agent
Scientific Rationale: The electrophile, typically a sulfonyl chloride, must be sufficiently reactive. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid over time.
Solutions:
-
Verify Reagent Quality: Use a fresh bottle of the sulfonyl chloride or purify older reagents if necessary. Store sulfonyl chlorides under an inert atmosphere (e.g., nitrogen or argon) in a desiccator.
-
Consider a More Reactive Agent: If using a less reactive sulfonylating agent (e.g., one with strong electron-donating groups), you may need more forcing conditions or a switch to a more reactive alternative, such as the corresponding sulfonyl fluoride or anhydride.
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose the cause of low reaction yield.
Caption: General mechanism for N-sulfonylation of indole.
Q5: How can I remove the N-sulfonyl group after it has served its purpose?
The N-sulfonyl group is considered a robust protecting group, but it can be cleaved under specific conditions. The choice of method depends on the specific sulfonyl group and the tolerance of other functional groups in the molecule.
-
For N-Tosyl (Ts) Groups:
-
Basic Conditions: Strong bases like cesium carbonate in a mixture of THF and methanol can be effective. [3]Potassium tert-butoxide in DMSO has also been reported for desulfonylation. [3] * Acidic Conditions: Trifluoromethanesulfonic acid (TfOH) can hydrolyze N-arylsulfonamides, although this can sometimes lead to sulfonyl group migration on electron-rich systems. [4][5]* For N-Mesitylenesulfonyl (Mts) Groups: This group is designed to be more acid-labile and can often be removed under strong acid conditions like HF, which are common in peptide synthesis. [1]
-
Exemplary Experimental Protocol: N-Tosylation of Indole
This protocol provides a reliable starting point for the N-sulfonylation of an unsubstituted indole.
-
Preparation: Under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Deprotonation: Add indole (1.17 g, 10 mmol) to the flask. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise over 5 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 45 minutes. Observe for the cessation of H₂ gas evolution.
-
Sulfonylation: Cool the resulting suspension back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 2.0 g, 10.5 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting indole is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-tosylindole.
References
-
Gao, J., Pan, X., Liu, J., Lai, C., & Xia, C. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. Available from: [Link]
-
Wang, S., Yan, M., Shi, J., Li, G., & Zhao, J. (2024). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 29(15), 3564. Available from: [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2021). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Available from: [Link]
-
Nechaev, A. A., & Dilman, A. D. (2021). General reaction pathway for iodine‐promoted sulfonylation of indoles. ResearchGate. Available from: [Link]
-
Deka, B., Deb, M. L., & Baruah, P. K. (2020). Mechanism for I2-mediated C2-sulfonylation of indoles. ResearchGate. Available from: [Link]
-
Skwarczynski, M., & Soeta, T. (2017). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available from: [Link]
-
Hu, J., Ji, X., Hao, S., Zhao, M., Lai, M., Ren, T., Xi, G., Wang, E., Wang, J., & Wu, Z. (2020). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine. ACS Publications. Available from: [Link]
-
Gao, J., Pan, X., Liu, J., Lai, C., & Xia, C. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. PubMed. Available from: [Link]
-
Worley, S. D., Williams, D. E., & Elder, E. (2011). Structure stability/activity relationships of sulfone stabilized N,N-dichloroamines. PubMed. Available from: [Link]
-
Katritzky, A. R., & Toader, D. (2008). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. ResearchGate. Available from: [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. Available from: [Link]
-
Wang, S., Yan, M., Shi, J., Li, G., & Zhao, J. (2024). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. MDPI. Available from: [Link]
-
Reddy, C. R., & Grée, R. (2012). Deprotection of N-Ts indole substrates. ResearchGate. Available from: [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Organic Chemistry Portal. Available from: [Link]
Sources
"Managing steric hindrance in reactions with Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate"
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. It addresses common challenges, particularly those arising from steric hindrance, and offers practical solutions and troubleshooting strategies to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing very low to no yield in my sulfonamide formation reaction with a secondary amine. What is the likely cause and how can I resolve it?
Answer:
This is a classic problem of steric hindrance. The primary challenge when using Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate arises from the bulky tert-butoxycarbonyl (Boc) group at the N1 position of the indole ring. This group, combined with the sulfonyl chloride at the C2 position, creates a sterically crowded environment, significantly impeding the approach of nucleophiles, especially bulky secondary amines.
Root Cause Analysis:
The nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride is a bimolecular nucleophilic substitution (SN2-like) reaction. The bulky Boc group effectively shields the electrophilic sulfur center, drastically slowing down the reaction rate with sterically demanding amines.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for low-yield sulfonamide reactions.
Detailed Remediation Steps:
-
Optimize Reaction Temperature: Gently heating the reaction mixture to 40-60 °C can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for decomposition of the starting material or product.
-
Choice of Base is Critical: Standard bases like triethylamine (TEA) or pyridine may not be optimal.
-
Less Hindered Bases: Consider using a less sterically demanding base that can efficiently scavenge the HCl byproduct without competing with your nucleophile.
-
Stronger, Non-Nucleophilic Bases: For particularly challenging cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. It deprotonates the amine, increasing its nucleophilicity without adding to the steric clutter around the reaction center.
-
-
Solvent Effects: The choice of solvent can influence reaction rates. A more polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, can help stabilize the charged transition state and may accelerate the reaction compared to less polar solvents like dichloromethane (DCM).
-
Consider Alternative Reagents: If the above optimizations fail, the steric hindrance may be insurmountable for your specific substrate. Consider synthesizing an alternative sulfonylating agent where the bulky Boc group is replaced with a smaller protecting group, such as a methyl or benzyl group.
Question 2: My reaction is messy, and I am struggling with the purification of the final product. What are the likely side products and how can I improve the purification process?
Answer:
A "messy" reaction with Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate often points to two main issues: hydrolysis of the highly reactive sulfonyl chloride and difficulties in separating the desired sulfonamide from unreacted starting material and the Boc-protected indole.
Common Side Products:
-
Hydrolysis Product: Tert-butyl 2-(sulfo)-1H-indole-1-carboxylate. This sulfonic acid is formed if there is any moisture in the reaction. It is highly polar and can complicate the workup.
-
Unreacted Starting Material: Due to steric hindrance, it's common to have unreacted sulfonyl chloride, which can also hydrolyze during workup.
Experimental Protocol for Minimizing Side Products and Aiding Purification:
| Step | Action | Rationale |
| 1 | Strict Anhydrous Conditions | Dry all glassware thoroughly. Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). This minimizes the formation of the sulfonic acid byproduct. |
| 2 | Controlled Addition | Add the amine nucleophile slowly to a solution of the sulfonyl chloride and base at 0 °C. This helps to control the initial exotherm and can improve selectivity. |
| 3 | Aqueous Workup | Upon completion, quench the reaction with a saturated aqueous solution of a mild acid like ammonium chloride (NH₄Cl). This will protonate and help dissolve any remaining amine and base, while the desired product remains in the organic layer. |
| 4 | Biphase Separation | Extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid, water, and brine to remove impurities. |
| 5 | Chromatography | Purification by column chromatography is often necessary. Use a solvent system with a gradual polarity gradient (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate). The desired sulfonamide is typically less polar than the sulfonic acid byproduct but may have a similar polarity to the starting material. |
Question 3: Can I use this reagent with primary amines? Are there any special considerations?
Answer:
Yes, Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate generally reacts more readily with primary amines compared to secondary amines due to the reduced steric bulk of the nucleophile. However, a key consideration is the potential for double sulfonylation, leading to the formation of a sulfonylimide byproduct, R-N(SO₂-Indole)₂.
Strategies to Prevent Double Sulfonylation:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is the limiting reagent, minimizing the chance of a second reaction with the newly formed sulfonamide.
-
Slow Addition: Add the sulfonyl chloride solution slowly to a solution of the primary amine and a non-nucleophilic base (like TEA or DIPEA). This maintains a low concentration of the electrophile, favoring the formation of the monosulfonylated product.
Illustrative Reaction Scheme:
Caption: Reaction pathway showing desired product and potential byproduct.
Reference Protocol: General Procedure for Sulfonamide Synthesis
This protocol provides a general starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Nucleophile: To the cooled solution, add triethylamine (TEA, 1.5 eq) followed by the slow, dropwise addition of your amine (1.1 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1N HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
References
- Reagent Synthesis and Application: A relevant patent describing the synthesis and use of similar indole-2-sulfonyl chlorides in the preparation of pharmacologically active compounds.
"Preventing decomposition of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate during storage"
Technical Support Center: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate. This document provides in-depth guidance on preventing the decomposition of this valuable and highly reactive synthetic intermediate during storage and handling. Understanding the inherent instability of this molecule is the first step toward ensuring its integrity for your critical research and development workflows.
The primary challenge with this compound arises from two key structural features: the highly electrophilic sulfonyl chloride moiety and the acid- and heat-labile tert-butoxycarbonyl (Boc) protecting group. The sulfonyl chloride is exceptionally sensitive to hydrolysis, while the Boc group can be cleaved under acidic conditions or elevated temperatures. This guide offers a series of frequently asked questions, a detailed troubleshooting section, and best practices to mitigate these decomposition pathways.
Frequently Asked Questions (FAQs)
Q1: My solid Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate has developed a sharp, acidic smell and appears clumpy. What is happening?
A1: This is a classic sign of hydrolysis. The sulfonyl chloride group (-SO₂Cl) is reacting with atmospheric moisture to form the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl).[1][2][3] The presence of HCl can then catalyze the removal of the Boc protecting group, leading to further degradation. The clumping is caused by the absorption of water and the formation of these new, often stickier, byproducts.
Q2: I stored the reagent in a standard freezer (-20 °C). Is this sufficient for long-term stability?
A2: While low temperature is crucial, it is not sufficient on its own. The primary driver of decomposition is moisture, not moderate temperature.[4][5][6] Storing the vial in a freezer without additional precautions can even be detrimental if it leads to condensation upon removal. For long-term stability, the reagent must be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures.[7]
Q3: Can I store a solution of this reagent in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A3: Storing this reagent in solution is strongly discouraged for any significant length of time. Protic solvents (like alcohols or even residual water in "anhydrous" grade solvents) will react directly with the sulfonyl chloride. While aprotic solvents like DCM are better, they can still contain trace amounts of water or acidic impurities that will degrade the compound over time. If you must make a solution, it should be prepared fresh and used immediately.
Q4: How does the Boc group contribute to the instability?
A4: The Boc (tert-butoxycarbonyl) group is designed to be removed under acidic conditions.[8][9][10] As mentioned in A1, hydrolysis of the sulfonyl chloride generates HCl. This acid, even in trace amounts, can catalyze the cleavage of the Boc group, leading to the formation of tert-butyl cations and carbon dioxide, further complicating your reaction mixture.[8] While generally stable to moderate heat in a neutral environment, prolonged exposure to elevated temperatures can also contribute to its degradation.[11][12]
Troubleshooting Guide: Storage & Handling Issues
| Problem / Symptom | Potential Cause | Recommended Solution & Verification |
| Visual Change: Solid reagent appears wet, oily, or has turned into a glassy solid. | Severe Hydrolysis: The sulfonyl chloride has extensively reacted with moisture. | Verification: Carefully waft vapors toward your nose; a sharp, acidic odor of HCl will be present. The material is likely unusable for most applications. Solution: Dispose of the reagent according to your institution's hazardous waste protocols.[5] For future prevention, implement rigorous inert atmosphere handling.[13][14] |
| Inconsistent Reaction Yields: Reactions using the reagent give lower-than-expected or variable yields. | Partial Decomposition: The reagent has partially degraded, lowering its effective molarity. | Verification: If possible, take a small sample and analyze by ¹H NMR to check for the appearance of sulfonic acid peaks or the loss of the Boc group's characteristic signal. Solution: Purchase a new batch of the reagent. Implement a strict aliquoting and storage protocol (see Best Practices below) to prevent degradation of the new lot. |
| Solid is Discolored: The typically off-white or light-colored solid has developed a yellow or brown tint. | Thermal Stress or Minor Contamination: May indicate slow decomposition due to exposure to heat, light, or reaction with trace impurities. | Verification: Check the purity via TLC or LC-MS against a reference standard if available. Solution: The material may still be usable if purity is acceptable for your application. However, for sensitive reactions, it is best to use a fresh supply. Store all lots away from light and heat sources.[6] |
| Pressure Buildup in Vial: A slight hiss is heard when opening the vial after it has warmed to room temperature. | Gas Evolution from Decomposition: Cleavage of the Boc group can release CO₂ gas. Hydrolysis can also release HCl gas. | Verification: This is a strong indicator of decomposition. Solution: Open the vial carefully in a well-ventilated fume hood.[15] The reagent's integrity is compromised. Follow the recommendations for partial decomposition above. |
Best Practices for Storage and Handling
To maximize the shelf-life and ensure the reactivity of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, a multi-layered approach focusing on moisture and air exclusion is mandatory.
Recommended Storage Conditions Summary
| Storage Duration | Temperature | Atmosphere | Container Seal |
| Short-Term (1-4 weeks) | 2-8 °C | Inert Gas (Argon/Nitrogen) | Tightly sealed cap with Parafilm® |
| Long-Term (>1 month) | -20 °C | Inert Gas (Argon/Nitrogen) | Septum-sealed vial inside a desiccator |
Diagram: Troubleshooting Workflow for Reagent Integrity
This flowchart outlines the decision-making process upon receiving or retrieving the reagent from storage.
Caption: Troubleshooting workflow for reagent integrity assessment.
Protocol: Aliquoting for Long-Term Storage
This procedure should be performed in a glovebox or using standard Schlenk line techniques to maintain an inert atmosphere.[13]
-
Preparation: Move the sealed manufacturer's bottle of the reagent, several small amber glass vials with PTFE-lined septum caps, and all necessary tools (spatulas, funnels) into a glovebox or have them ready on a Schlenk line. Ensure the atmosphere is dry and inert (e.g., Argon or Nitrogen).
-
Temperature Equilibration: Allow the main reagent bottle to equilibrate to the ambient temperature inside the glovebox or on the benchtop before opening to prevent condensation of moisture onto the cold solid.
-
Dispensing: Carefully open the main bottle and quickly dispense the desired amount of solid into each of the smaller vials. Work efficiently to minimize exposure time, even within the inert environment.
-
Sealing: Tightly cap each vial with its septum cap. For extra protection, wrap the cap and neck of each vial with Parafilm®.
-
Labeling: Clearly label each aliquot with the chemical name, date, and batch number.
-
Final Storage: Place the newly created aliquots into a secondary container (such as a small box or sealed bag) with a desiccant pouch. Store this secondary container in a designated -20 °C freezer.[5][16] This "triple barrier" (septum seal, Parafilm®, desiccated container) provides robust protection.
By following these guidelines, you can significantly extend the viable shelf-life of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate and ensure the reliability and reproducibility of your experimental results.
References
-
King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]
-
Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR. Available at: [Link]
-
Organic Process Research & Development. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Retrieved from [Link]
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
-
Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Retrieved from [Link]
-
Unspecified Publisher. (2025). Storage instructions for chemical reagents. Retrieved from [Link]
-
Unspecified Author. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
-
Fraga-Dubreuil, J., et al. (2002). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Publishing. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Storage instructions for chemical reagents [en.hnybio.com]
- 7. rsc.org [rsc.org]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Strategies for Selective Reaction at the 2-Position of the Indole Ring
Welcome to the technical support center for indole C2-functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of achieving selective reactions at the 2-position of the indole scaffold. The inherent electronic properties of the indole ring make this a non-trivial challenge, often leading to undesired side reactions. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common experimental hurdles and achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions and concepts that underpin all C2-selective strategies. Understanding these principles is the first step to effective troubleshooting.
Q1: My reaction is yielding the C3-substituted product instead of the desired C2 isomer. Why is this happening?
This is the most common issue in indole chemistry. The indole ring is an electron-rich heterocycle, but the electron density is not uniform. The highest occupied molecular orbital (HOMO) has the largest coefficient at the C3 position, making it the most nucleophilic and kinetically favored site for electrophilic attack.[1][2] Without specific control elements, most electrophilic reagents will preferentially react at C3.[3]
-
Causality: Your reaction conditions likely favor the inherent reactivity of the indole nucleus. Standard electrophilic additions, such as Friedel-Crafts, Mannich, and Vilsmeier-Haack reactions, will almost exclusively yield the C3 product.
-
Solution: To override this inherent C3 selectivity, you must employ a strategy that specifically activates the C2 position or deactivates the C3 position. The most common and effective methods involve the use of a directing group.[4][5]
Q2: What is a "directing group" and how does it force the reaction to the C2-position?
A directing group (DG) is a chemical moiety that is temporarily installed onto the indole, typically at the nitrogen (N1) or C3 position, to steer a reaction to a specific site.[6][7] In the context of transition-metal-catalyzed C-H activation, the DG functions by coordinating to the metal catalyst.
-
Mechanism of Action: The DG acts as a Lewis-basic "anchor" for the transition metal.[6] Once the metal is chelated by the DG, it is held in close proximity to the C2-H bond. This proximity facilitates an intramolecular C-H activation/metalation step, forming a stable five- or six-membered metallacycle intermediate.[8] This directed pathway has a lower activation energy than the background, undirected reaction at C3, thus ensuring C2 selectivity.
-
Common Directing Groups: A variety of DGs have been developed, each with its own advantages. Examples include:
-
N-Pyrimidinyl or N-Pyridyl: Widely used for various metal-catalyzed C2-arylations and alkylations.[6][9]
-
N-Sulfonyl (e.g., Methylsulfonyl): Effective in overriding C3 preference in reactions like Pd-catalyzed acyloxylation.[2]
-
C3-Pivaloyl: Can direct functionalization to the C2 position via a five-membered iridacycle intermediate.[8]
-
Part 2: Troubleshooting Guide for C2-Functionalization Reactions
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low or No Conversion to the C2-Functionalized Product
You've set up a directing-group-assisted, transition-metal-catalyzed reaction, but you observe only starting material or trace product after the allotted time.
| Possible Cause | Explanation & Troubleshooting Steps |
| Ineffective Catalyst/Ligand System | The chosen catalyst may not be active enough for your specific substrate. For C-H activation, the choice of metal (Pd, Rh, Ru, Ir) and its ligand environment is critical.[10][11] Solution: 1. Screen different catalysts; for example, if a Pd(OAc)₂ system fails, a more active catalyst like [Cp*IrCl₂]₂ might be necessary.[8] 2. Add specific ligands if the protocol calls for them. Ligands can stabilize the catalyst and promote the desired reactivity. |
| Incorrect Reaction Conditions | C-H activation often requires elevated temperatures to proceed. The solvent can also play a crucial role in catalyst solubility and stability. Solution: 1. Incrementally increase the reaction temperature, monitoring for decomposition. 2. Screen different solvents. A switch from a non-polar solvent like toluene to a more polar one like DCE or HFIP can dramatically alter the outcome.[2] |
| Presence of Inhibitors | Water, oxygen, or impurities in your starting materials or solvents can poison the catalyst. Solution: 1. Ensure all reagents and solvents are dry and reactions are run under an inert atmosphere (N₂ or Ar). 2. Purify starting materials if their quality is suspect. |
| Steric Hindrance | A bulky substituent on the indole ring or the coupling partner may sterically hinder the approach of the catalyst or the formation of the key metallacycle intermediate. Solution: 1. Consider a directing group that positions the metal further from the sterically hindered site. 2. Use a less bulky coupling partner if possible. |
Problem 2: Poor Regioselectivity (Mixture of C2, C3, and/or C7 Isomers)
Your reaction works, but you obtain a mixture of isomers, making purification difficult and lowering the yield of the desired C2 product.
| Possible Cause | Explanation & Troubleshooting Steps |
| Ineffective Directing Group Control | The chelation control offered by your DG is not strong enough to completely override the indole's inherent reactivity or other competing C-H bonds (like C7).[2][12] Solution: 1. Switch the Directing Group: The size and electronics of the DG are critical. For instance, six-membered heterocycle DGs (like pyrimidine) tend to favor C2 borylation, while five-membered ones (like thiazole) can favor C7.[12] For acyloxylation, a methylsulfonyl group was found to be superior to a pivaloyl group for enhancing C7 selectivity over C3.[2] 2. Modify the Catalyst: The choice of metal can influence which metallacycle is formed more readily. Some catalysts may have a stronger preference for a five-membered ring (leading to C2 functionalization) over a six-membered one (which could lead to C7 functionalization). |
| Competing Reaction Pathways | The reaction conditions may allow for a background, non-directed reaction to occur at C3. In some cases, radical mechanisms can compete with directed C-H activation, leading to different selectivity.[1] Solution: 1. Lower the Temperature: A lower reaction temperature may favor the lower-activation-energy directed pathway over the higher-energy background reaction. 2. Add an Additive/Ligand: Sometimes an additive, like a silver salt (e.g., AgOAc, AgNTf₂), is crucial for facilitating the C-H activation step and improving selectivity.[8] |
| Substrate-Specific Issues | The electronic properties of your specific indole substrate (e.g., electron-donating or -withdrawing groups on the benzene ring) can subtly influence the reactivity of different C-H bonds. Solution: Conduct a small screen of conditions (catalyst, solvent, temperature) specifically for your substrate to find the optimal window for C2 selectivity. |
Q3: I have successfully synthesized my C2-functionalized indole, but now I can't remove the directing group. What should I do?
The directing group must be easily removable to be synthetically useful. If standard cleavage conditions are failing, consider the following.
-
Problem: A pyridyl or pyrimidinyl directing group is resistant to cleavage.
-
Solution: These are often robust. Harsher conditions may be required. Methods can include strong acid- or base-catalyzed hydrolysis, or sometimes reductive cleavage. Always consult the original literature for the specific DG you are using for proven removal protocols.
-
-
Problem: Cleavage conditions are decomposing my product.
-
Solution: Your product may be sensitive to the cleavage conditions (e.g., strong acid/base).
-
Try milder conditions for a longer reaction time.
-
Explore alternative cleavage chemistries. For example, if an N-acyl group is used as a DG, it might be removed with a different base (e.g., NaOMe instead of LiOH) or under reductive conditions if other functional groups are compatible.
-
-
Part 3: Visualizing the Strategy
Understanding the decision-making process and the underlying mechanism is key to success.
Decision Workflow for C2-Functionalization
Caption: Generalized mechanism for directing-group-assisted C-H activation.
Part 4: Key Experimental Protocol
This section provides a representative, detailed protocol for a common C2-functionalization reaction. Note: This is a general guide; optimal conditions may vary based on the specific substrate. Always perform small-scale test reactions first.
Protocol: Palladium-Catalyzed C2-Arylation of N-Pyrimidinyl Indole
This protocol is adapted from methodologies described for transition-metal-catalyzed C-H functionalization. [6] Step 1: Synthesis of N-Pyrimidinyl Indole (Substrate)
-
To an oven-dried flask under N₂, add indole (1.0 eq), 2-chloropyrimidine (1.2 eq), and dry DMF.
-
Cool the mixture to 0 °C and add sodium hydride (1.3 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexanes/Ethyl Acetate) to yield the N-pyrimidinyl indole.
Step 2: C2-Arylation Reaction
-
To an oven-dried screw-cap vial, add N-pyrimidinyl indole (1.0 eq), the aryl bromide coupling partner (1.5 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with N₂ three times.
-
Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Seal the vial tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the C2-arylated product.
Step 3: Removal of the Pyrimidinyl Directing Group
-
Dissolve the C2-arylated N-pyrimidinyl indole in a suitable solvent like ethanol or THF.
-
Add an excess of a cleaving agent, such as hydrazine hydrate or a strong acid (e.g., HCl), depending on the stability of your product.
-
Heat the reaction (reflux may be necessary) and monitor by TLC until the starting material is consumed.
-
Work up the reaction accordingly (e.g., neutralize if acid was used, then perform an aqueous extraction).
-
Purify by column chromatography to obtain the final, free (NH)-indole, selectively functionalized at the C2 position.
References
-
Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(31), 13692-13746. [Link]
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Deb, M. L., Borpuzari, P., & Baruah, P. K. (2020). Recent Advances on the C2-Functionalization of Indole via Umpolung. SN Applied Sciences, 2(4), 643. [Link]
-
Ma, W., et al. (2017). Ruthenium Catalyzed Directing Group-Free C2-Selective Carbenoid Functionalization of Indoles by α-Aryldiazoesters. Organic Letters, 19(21), 5844–5847. [Link]
-
Sihag, P., et al. (2023). Transition Metal‐Catalyzed C2 and C3 Functionalization of Indoles. Asian Journal of Organic Chemistry. [Link]
-
Ahern, J. R., et al. (2024). Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
Kumar, P., Nagtilak, P. J., & Kapur, M. (2021). Transition metal-catalyzed C–H functionalizations of indoles. RSC Publishing. [Link]
-
Januário, M. A. P., et al. (2023). Rh(III)-Catalyzed C-2 Alkylation of Indoles followed by a Post-Synthetic Modification via the Ugi Reaction. ResearchGate. [Link]
-
Li, S. (2025). Recent Advances in the Electrochemical Functionalization of Indoles: Site‐Selective Strategies and Mechanistic Insights. Chemistry–A European Journal. [Link]
-
Ball, M., et al. (2023). Borane-catalysed C2-selective indole reductive functionalisation. Chemical Communications. [Link]
-
Ackermann, L. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C-H Functionalization of Indole. ACS Catalysis, 7(9), 5618–5627. [Link]
-
Ahern, J. R., et al. (2025). Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. Nature Communications, 16(1), 1-11. [Link]
-
ResearchGate. (n.d.). Different approaches to C2 functionalized indole derivatives (A–D). [Link]
-
Ackermann, L. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Publications. [Link]
-
Li, Y., et al. (2020). Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. European Journal of Organic Chemistry, 2020(36), 5828-5832. [Link]
-
ResearchGate. (n.d.). Selective bifunctionalization of indoles at the C2 and C3 positions utilizing iodonium ion intermediates. [Link]
-
Serebryanskaya, T. V., & Tabolin, A. A. (2021). Selective Synthesis of 2- and 7-Substituted Indole Derivatives via Chelation-Assisted Metallocarbenoid C–H Bond Functionalization. Synthesis, 53(15), 2603-2612. [Link]
-
Wang, C., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2236–2249. [Link]
-
Wragg, A. I., et al. (2022). Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. Organometallics, 41(5), 555–564. [Link]
-
Phipps, J. D., et al. (2023). Iridium catalysed C2 site-selective methylation of indoles using a pivaloyl directing group through weak coordination. Organic & Biomolecular Chemistry, 21(18), 3788-3792. [Link]
-
Liu, Y., et al. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. [Link]
-
ResearchGate. (2015). How can I protect the C2 position of indole and subsequently to be removed easily? [Link]
-
West, A., et al. (2021). Controlling selectivity in N-heterocycle directed borylation of indoles. Chemical Science, 12(15), 5496-5504. [Link]
-
de la Peña, J. M., et al. (2024). Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters, 26(20), 4500–4505. [Link]
-
Wang, X., et al. (2025). Asymmetric C2-functionalization of indoles via visible-light-promoted three-component reaction. Molecular Diversity. [Link]
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"Minimizing the formation of dimeric byproducts in sulfonamide synthesis"
A Guide to Minimizing Dimeric Byproducts for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for sulfonamide synthesis. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in medicinal chemistry and process development: the formation of N,N-disulfonylated, or "dimeric," byproducts when reacting primary amines with sulfonyl chlorides. Our goal is to equip you with the foundational knowledge and actionable protocols to minimize these impurities, thereby improving yield, simplifying purification, and ensuring the integrity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What exactly is the "dimeric byproduct" in my sulfonamide reaction, and why is it a problem?
A: The dimeric byproduct, more accurately termed a bis-sulfonated or N,N-disulfonylated amine, is a common impurity formed during the synthesis of sulfonamides from primary amines (R-NH₂). It arises when a single primary amine molecule reacts with two molecules of the sulfonyl chloride (Ar-SO₂Cl), resulting in a structure of R-N(SO₂Ar)₂.
This byproduct is problematic for several reasons:
-
Reduced Yield: Its formation consumes both the primary amine and the sulfonyl chloride, directly lowering the theoretical maximum yield of your desired monosulfonamide product (R-NHSO₂Ar).
-
Purification Challenges: The dimeric byproduct often has a polarity and molecular weight similar to the desired product, making separation by standard techniques like silica gel chromatography or recrystallization difficult and resource-intensive.
-
Regulatory Concerns: In pharmaceutical development, all process-related impurities must be identified, quantified, and controlled. The presence of difficult-to-remove byproducts can create significant delays and analytical hurdles.
Q2: What is the fundamental reaction mechanism that leads to this dimeric byproduct?
A: The formation of both the desired product and the dimeric byproduct stems from the nucleophilicity of the nitrogen atom. The process occurs in two sequential steps:
-
Monosulfonylation (Desired Reaction): The primary amine (a potent nucleophile) attacks the electrophilic sulfur atom of the sulfonyl chloride. Aided by a base (e.g., pyridine, triethylamine), which neutralizes the generated HCl, the desired primary sulfonamide is formed.[1]
-
Disulfonylation (Side Reaction): After the first sulfonylation, the resulting primary sulfonamide still possesses an N-H bond. The hydrogen on this nitrogen is now significantly more acidic than the hydrogens on the starting primary amine because the strongly electron-withdrawing sulfonyl group stabilizes the resulting conjugate base (the sulfonamide anion).[2][3] This highly nucleophilic anion can then attack a second molecule of the sulfonyl chloride, leading to the N,N-disulfonylated (dimeric) byproduct.
The competition between these two pathways is the core of the problem.
Q3: How can I quickly determine if dimer formation is a significant issue in my reaction?
A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Run a small aliquot of your crude reaction mixture.
-
Identification: Look for a mass peak corresponding to: [Mass of Amine] + 2 * [Mass of Sulfonyl Group (ArSO₂)] - [Mass of H]. This will be the molecular weight of your dimeric byproduct. Compare its peak area to that of your desired product, which will have a mass of: [Mass of Amine] + [Mass of Sulfonyl Group (ArSO₂)].
-
Thin-Layer Chromatography (TLC) can also be indicative. The dimeric byproduct is typically less polar than the desired monosulfonamide (due to the absence of the N-H bond available for hydrogen bonding) and will thus have a higher Rf value. However, co-elution is possible, making LC-MS the definitive method.[4][5]
Q4: Are certain types of amines or sulfonyl chlorides more susceptible to forming dimers?
A: Yes, structural factors play a crucial role.
-
Sterically Unhindered Amines: Primary amines with minimal steric bulk around the nitrogen (e.g., methylamine, benzylamine) are particularly prone to disulfonylation. The lack of steric hindrance allows for an easier approach of the second, bulky sulfonyl chloride molecule.[6][7]
-
Electron-Rich Amines: While highly reactive in the first step, the resulting sulfonamide's acidity is the dominant factor for the second step.
-
Reactive Sulfonyl Chlorides: Highly reactive sulfonyl chlorides (e.g., those with electron-withdrawing groups on the aryl ring) will react faster in both steps, potentially exacerbating dimer formation if conditions are not carefully controlled.
Troubleshooting Guide 1: Optimizing Reaction Conditions
Issue: My LC-MS analysis shows a significant peak for the dimeric byproduct (>10%), leading to low yield and difficult purification.
Core Principle: The formation of the dimeric byproduct is a competing secondary reaction. Our goal is to manipulate the reaction conditions to favor the kinetics of the first (desired) sulfonylation while disfavoring the second (undesired) sulfonylation. This is often a classic case of kinetic vs. thermodynamic control .[8][9][10][11][12] The desired mono-sulfonamide is the kinetic product (forms faster), while the dimer can sometimes be the more thermodynamically stable product under forcing conditions.
Visualizing the Competing Pathways
Below is a diagram illustrating the reaction crossroads. The key is to direct the reaction down the desired path to the monosulfonamide.
Caption: Reaction pathways in sulfonamide synthesis.
Step-by-Step Protocol for Optimization
-
Control Stoichiometry and Addition Rate (Most Critical Factor):
-
Protocol: Instead of adding all reagents at once, employ a slow, dropwise addition of the sulfonyl chloride (1.0 equivalent) dissolved in your reaction solvent to a cooled (0 °C) solution of the primary amine (1.1-1.2 equivalents) and base.
-
Causality: The primary amine is more nucleophilic than the resulting sulfonamide. By adding the sulfonyl chloride slowly, you maintain a high concentration of the primary amine relative to the sulfonyl chloride at all times. This ensures the sulfonyl chloride is more likely to encounter and react with the more abundant and more reactive primary amine (the kinetic pathway) before it can react with the less nucleophilic sulfonamide product.
-
-
Lower the Reaction Temperature:
-
Protocol: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless the reaction stalls completely.
-
Causality: The second sulfonylation step, which forms the dimer, generally has a higher activation energy than the first step. By keeping the temperature low, you provide enough energy to overcome the barrier for the desired reaction but not enough to significantly promote the undesired reaction.[11] This is a fundamental principle of kinetic control.
-
-
Select the Appropriate Base:
-
Protocol: Use a non-nucleophilic, sterically hindered base like pyridine or 2,6-lutidine instead of a stronger, less hindered base like triethylamine (TEA) or DBU, especially if dimer formation is severe.
-
Causality: A very strong base can readily deprotonate the newly formed monosulfonamide, creating a high concentration of the highly nucleophilic sulfonamide anion, which rapidly attacks another equivalent of sulfonyl chloride. A weaker, bulkier base like pyridine is sufficient to neutralize the generated HCl but is less efficient at deprotonating the sulfonamide product, thus suppressing the rate of the second sulfonylation.
-
Data-Driven Decisions: Impact of Reaction Parameters
The following table summarizes expected outcomes from parameter adjustments. Use it to guide your experimental design.
| Parameter | Standard Condition | Optimized Condition (to reduce dimer) | Rationale |
| Stoichiometry | 1:1 Amine:Sulfonyl Chloride | 1.1-1.2 : 1.0 Amine:Sulfonyl Chloride | Excess amine outcompetes the product for the limiting sulfonyl chloride. |
| Addition Method | All reagents mixed at once | Slow, dropwise addition of sulfonyl chloride | Maintains a high [Amine]/[SO₂Cl] ratio, favoring the kinetic product. |
| Temperature | Room Temp or Heated | 0 °C to Room Temp | Limits energy available for the higher activation energy side reaction.[10] |
| Base | Triethylamine (TEA) | Pyridine or 2,6-Lutidine | Weaker/bulkier bases reduce the concentration of the reactive sulfonamide anion. |
| Solvent | Aprotic (e.g., DCM, THF) | Aprotic (e.g., DCM, THF) | Ensure anhydrous conditions to prevent hydrolysis of sulfonyl chloride. |
Troubleshooting Guide 2: Advanced Strategies for Stubborn Cases
Issue: I've optimized my reaction conditions, but I still see persistent dimer formation, especially with my small, unhindered primary amine.
Core Principle: When simple kinetic control is insufficient, we must chemically modify the amine to prevent the second sulfonylation from being possible. The most robust strategy is the use of a temporary protecting group.
Workflow: Implementing a Protecting Group Strategy
This workflow outlines the decision-making and execution process for using a protecting group.
Caption: Purification strategy selection flowchart.
Purification Protocols
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard. [13] * Mobile Phase: The dimer, lacking an N-H bond, is less polar. It will elute before the desired monosulfonamide. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A typical starting point is 100% hexanes, slowly increasing to 30-40% ethyl acetate.
-
Tip: If separation is poor, try adding a small amount (0.5-1%) of acetic acid to the mobile phase. This can suppress the tailing of the more acidic monosulfonamide, leading to sharper peaks and better resolution.
-
-
Acid-Base Extraction (Exploiting the Acidic N-H):
-
Protocol:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.
-
Extract the organic layer with a dilute aqueous base (e.g., 1M NaOH or 5% NaHCO₃). The desired monosulfonamide, being acidic, will deprotonate and move into the aqueous layer. The non-acidic dimeric byproduct will remain in the organic layer.
-
Separate the layers. Discard the organic layer containing the dimer.
-
Carefully acidify the aqueous layer with 1M HCl until the desired product precipitates out or until the pH is acidic.
-
Extract the product back into an organic solvent, wash with brine, dry, and concentrate.
-
-
Causality: This method directly leverages the key chemical difference between the two compounds. It is a highly effective, scalable, and cost-efficient purification technique that avoids chromatography.
-
References
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
-
Wuts, P. G. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. National Institutes of Health. [Link]
-
Bican Fister, T., & Kajganovic, V. (1963). SEPARATION AND IDENTIFICATION OF SULFONAMIDES BY THIN-LAYER CHROMATOGRAPHY. Journal of Chromatography. [Link]
-
Organic Chemistry. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
- Fukuyama, T., & Jelinek, C. (1999). Peptide synthesis with sulfonyl protecting groups.
-
Taylor, L. T., & Chang, C. (2006). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Cullen, J. (n.d.). Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. [Link]
-
Andreychuk, E. A., et al. (2017). Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Díaz, J., et al. (2018). Sulfonamide as amide isostere for fine-tuning the gelation properties of physical gels. SciSpace. [Link]
-
Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
MDPI. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. [Link]
-
Journal of Chemical Education. (1986). Understanding product optimization: Kinetic versus thermodynamic control. [Link]
-
Springer. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. [Link]
-
ResearchGate. (n.d.). Sulfonamide scope. [Link]
-
ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [Link]
-
ResearchGate. (2009). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. [Link]
-
ResearchGate. (2016). Steric Effect Determines the Formation of Lactam-Lactam Dimer or Amide C=O…NH (Lactam) Chain Motif in N-phenyl-2-hydroxynicotinanilides. [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. [Link]
-
University of Manchester. (n.d.). Steric influence on solvate formation – A comparison of resorcylic acid and two brominated derivatives. [Link]
-
ResearchGate. (n.d.). Mono- and bis-sulfonamide synthesis via direct sulfochlorination of 6a–t. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
MDPI. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. [Link]
-
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]
-
Khan Academy. (2024). Reaction of amines with nitrous acid. [Link]
-
ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]
-
Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid. [Link]
-
Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. [Link]
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"Effect of base and solvent on the reactivity of N-Boc-indole-2-sulfonyl chloride"
Technical Support Center: Reactivity of N-Boc-Indole-2-Sulfonyl Chloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Boc-indole-2-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we address common challenges and frequently asked questions regarding the critical role of base and solvent selection in achieving successful and reproducible outcomes in sulfonamide synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is consistently low or zero. What are the likely causes?
Answer: A low or non-existent yield is the most common issue and typically points to one of three primary culprits: hydrolysis of the sulfonyl chloride, incorrect choice of base, or suboptimal solvent conditions.
-
Hydrolysis of the Starting Material: N-Boc-indole-2-sulfonyl chloride is highly electrophilic and extremely sensitive to moisture. Trace amounts of water can rapidly hydrolyze it to the corresponding and unreactive N-Boc-indole-2-sulfonic acid.[1] This is the most frequent cause of reaction failure.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.[1]
-
-
Inappropriate Base: The base is not just an acid scavenger; its properties are critical.
-
Problem: Using a nucleophilic base (e.g., an amine that is too similar to your substrate) can lead to competitive reaction with the sulfonyl chloride. Using a base that is too weak may not effectively neutralize the HCl byproduct, allowing the reaction mixture to become acidic, which can promote side reactions or decomposition.
-
Solution: Employ a non-nucleophilic, sterically hindered organic base. Triethylamine (TEA) and pyridine are common and effective choices that neutralize HCl without competing with the amine nucleophile.[1][2] For particularly sensitive substrates, a bulkier base like N,N-diisopropylethylamine (DIPEA) can be used.
-
-
Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Solution: Choose a solvent that effectively dissolves both your amine substrate and the N-Boc-indole-2-sulfonyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are generally good starting points.[1] Gentle warming may be necessary, but monitor for potential decomposition.
-
Question 2: I'm observing a significant, unexpected byproduct. How can I identify and prevent it?
Answer: The formation of byproducts is often linked to the stability of the reactants or interactions with the chosen base or solvent.
-
N-Boc Deprotection: While the N-Boc group is generally stable under neutral or basic conditions, prolonged reaction times or inadvertent exposure to acidic conditions (from inefficient HCl scavenging) can lead to its cleavage. This would expose the indole nitrogen, which could then participate in side reactions. Standard N-Boc deprotection is often achieved with acids like trifluoroacetic acid (TFA) or HCl in dioxane.[3][4]
-
Prevention: Ensure the base is added promptly and is sufficiently strong to maintain a non-acidic environment. Monitor the reaction closely by TLC to avoid unnecessarily long reaction times.
-
-
Reaction with Nucleophilic Solvents: Solvents like alcohols or residual water can act as nucleophiles, leading to the formation of sulfonate esters or sulfonic acid, respectively.[5]
-
Sulfene Intermediate Formation: If the sulfonyl chloride has an α-hydrogen (not applicable to N-Boc-indole-2-sulfonyl chloride but relevant for other sulfonyl chlorides), a strong base can promote an elimination reaction to form a highly reactive "sulfene" intermediate, which can lead to various byproducts.[5][7]
-
Relevance: While not a direct issue for this specific reagent, it highlights the importance of understanding the mechanism and potential reactivity pathways dictated by the base.
-
Question 3: My primary amine substrate is forming a bis-sulfonated product. How can I achieve mono-sulfonylation?
Answer: The formation of a bis-sulfonated product, R-N(SO₂-Ind-Boc)₂, occurs when the initially formed primary sulfonamide is deprotonated by the base, rendering it nucleophilic enough to react with a second molecule of the sulfonyl chloride.
-
Cause: The sulfonamide proton is acidic and can be removed by the base in the reaction mixture. This is more likely if an excess of the sulfonyl chloride is used or if the reaction conditions are too harsh.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1–1.2 equivalents) to ensure the sulfonyl chloride is the limiting reagent.[1]
-
Reverse Addition: Add the N-Boc-indole-2-sulfonyl chloride solution slowly (dropwise) to a stirred solution of the amine and the base.[1] This maintains a low concentration of the electrophile, favoring reaction with the more abundant and more nucleophilic primary amine over the less nucleophilic sulfonamide anion.
-
Use Excess Amine as Base: For simple primary amines, using a larger excess (2.5-3.0 equivalents) of the amine itself can serve as both the nucleophile and the base, minimizing the concentration of the deprotonated sulfonamide.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the reaction of N-Boc-indole-2-sulfonyl chloride with an amine?
Answer: The reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom. It is generally considered to be a concerted SN2-like process.[5][8]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Transition State: A trigonal bipyramidal transition state is formed where the amine is attacking and the chloride ion is preparing to leave.
-
Leaving Group Departure: The sulfur-chlorine bond breaks, and the chloride ion is expelled as the leaving group.
-
Deprotonation: The resulting protonated sulfonamide is deprotonated by the base (e.g., pyridine or TEA) to yield the neutral sulfonamide product and the ammonium salt of the base (e.g., pyridinium chloride).[9][10]
Caption: General mechanism of sulfonamide formation.
Q2: How do I choose the right base for my reaction?
Answer: The ideal base should be strong enough to neutralize the generated HCl but not nucleophilic enough to react with the sulfonyl chloride.
-
Organic Amine Bases (Recommended):
-
Pyridine/Triethylamine (TEA): These are the most common choices.[2] They are sufficiently basic (pKa of conjugate acid ~10-11) and generally non-nucleophilic due to some steric hindrance. Pyridine can sometimes act as a nucleophilic catalyst.
-
N,N-Diisopropylethylamine (DIPEA or Hünig's Base): This is a highly hindered, non-nucleophilic base. It is an excellent choice for sensitive substrates where the nucleophilicity of TEA or pyridine might be a concern.
-
-
Inorganic Bases (Use with Caution):
-
Potassium Carbonate (K₂CO₃) / Sodium Bicarbonate (NaHCO₃): These are weaker bases and have poor solubility in many organic solvents like DCM and THF.[2] Their heterogeneity can lead to slower and less efficient reactions. They are more suitable in polar aprotic solvents like acetonitrile or DMF, but care must be taken to ensure adequate mixing.
-
Q3: How does the choice of solvent affect the reaction?
Answer: The solvent plays a crucial role in reactant solubility and can influence the reaction rate. The mechanism of solvolysis for sulfonyl chlorides is sensitive to both solvent nucleophilicity and ionizing power.[5][7]
-
Polar Aprotic Solvents (Recommended): Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent choices. They are inert and do a good job of dissolving a wide range of organic molecules.[1]
-
Nonpolar Solvents: Solvents like hexanes or toluene are generally poor choices due to the low solubility of the sulfonyl chloride and the resulting amine hydrochloride salt.
-
Protic Solvents (Avoid): Alcohols (methanol, ethanol) or water should be strictly avoided as they will compete with the amine nucleophile, leading to undesired sulfonate ester or sulfonic acid byproducts.[8][11]
Q4: How can I confirm the stability and purity of my N-Boc-indole-2-sulfonyl chloride before use?
Answer: Sulfonyl chlorides can degrade upon storage, especially if exposed to moisture.[6] It is good practice to check the purity before starting a critical reaction.
-
¹H NMR Spectroscopy: Take a quick proton NMR of the material in a dry deuterated solvent (like CDCl₃). The presence of a significant peak corresponding to the sulfonic acid (which will have a different chemical shift and may appear as a broad signal) indicates hydrolysis.
-
Visual Inspection: While not definitive, a pure sulfonyl chloride should be a clean solid. Any sign of stickiness, oiling out, or discoloration may suggest decomposition.
-
Storage: Always store N-Boc-indole-2-sulfonyl chloride in a desiccator or a glovebox, tightly sealed, and preferably at a low temperature (-20 °C is common for long-term storage) to minimize decomposition.[6]
Summary of Base and Solvent Effects
| Base | Solvent | Typical Outcome & Key Considerations |
| Triethylamine (TEA) | Dichloromethane (DCM) | Excellent Choice: Good solubility for most reactants. TEA is a strong, non-nucleophilic base. This is a standard, reliable combination.[1][2] |
| Pyridine | Dichloromethane (DCM) | Good Choice: Similar to TEA/DCM. Pyridine can also act as a nucleophilic catalyst, potentially accelerating the reaction.[2] |
| DIPEA | Tetrahydrofuran (THF) | Excellent for Sensitive Substrates: DIPEA is very hindered, preventing any side reactions. THF is a good alternative to DCM. |
| Potassium Carbonate | Acetonitrile (MeCN) | Viable but Slower: K₂CO₃ is a heterogeneous base, which can lead to slower reaction rates. Requires vigorous stirring. Better suited for more robust substrates.[2] |
| None | Any | Reaction Failure: The HCl generated will protonate the amine nucleophile, shutting down the reaction. |
| TEA | Methanol (MeOH) | Byproduct Formation: Methanol is nucleophilic and will compete with the amine, forming the methyl sulfonate ester. AVOID . |
Experimental Protocols
Protocol 1: General Procedure for Sulfonylation of a Secondary Amine
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve N-Boc-indole-2-sulfonyl chloride (1.1 eq) in a minimum amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent is consumed.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and any unreacted amine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Minimizing Bis-Sulfonation of a Primary Amine
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.2 eq), triethylamine (1.5 eq), and anhydrous DCM (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Slow Addition: Dissolve N-Boc-indole-2-sulfonyl chloride (1.0 eq) in anhydrous DCM. Using a syringe pump or a dropping funnel, add the sulfonyl chloride solution to the vigorously stirred amine solution over 1-2 hours.
-
Reaction & Workup: Follow steps 5-8 from Protocol 1. The slow addition is the critical step to ensure high mono-sulfonylation selectivity.[1]
Caption: Troubleshooting flowchart for low reaction yield.
References
-
An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Proposed mechanism of sulfonylation with sulfonyl chlorides. ResearchGate. [Link]
-
Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Solvent effects on the solvolyses of N-benzoyl-arenesulfonimidoyl chlorides. ResearchGate. [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. PMC - NIH. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI. [Link]
-
(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]
-
Sulfonyl Chlorides. YouTube. [Link]
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Synthesis of 5-Substituted Indole Derivatives. Part 3. A Facile Synthesis of 5-Chloromethyl-1H-indole-2-carboxylates: Replacement of Sulfonic Acid Functionality by Chlorine. ResearchGate. [Link]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles. PMC. [Link]
-
XtalFluor‐E effects the C3‐H sulfenylation of indoles to form di‐indole sulfides. Edinburgh Research Explorer. [Link]
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Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
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An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [Link]
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Solvents, Ionic Liquids and Solvent Effects. Repositorio CIMAV. [Link]
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Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. PMC - NIH. [Link]
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AlEtCl2 assisted allylation of sulfonyl indoles and indazoles. ResearchGate. [Link]
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Synthesis of indoles. Organic Chemistry Portal. [Link]
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Indole N‐Boc deprotection method development. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Indole Functionalization: A Comparative Analysis of Alternatives to Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Introduction: The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] The strategic functionalization of the indole ring is therefore a critical endeavor in drug discovery. Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate has served as a valuable reagent, providing a reactive handle at the C2 position for derivatization, often into sulfonamides.[3][4] The N-Boc (tert-butoxycarbonyl) group offers protection and enhances solubility, while the C2-sulfonyl chloride is a potent electrophile.[5][6]
However, the dynamic field of synthetic chemistry continually seeks milder, more efficient, and more versatile methodologies. The limitations of a single reagent—be it in substrate scope, functional group tolerance, or the regioselectivity it imposes—necessitate a broader toolkit. This guide provides an in-depth comparison of modern alternatives, moving beyond the classical approach to embrace transition-metal-catalyzed C-H activation and novel sulfonylating systems. We will explore the causality behind these alternative strategies, providing field-proven insights and actionable experimental data for researchers at the forefront of chemical synthesis.
The Benchmark: Understanding the Role of N-Boc-Protected Indole-2-Sulfonyl Chloride
The utility of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate stems from the predictable reactivity of its two key components. The N-Boc group is a widely used protecting group that deactivates the indole nitrogen, preventing unwanted side reactions and modulating the electronic properties of the ring system.[7][8] The sulfonyl chloride at the C2 position is a highly reactive electrophile, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonates, etc.[6][9]
Core Application Workflow:
Caption: General workflow for using the benchmark reagent.
While effective, this multi-step process, which requires pre-functionalization, has prompted the development of more atom-economical and direct methods.
Direct C2-Sulfonylation: Bypassing the Sulfonyl Chloride
A significant advancement involves the direct introduction of the sulfonyl group onto the indole C2-H bond, circumventing the need to prepare and handle the often-sensitive sulfonyl chloride intermediate. These methods typically use more stable and readily available sulfonyl sources.
Alternative Reagent Class: Sulfonyl Hydrazides
Sulfonyl hydrazides have emerged as versatile and environmentally friendly sources of sulfonyl radicals.[2][10] Various catalytic systems can mediate the direct C2-sulfonylation of indoles using these reagents.
Mechanistic Rationale: The reaction often proceeds through a radical pathway. An oxidant or catalyst generates a sulfonyl radical from the sulfonyl hydrazide. This radical then attacks the electron-rich indole ring. The regioselectivity for the C2 position is a key feature of this methodology. An iodine-mediated system, for instance, is proposed to proceed via the formation of a 2,3-diiodoindoline intermediate, which then reacts with the sulfonyl radical.[2]
Caption: Proposed mechanism for iodine-mediated C2-sulfonylation.[2]
Comparative Performance:
| Reagent/Method | Sulfonyl Source | Catalyst/Mediator | Conditions | Typical Yield | Key Advantage | Ref |
| Benchmark | SO2Cl2 | N/A (Stoichiometric) | Multi-step | Variable | Well-established | - |
| Iodophor/H₂O₂ | Sulfonyl Hydrazides | Iodophor | Aqueous, 10 min | Moderate | Fast, green solvent | [2] |
| TBHP/TBAI | Sulfonyl Hydrazides | TBHP/TBAI | Metal-free, oxidative | Good-Excellent | Metal-free | [10] |
| Electrochemical | Sodium Sulfinates | None (Electrolysis) | Oxidant-free | Good-High | Avoids chemical oxidants | [11] |
Experimental Protocol: Iodophor-Mediated C2-Sulfonylation of Indole [2]
-
To a solution of indole (1.0 mmol) in iodophor (2.0 mL, aqueous solution) in a round-bottom flask, add the desired sulfonyl hydrazide (1.2 mmol).
-
Add hydrogen peroxide (H₂O₂, 30% aq., 2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 10-15 minutes. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium thiosulfate solution to quench any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-sulfonylindole.
Transition-Metal Catalyzed C-H Functionalization: The Directing Group Approach
The most profound departure from the classical approach is the direct functionalization of indole C-H bonds using transition metal catalysts.[12] This strategy is highly atom-economical and allows for regioselectivity that is often impossible to achieve through traditional electrophilic substitution. The choice of N-substituent is critical, as it often acts as a directing group (DG) to guide the metal catalyst to a specific C-H bond.
Palladium & Rhodium Catalysis: A New Paradigm for Regiocontrol
Palladium and Rhodium complexes are workhorses in C-H activation chemistry, enabling functionalization not only at the electronically favored C2/C3 positions but also at the challenging C4 and C7 positions of the indole's benzene ring.[13][14][15]
Causality of Regioselectivity: The directing group, installed on the indole nitrogen, coordinates to the metal center, forming a stable metallacyclic intermediate. This brings the catalyst into close proximity to a specific C-H bond (typically via a 5- or 6-membered ring transition state), leading to its selective cleavage and subsequent functionalization.
Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.
Comparison of Directing Groups for Site-Selectivity:
| Directing Group (DG) | Metal Catalyst | Target Position | Functionalization Type | Key Features | Ref |
| -SO₂Me | Palladium(II) | C7 | Acyloxylation | Overcomes intrinsic C3 preference. | [16] |
| -P(O)tBu₂ | Palladium(II) | C7 | Arylation, Olefination, etc. | Broad scope for C7 functionalization. | [15] |
| -COCF₃ | Rhodium(III) | C4 | Hydroarylation | Weakly coordinating group, enables C4 access. | [17] |
| Pyrimidine | Copper(II) | C2 | Chlorination | Uses TsCl as a chlorine source. | [18] |
Experimental Protocol: Pd-Catalyzed C7-Acyloxylation of N-Methylsulfonyl Indole [16]
-
To an oven-dried vial, add 1-(methylsulfonyl)-1H-indole (0.1 mmol), Pd(OAc)₂ (10 mol%), Ac-Gly-OH ligand (15 mol%), and PhI(OAc)₂ (1.5 equiv.).
-
Evacuate and backfill the vial with nitrogen gas.
-
Add HFIP/Ac₂O (10:1, 0.2 mL) as the solvent system.
-
Seal the vial and place it in a preheated block at 60 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).
-
Filter the mixture through a short pad of celite, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 7-acyloxyindole product.
Conclusion and Future Outlook
While Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate remains a useful tool, the modern synthetic landscape offers a powerful and diverse array of alternatives for indole functionalization.
-
For Direct C2-Sulfonylation: Reagents like sulfonyl hydrazides provide a milder, more direct, and often metal-free route to 2-sulfonylindoles, avoiding the preparation of reactive sulfonyl chlorides.[2][10]
-
For Regiocontrolled C-C and C-X Bond Formation: Transition-metal catalyzed C-H activation has revolutionized the field. By choosing an appropriate directing group and metal catalyst (e.g., -SO₂Me with Pd for C7, -COCF₃ with Rh for C4), chemists can now selectively functionalize previously inaccessible positions on the indole core with high precision.[15][16][17]
The choice of reagent is no longer dictated by a single option but is a strategic decision based on the desired regioselectivity, required functional group tolerance, and overall synthetic efficiency. The ongoing development of novel directing groups and more sustainable catalytic systems promises to further expand the toolkit available to researchers, enabling the rapid and innovative synthesis of the next generation of indole-based therapeutics and materials.
References
- Palladium(II)
- Rhodium(II)-Catalyzed Enantioselective C−H Functionalization of Indoles.Journal of the American Chemical Society.
- Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes.
- Rhodium(I)
- Catalytic C-H Bond Functionalization with Palladium(II)
- Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study.
- Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole deriv
- The pioneering approach on the electrophilic functionalization of indoles and recent developments.
- Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022).Thieme.
- Carbonylative synthesis and functionaliz
- Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides.Royal Society of Chemistry.
- Rhodium(III)
- Triflic Acid Mediated C3‐Regioselective Hydroarylation of N−H Indoles.
- Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles.
- Electrophilic Aromatic Substitution of a BN Indole.
- Direct C2-Functionalization of Indoles Triggered by the Generation of Iminium Species
- Copper-catalyzed regioselective C2–H chlorination of indoles with para-toluenesulfonyl chloride.Royal Society of Chemistry.
- Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase.
- What's the best way to protect the NH group in Heterocyclic Compounds?
- Mechanism for I2-mediated C2-sulfonylation of indoles.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Recent Advances on the C2-Functionaliz
- AlEtCl2 assisted allylation of sulfonyl indoles and indazoles.
- Reaction of Indole Derivatives with Thionyl and Sulfuryl Chlorides.
- Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base.Arkivoc.
- Indole N‐Boc deprotection method development.
- Selective sulfonylation and diazotiz
- From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.
- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists.
- Boc-Protected Amino Groups.Organic Chemistry Portal.
- Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evalu
- Recent advances in synthesis of sulfonamides: A review.Chemistry & Biology Interface.
- Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles.Royal Society of Chemistry.
- tert-butyl 5-(chlorosulfonyl)
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.BenchChem.
- Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine.
- Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides.
- Cross-Coupling of Acyl Chlorides, Synthesis of Tertiary Amides, Indole-Fused 1,4-Diazepines, and Aristolactams.Organic Chemistry Portal.
- Late-Stage Photoredox C-H Amidation of N-Unprotected Indole Deriv
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments.MDPI.
- A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth.PubMed.
- Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide deriv
- Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies.MDPI.
- N-sulfonyl-2-indole carboxamide.PubChem.
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A Comparative Guide to Sulfonylating Agents: Profiling Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
For researchers, scientists, and drug development professionals, the strategic installation of a sulfonyl group is a cornerstone of modern organic synthesis. This functionalization can profoundly alter a molecule's physicochemical properties, including its solubility, metabolic stability, and biological activity. The choice of sulfonylating agent is therefore a critical decision, dictating not only the reaction's efficiency but also the very nature of the functionality introduced.
This guide provides an in-depth comparison of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate against a panel of conventional sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and sulfur trioxide pyridine complex (SO₃·py). We will move beyond a simple catalog of reagents to explore the mechanistic nuances and practical considerations that inform expert selection in a research and development setting.
The Unique Proposition of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
While traditional agents like TsCl and MsCl are designed to install simple, functional "handles" (tosyl and mesyl groups), Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate serves a dual purpose. Its primary function is to act as a sulfonylating agent, forming sulfonamides and sulfonate esters. However, its unique value lies in the simultaneous introduction of a protected indole scaffold. The indole moiety is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. This reagent, therefore, offers a convergent approach to building complex, biologically relevant molecules, effectively merging a sulfonylation step with the installation of a high-value heterocyclic core.
Comparative Analysis of Sulfonylating Agents
The efficacy of a sulfonylating agent is governed by a balance of reactivity, selectivity, and practical handling considerations. The electrophilicity of the sulfur atom is a primary determinant of reactivity; electron-withdrawing groups on the sulfonyl moiety enhance this property, leading to faster reaction rates.[1]
| Agent | Structure | Class | Reactivity | Key Features | Handling Considerations |
| Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | (Structure not available in search results) | Arylsulfonyl Chloride | Moderate (Predicted) | Introduces a protected indole scaffold; useful for late-stage functionalization and building complex molecules. | Solid, likely moisture-sensitive. Boc group is acid-labile. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Arylsulfonyl Chloride | Moderate | Widely used, cost-effective; resulting tosylates are excellent leaving groups and stable protecting groups.[2][3] | Malodorous white solid; moisture-sensitive.[3] |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Alkanesulfonyl Chloride | High | Highly reactive; mesylates are superb leaving groups, often more so than tosylates.[4][5] | Corrosive, fuming liquid; highly reactive with water and nucleophiles.[4][6] |
| Sulfur Trioxide Pyridine Complex (SO₃·py) | C₅H₅N·SO₃ | SO₃ Complex | Mild | Mild and selective; avoids the harsh acidic conditions of other methods; easy to handle solid.[7][8] | Stable, non-corrosive solid; suitable for sensitive substrates.[8][9] |
Reactivity and Substrate Scope
Methanesulfonyl chloride (MsCl) is generally the most reactive agent in this comparison.[1] Its small size and the lack of resonance stabilization make the sulfur atom highly electrophilic.[1] This high reactivity is advantageous for sulfonating sterically hindered or less nucleophilic substrates, such as tertiary alcohols. However, it can lead to a lack of selectivity in poly-functionalized molecules. The reaction mechanism for MsCl with alcohols is believed to proceed via an E1cB elimination to generate the highly reactive sulfene intermediate (CH₂=SO₂).[10]
p-Toluenesulfonyl chloride (TsCl) represents the industry standard for arylsulfonyl chlorides, offering a good balance of reactivity and stability.[2][11] It is widely used to convert alcohols into tosylates, which are excellent leaving groups for subsequent nucleophilic substitution (SN2) reactions.[2] Its reaction with amines to form stable sulfonamides is a cornerstone of medicinal chemistry.[3][11]
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate , as an arylsulfonyl chloride, is expected to have reactivity comparable to or slightly modulated by the electronic properties of the Boc-protected indole ring. The key advantage is not superior reactivity but its synthetic utility in introducing a complex fragment. Its substrate scope will be similar to other sulfonyl chlorides, primarily reacting with primary and secondary amines and alcohols.
Sulfur Trioxide Pyridine Complex (SO₃·py) is the mildest reagent of the group.[7] It is a stabilized, easy-to-handle source of sulfur trioxide, which avoids the aggressive and often unselective nature of reagents like fuming sulfuric acid.[7][8] It is the reagent of choice for the sulfation of sensitive molecules like carbohydrates and for sulfonating acid-sensitive aromatic rings.[7][12]
Selectivity
In molecules with multiple nucleophilic sites, such as polyols or amino alcohols, achieving selective sulfonylation is a significant challenge. While inherent electronic and steric factors of the substrate play the largest role, the choice of reagent can influence the outcome. Bulky sulfonylating agents have been investigated to achieve selectivity, for instance, between primary and secondary hydroxyl groups.[13] The significant steric bulk of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate may confer a higher degree of selectivity for less hindered nucleophiles compared to the smaller MsCl.
Reaction Conditions and Byproducts
Most sulfonylation reactions using sulfonyl chlorides (MsCl, TsCl, and the title compound) are conducted in the presence of a non-nucleophilic base, such as triethylamine or pyridine.[3][4] The base serves the crucial role of scavenging the HCl byproduct generated during the reaction, driving the equilibrium forward and preventing acid-mediated side reactions.[4] The choice of base can be critical; for example, pyridine is often used as both the base and solvent for tosylations.[2]
SO₃·py reactions are typically performed in aprotic polar solvents and do not generate acidic byproducts in the same manner, making them suitable for substrates lacking acid-stable protecting groups.[7]
Experimental Design and Protocols
The successful application of these reagents requires a robust experimental design. The following sections provide a generalized workflow and a specific protocol for the use of sulfonyl chlorides.
General Sulfonylation Workflow
A typical workflow for a sulfonylation reaction involves careful reagent selection, controlled reaction setup, diligent monitoring, and appropriate workup and purification procedures.
Caption: A typical experimental workflow for a sulfonylation reaction.[1]
General Protocol for Sulfonylation of an Alcohol with a Sulfonyl Chloride
This protocol is a representative procedure. The specific solvent, base, temperature, and reaction time must be optimized for the specific substrate and sulfonylating agent.
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or pyridine).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical for controlling the exothermic reaction, especially with reactive agents like MsCl.[14]
-
Reagent Addition: Add the sulfonyl chloride (e.g., TsCl or Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, 1.1-1.2 eq.) portion-wise as a solid or dropwise as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[1]
Core Sulfonylation Mechanism
The fundamental reaction involves the nucleophilic attack of an alcohol or amine on the electrophilic sulfur center of the sulfonyl chloride. The presence of a base facilitates the deprotonation of the nucleophile (in the case of alcohols) and neutralizes the HCl byproduct.
Caption: General mechanism for the sulfonylation of an alcohol.[2]
Conclusion
The selection of a sulfonylating agent is a nuanced decision that hinges on the specific synthetic challenge at hand.
-
Methanesulfonyl chloride (MsCl) is the reagent of choice for high reactivity, especially with challenging substrates.[4]
-
p-Toluenesulfonyl chloride (TsCl) remains the reliable, cost-effective workhorse for routine transformations where a stable tosylate or sulfonamide is desired.[2][15]
-
Sulfur trioxide pyridine complex offers a mild and selective alternative for delicate molecules that are intolerant to acidic or harsh conditions.[7][16]
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate carves its own niche. It is not designed to compete on raw reactivity but on synthetic elegance and efficiency. For researchers in drug discovery and complex molecule synthesis, its ability to introduce a protected, high-value indole scaffold in a single, well-established sulfonylation step presents a powerful tool for accelerating the construction of novel chemical entities. Its value lies in strategic, convergent synthesis rather than simple functional group installation. The choice, therefore, depends on the ultimate goal: creating a simple leaving group or constructing a complex molecular architecture.
References
- A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus. Benchchem. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-sulfonylating-agents-2-4-dichlorobenzenesulfonyl-chloride-in-focus]
- Methanesulfonyl Chloride | High-Purity Reagent | RUO. Benchchem. [URL: https://www.benchchem.com/methanesulfonyl-chloride-cas-124-63-0]
- The Versatile Role of Sulfur Trioxide-Pyridine Complex in Modern Organic Synthesis: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
- A Mechanistic Showdown: Unveiling the Nuances of Sulfonylating Agents for the Modern Researcher. Benchchem. [URL: https://www.benchchem.
- Methanesulfonyl Chloride: A Versatile Tool for Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.
- p-Toluenesulfonyl Chloride | Tosyl Chloride Reagent. Benchchem. [URL: https://www.benchchem.com/p-toluenesulfonyl-chloride-cas-98-59-9]
- Mastering Sulfonation: Your Guide to Pyridine Sulfur Trioxide Complex. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.com/blog/mastering-sulfonation-your-guide-to-pyridine-sulfur-trioxide-complex/]
- Tosyl chloride: Application, Preparation. ChemicalBook. [URL: https://www.chemicalbook.
- What are the Applications and Preparation of Tosyl Chloride? - FAQ. Guidechem. [URL: https://www.guidechem.
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- The Essential Role of Tosyl Chloride in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-chem.com/blog/the-essential-role-of-tosyl-chloride-in-modern-organic-synthesis/]
- An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo800407x]
- 4-Toluenesulfonyl chloride. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Toluenesulfonyl_chloride]
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- An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18479166/]
- What Are the Examples of Sulfonating Agents. Echemi. [URL: https://www.echemi.
- Selective Sulfonylating Agents. ResearchGate. [URL: https://www.researchgate.
- What is Methanesulfonyl chloride?. ChemicalBook. [URL: https://www.chemicalbook.
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A Comparative Guide to the Synthesis and Reactivity of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and derivatization of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, a versatile building block in medicinal chemistry. We will explore its reactivity with various nucleophiles to generate a library of 2-substituted indole derivatives. Furthermore, this guide will objectively compare this synthetic route with alternative methods for the C2-sulfonylation of the indole nucleus, providing experimental data and protocols to aid in the selection of the most suitable method for your research needs.
Introduction: The Significance of 2-Sulfonylindoles
The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic compounds with diverse biological activities. Functionalization of the indole core is a key strategy for modulating the pharmacological properties of these molecules. The introduction of a sulfonyl group at the C2 position, in particular, can significantly impact a compound's potency, selectivity, and pharmacokinetic profile. The resulting 2-sulfonylindoles, including sulfonamides and sulfonate esters, are found in compounds with anticancer, antiviral, and anti-inflammatory properties.
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate serves as a valuable intermediate for accessing these important derivatives. The presence of the N-Boc protecting group enhances the stability of the indole ring and allows for selective functionalization at the C2 position. The highly reactive sulfonyl chloride moiety readily undergoes nucleophilic substitution with a wide range of nucleophiles.
Synthesis of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
The preparation of the title compound can be achieved through a two-step process involving the initial protection of the indole nitrogen followed by regioselective functionalization at the C2 position. A common and effective method for C2-functionalization is through directed ortho-metalation, where the N-Boc group directs a strong base to deprotonate the adjacent C2 position.
Proposed Synthetic Pathway
The synthesis commences with the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). The subsequent step involves the regioselective deprotonation at the C2 position using a strong organolithium base, such as sec-butyllithium (s-BuLi), followed by quenching the resulting lithiated species with sulfuryl chloride (SO₂Cl₂).[1][2]
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 1H-indole-1-carboxylate
-
To a solution of 1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in THF.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1H-indole-1-carboxylate.
Step 2: Synthesis of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
-
Dissolve tert-butyl 1H-indole-1-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sec-butyllithium (s-BuLi, 1.1 eq, as a solution in cyclohexane) dropwise, maintaining the temperature below -70 °C.[1]
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of sulfuryl chloride (SO₂Cl₂, 1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the lithiated indole to the sulfuryl chloride solution via cannula, keeping the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the title compound.
Characterization of Reaction Products from tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
The sulfonyl chloride functionality is a powerful electrophile that readily reacts with a variety of nucleophiles. This section details the expected reactions and provides generalized protocols for the synthesis of 2-sulfonamido-, 2-sulfonyloxy-, and 2-sulfonylthio-indole derivatives.
Reaction with Amines: Synthesis of 2-Sulfonamidoindoles
The reaction with primary or secondary amines in the presence of a base affords the corresponding N-substituted-1H-indole-2-sulfonamides. These compounds are of significant interest in medicinal chemistry.
Caption: Synthesis of 2-sulfonamidoindoles.
General Experimental Protocol:
-
To a solution of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add the desired primary or secondary amine (1.1 eq) and triethylamine (Et₃N, 1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired sulfonamide.
Reaction with Alcohols: Synthesis of 2-Indolyl Sulfonate Esters
The reaction with alcohols in the presence of a base yields the corresponding sulfonate esters.
Caption: Synthesis of 2-indolyl sulfonate esters.
General Experimental Protocol:
-
To a solution of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 eq) in pyridine at 0 °C, add the desired alcohol (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction with Thiols: Synthesis of 2-Indolyl Thiosulfonates
Similarly, reaction with thiols provides the corresponding thiosulfonate esters.
Caption: Synthesis of 2-indolyl thiosulfonates.
General Experimental Protocol:
-
To a solution of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 eq) in DCM at 0 °C, add the desired thiol (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparison with Alternative Synthetic Methods
While the use of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate offers a versatile route to a variety of 2-sulfonylindoles, several alternative methods for the C2-sulfonylation of indoles have been developed. This section provides a comparative overview of these alternatives.
Direct C-H Sulfonylation with Sulfonyl Hydrazides
A metal-free approach involves the direct C2-sulfonylation of indoles using sulfonyl hydrazides as the sulfonyl source. This reaction is typically mediated by an oxidizing agent such as tert-butyl hydroperoxide (TBHP) in the presence of a catalytic amount of iodine.[3]
Caption: Direct C-H sulfonylation with sulfonyl hydrazides.
Advantages:
-
Avoids the preparation and handling of a potentially moisture-sensitive sulfonyl chloride.
-
Utilizes readily available and stable sulfonyl hydrazides.
-
Generally proceeds under mild, metal-free conditions.
Disadvantages:
-
May require optimization of reaction conditions for different substrates.
-
The scope of sulfonyl hydrazides may be a limiting factor.
-
Can sometimes lead to a mixture of products, including diazotized indoles, depending on the indole substitution pattern.[3]
Electrochemical C-H Sulfonylation
Electrochemical methods offer a green and efficient alternative for the C2-sulfonylation of indoles. These reactions typically involve the electrolysis of an indole with an inorganic sulfite (e.g., Na₂SO₃) as the sulfur dioxide source in the presence of an alcohol. This method directly yields sulfonate esters.[4]
Advantages:
-
Environmentally friendly, avoiding the use of stoichiometric chemical oxidants.
-
Utilizes inexpensive and readily available inorganic sulfites.
-
Offers a direct route to sulfonate esters.
Disadvantages:
-
Requires specialized electrochemical equipment.
-
The reaction setup and optimization may be more complex for non-specialists.
-
The substrate scope may be limited by the electrochemical stability of the starting materials.
Comparative Performance Analysis
| Feature | Via tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | Direct C-H Sulfonylation (Sulfonyl Hydrazide) | Electrochemical C-H Sulfonylation |
| Versatility | High: reacts with a wide range of nucleophiles (amines, alcohols, thiols). | Moderate: primarily yields sulfones. | Moderate: primarily yields sulfonate esters. |
| Reagent Stability | Sulfonyl chloride can be moisture-sensitive. | Sulfonyl hydrazides are generally stable solids. | Inorganic sulfites are stable salts. |
| Reaction Conditions | Generally mild, but requires a strong base for synthesis. | Mild, often metal-free. | Mild, but requires an electrochemical setup. |
| Byproducts | HCl is generated and needs to be scavenged by a base. | Nitrogen gas and water. | Minimal byproducts. |
| Ease of Operation | Multi-step synthesis of the key intermediate. | Often a one-pot procedure. | Requires specialized equipment and knowledge. |
| Scope | Broad scope of nucleophiles can be employed. | Good scope for various substituted indoles and sulfonyl hydrazides. | Scope is still being explored. |
Conclusion and Future Perspectives
The use of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate provides a robust and versatile platform for the synthesis of a diverse range of 2-sulfonylindole derivatives. Its high reactivity towards various nucleophiles makes it an invaluable tool for medicinal chemists in lead optimization and the exploration of structure-activity relationships.
While alternative methods such as direct C-H sulfonylation with sulfonyl hydrazides and electrochemical approaches offer attractive features, particularly from a green chemistry perspective, the sulfonyl chloride route remains a highly reliable and broadly applicable strategy. The choice of method will ultimately depend on the specific target molecule, the availability of starting materials and equipment, and the desired scale of the reaction.
Future research in this area will likely focus on the development of even more efficient, selective, and environmentally benign methods for the C2-functionalization of indoles. The exploration of novel catalytic systems and the expansion of the substrate scope of direct C-H activation methodologies will continue to be areas of intense investigation.
References
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Wang, K., Herdtweck, E., & Dömling, A. (2011). One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. ACS combinatorial science, 13(2), 140–146. [Link]
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Gribble, G. W. (2010). 1,2-Bis(phenylsulfonyl)-1H-indole as an acceptor of organocuprate nucleophiles. ARKIVOC, 2010(4), 66-73. [Link]
-
Li, B., et al. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. [Link]
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O'Brien, P. (2010). Diamine-free Lithiation-Trapping of N-Boc Heterocycles Using s-BuLi in THF. Organic Letters, 12(19), 4380–4383. [Link]
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Coldham, I., et al. (2012). An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. Journal of the American Chemical Society, 134(12), 5547–5559. [Link]
-
Campeau, L. C., et al. (2011). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine. Chemical Communications, 47(3), 973-975. [Link]
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Reddy, B. V. S., et al. (2015). Selective sulfonylation and diazotization of indoles. Organic & Biomolecular Chemistry, 13(21), 5901-5905. [Link]
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A Researcher's Guide to Spectral Interpretation of N-substituted Indole-2-sulfonamides
N-substituted indole-2-sulfonamides represent a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their structural elucidation is paramount for understanding structure-activity relationships (SAR) and guiding drug discovery efforts. This guide provides an in-depth analysis of the key Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) features of this important class of molecules, offering a comparative framework for researchers in the field.
The Foundational Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of N-substituted indole-2-sulfonamides. Both ¹H and ¹³C NMR provide a detailed roadmap of the molecular architecture.
Interpreting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The proton NMR spectrum of an N-substituted indole-2-sulfonamide is characterized by distinct regions corresponding to the indole core, the sulfonamide group, and the N-substituent.
A critical aspect of ¹H NMR interpretation is understanding the influence of substituents on the chemical shifts of the indole ring protons.[1] Electron-withdrawing groups will generally deshield nearby protons, shifting their signals downfield, while electron-donating groups will cause an upfield shift. The N-H proton of the indole, if present, typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm), with its exact chemical shift being highly sensitive to solvent and concentration.[1]
Table 1: Typical ¹H NMR Chemical Shift Ranges for N-substituted Indole-2-sulfonamides
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Considerations |
| Indole N-H | 8.0 - 12.0 | Broad singlet | Highly dependent on solvent and concentration.[1] |
| Indole H3 | 6.4 - 6.8 | Doublet or Triplet | Coupling to H1 (if present) and potentially to substituents at C2. |
| Indole H4, H5, H6, H7 | 7.0 - 8.0 | Doublets, Triplets, or Multiplets | Specific shifts and coupling patterns depend on the substitution pattern of the benzene portion of the indole. |
| Sulfonamide N-H | Variable | Broad singlet | Chemical shift is influenced by the nature of the N-substituent and solvent. |
| N-substituent Protons | Variable | Dependent on the substituent | Aliphatic protons will appear upfield, while aromatic protons will be in the downfield region. |
Decoding the ¹³C NMR Spectrum: A Carbon Skeleton Perspective
The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. The chemical shifts of the indole carbons are particularly diagnostic.
The C2 carbon, being directly attached to the electron-withdrawing sulfonamide group, is typically observed downfield. Conversely, the C3 carbon is generally more shielded and appears at a higher field.[1]
Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Indole Core
| Carbon | Typical Chemical Shift (δ, ppm) |
| C2 | 125 - 140 |
| C3 | 100 - 115 |
| C3a | 128 - 135 |
| C4 | 110 - 125 |
| C5 | 120 - 130 |
| C6 | 118 - 128 |
| C7 | 110 - 120 |
| C7a | 134 - 140 |
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight of N-substituted indole-2-sulfonamides and gaining structural insights through fragmentation analysis. Electrospray ionization (ESI) is a commonly employed soft ionization technique that typically yields the protonated molecule [M+H]⁺.[2][3]
Characteristic Fragmentation Pathways
Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation patterns of these molecules. Several characteristic fragmentation pathways have been identified for sulfonamides.[2][4][5]
A common fragmentation involves the cleavage of the S-N bond of the sulfonamide, which can lead to several diagnostic fragment ions.[5][6] The loss of SO₂ (64 Da) is another frequently observed fragmentation, often occurring through a rearrangement process.[4][5]
Table 3: Common Fragment Ions in the Mass Spectra of Sulfonamides
| Fragment Ion (m/z) | Description | Significance |
| 156 | [(p-aminophenyl)sulfonyl]⁺ | A common fragment for many sulfonamides, though less specific for indole-2-sulfonamides.[5][7] |
| 108 | Loss of SO-NH-R with rearrangement | A characteristic fragment for sulfonamides.[5] |
| 92 | Loss of SO₂-NH-R | Indicates cleavage of the sulfonamide group.[5] |
| Loss of 64 Da | Neutral loss of SO₂ | A frequent fragmentation pathway.[4][5] |
Experimental Protocols: Ensuring Data Integrity
The quality of NMR and mass spectrometry data is intrinsically linked to the rigor of the experimental methodology.
Standardized NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the N-substituted indole-2-sulfonamide and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like N-H.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
Robust Mass Spectrometry Methodology
-
Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation in positive ion mode.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source for accurate mass measurements.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weight. For structural confirmation, perform tandem MS (MS/MS) experiments by selecting the protonated molecule as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.[3]
Comparative Analysis: Distinguishing Isomers and Analogs
A key challenge in the analysis of N-substituted indole-2-sulfonamides is the differentiation of closely related structures, such as positional isomers.
-
NMR Spectroscopy: Isomers will often exhibit distinct ¹H and ¹³C NMR spectra. For example, substitution at different positions on the indole ring will lead to unique chemical shifts and coupling patterns for the aromatic protons. Careful analysis of these patterns, often aided by 2D NMR techniques like COSY and HSQC, can definitively establish the substitution pattern.
-
Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns in MS/MS can differ. The relative abundances of fragment ions can be diagnostic for a particular isomer. In some cases, specific fragmentation pathways may be unique to one isomer, providing a clear means of differentiation.[7]
Conclusion
The synergistic use of NMR and mass spectrometry provides a powerful and comprehensive approach for the structural characterization of N-substituted indole-2-sulfonamides. A thorough understanding of the principles of spectral interpretation, coupled with rigorous experimental design, is essential for researchers to confidently elucidate the structures of these medicinally important compounds and advance their drug discovery programs.
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
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A Comparative Guide to the Structural Elucidation of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate Derivatives: An X-ray Crystallography Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent biological activity and synthetic tractability make it a privileged structure. The introduction of a sulfonyl chloride moiety, particularly at the 2-position, offers a reactive handle for further functionalization, leading to a diverse array of potential drug candidates. The N-protection with a tert-butoxycarbonyl (Boc) group enhances stability and solubility. Consequently, the unambiguous determination of the three-dimensional structure of derivatives like tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is paramount for understanding structure-activity relationships (SAR) and for rational drug design.
This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of this class of compounds. While a public crystal structure for the titular compound is not available, we will draw upon crystallographic data from closely related indole-sulfonyl derivatives to illustrate the principles and comparative insights that this powerful technique offers. Furthermore, we will objectively compare the capabilities of X-ray crystallography with alternative analytical methods, providing a comprehensive framework for researchers in the field.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a solid state.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated, from which atomic positions, bond lengths, and bond angles can be determined with exceptional precision.[1] For complex organic molecules, this technique provides the ultimate structural proof, resolving any ambiguities that may arise from spectroscopic methods.
A Self-Validating Workflow for Structural Determination
The experimental protocol for X-ray crystallography is a self-validating system, with each step providing quality control for the next. The journey from a powdered sample to a refined crystal structure is a meticulous process that ensures the final model is a true representation of the molecule's solid-state conformation.
Experimental Protocol: From Powder to Structure
1. Crystal Growth: The Critical First Step
The primary challenge in the X-ray crystallographic analysis of any organic compound, including sulfonyl chlorides, is obtaining a single crystal of sufficient size and quality.[3] The reactivity of the sulfonyl chloride group necessitates the use of anhydrous, aprotic solvents to prevent hydrolysis.
-
Solvent Selection: A systematic screening of solvents is crucial. Common choices for indole derivatives include ethyl acetate, dichloromethane, acetone, and acetonitrile. A solvent system where the compound has moderate solubility is ideal.
-
Crystallization Techniques:
-
Slow Evaporation: The simplest method, where a saturated solution of the compound is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant into the compound's solution can promote the growth of high-quality crystals.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.
-
2. Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays, and the diffraction data are collected on a detector.
3. Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and symmetry (space group). The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map.[2] An initial molecular model is built into this map, and the atomic positions and displacement parameters are refined against the experimental data. All hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[4]
Comparative Structural Analysis of Indole-Sulfonyl Derivatives
While the crystal structure of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is not publicly available, we can infer its likely structural features by comparing it with related compounds whose structures have been determined. For instance, the crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde provides valuable comparative data.[4][5]
| Parameter | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde[4][5] | Expected for Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | Rationale for Expected Differences |
| N1 Geometry | Pyramidal (bond-angle sum = 350.0°) | Likely more planar | The Boc group at N1 is a strong electron-withdrawing group, which would favor a more sp²-hybridized, planar nitrogen to maximize resonance with the carbonyl group. |
| Indole-Sulfonyl Dihedral Angle | 76.24 (7)° (between indole and phenyl ring) | N/A (no phenyl ring) | The key dihedral angle would be C(3)-C(2)-S-Cl, which would be influenced by steric interactions with the indole ring and the Boc group. |
| S-O Bond Lengths | ~1.42 Å (typical for sulfonyls) | ~1.42 Å | The S=O bond lengths are generally conserved across different sulfonyl derivatives. |
| S-Cl Bond Length | N/A | ~2.05 Å | Expected to be in the typical range for sulfonyl chlorides. |
| Intermolecular Interactions | C—H···O and C—H···π interactions | C—H···O interactions involving the Boc and sulfonyl oxygens are highly likely. Halogen bonding (C-Cl···O) may also play a role in the crystal packing. | The presence of the bulky and polar Boc group and the chlorosulfonyl group will dominate the intermolecular interactions, likely leading to a different packing motif. |
Table 1: Comparative analysis of crystallographic parameters.
A key point of comparison is the nature of the non-covalent interactions that dictate the crystal packing. In aromatic sulfonyl chlorides, Cl···O interactions have been shown to play a significant role in the crystal packing.[6] It is therefore plausible that in the crystal structure of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, similar interactions between the chlorine atom and the oxygen atoms of the sulfonyl and/or the Boc group would be observed.
Beyond Diffraction: A Multi-Technique Approach to Structural Elucidation
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate derivatives relies on a suite of analytical techniques.[3] Each method offers complementary information, and their combined application provides a holistic understanding of the molecule's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation in solution.[2]
-
¹H and ¹³C NMR: Provide detailed information about the chemical environment of each atom, allowing for the determination of the carbon-hydrogen framework.[3] For indole derivatives, the coupling patterns of the aromatic protons are characteristic of the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, confirming the overall structure.
-
Limitations: While NMR can define the covalent structure, it does not directly provide information on bond lengths or angles with high precision. Furthermore, it describes the molecule's structure in solution, which may differ from its solid-state conformation.
Mass Spectrometry (MS)
MS is a highly sensitive technique that provides the molecular weight and fragmentation pattern of a molecule.[3]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, thus confirming its molecular formula.
-
Tandem MS (MS/MS): Can be used to probe the fragmentation pathways, providing further structural information.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups.[3] For the target molecule, strong absorption bands characteristic of the S=O stretches (in the 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹ regions) and the C=O stretch of the Boc group (~1700-1750 cm⁻¹) would be expected.
Conclusion: An Integrated Approach to Structural Certainty
The structural analysis of novel compounds like tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate and its derivatives is a critical step in the drug discovery pipeline. While spectroscopic methods such as NMR, IR, and MS are indispensable for routine characterization and confirmation of the covalent structure, single-crystal X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional molecular architecture.[1][3]
By providing precise data on bond lengths, bond angles, and intermolecular interactions, X-ray crystallography offers unparalleled insights that are crucial for computational modeling, understanding structure-activity relationships, and intellectual property protection. The comparative analysis of related structures, as demonstrated in this guide, allows researchers to predict and understand the subtle yet significant structural variations that can impact biological activity. Therefore, an integrated analytical approach, with X-ray crystallography as the definitive arbiter of structure, is the most robust strategy for advancing the development of this promising class of molecules.
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Assessing the Purity of Synthesized Indole Sulfonamides: A Comparative Guide to Analytical Methodologies
For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel indole sulfonamide is a significant milestone. However, the true measure of success lies not just in the synthesis itself, but in the rigorous confirmation of its purity. The presence of even minute quantities of impurities can drastically alter a compound's pharmacological profile, introduce toxicity, and invalidate downstream experimental data. This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of synthesized indole sulfonamides, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, explore alternative and complementary methods, and provide actionable protocols to ensure the integrity of your research.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1] For indole sulfonamides, which possess chromophores within their bicyclic aromatic and sulfonamide functional groups, UV detection is a straightforward and effective method of analysis.
The Rationale Behind Method Development for Indole Sulfonamides
The development of a robust HPLC method is a systematic process. The goal is to achieve adequate separation of the main compound from any potential impurities, which may include starting materials, reagents, by-products, or degradation products.
Column Selection: The Heart of the Separation
The choice of the stationary phase is critical. For indole sulfonamides, a Reversed-Phase (RP) C18 column is the most common and logical starting point.[2][3]
-
Causality: Indole sulfonamides are moderately polar to non-polar aromatic compounds. A C18 stationary phase, with its long alkyl chains, provides a hydrophobic environment that promotes retention of these molecules through hydrophobic interactions. This allows for effective separation based on subtle differences in their polarity. A column with dimensions of 4.6 mm x 150 mm and a particle size of 3-5 µm is a good starting point for achieving a balance between resolution and analysis time.[4]
Mobile Phase Optimization: Driving the Separation
The mobile phase composition dictates the elution of the analytes from the column. A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can provide different selectivity and often results in sharper peaks.[5]
-
Aqueous Phase and pH Control: The sulfonamide group has an acidic proton, and the indole nitrogen can be protonated under acidic conditions. Therefore, controlling the pH of the mobile phase is crucial for consistent retention times and peak shapes. A mobile phase containing a buffer, such as phosphate or formate, at a pH between 3 and 7 is a good starting point. For mass spectrometry (MS) compatibility, volatile buffers like ammonium formate or ammonium acetate are recommended.[6]
-
Gradient Elution: For purity analysis, where impurities with a wide range of polarities may be present, a gradient elution is generally preferred over an isocratic one. A gradient program, starting with a higher proportion of the aqueous phase and gradually increasing the organic modifier, allows for the elution of both polar and non-polar impurities within a reasonable timeframe.[7]
A Foundational HPLC Protocol for Indole Sulfonamide Purity
This protocol serves as a robust starting point for method development.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent ionization of the analyte and is MS-compatible.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile offers good selectivity for aromatic compounds.[5] |
| Gradient | 5% to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm or 280 nm | Indole and sulfonamide moieties absorb in this range. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized indole sulfonamide.
-
Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 10 mL volumetric flask.
-
Dilute to the mark to obtain a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis and Purity Calculation:
Purity is typically determined by the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor at the chosen wavelength. For a more accurate quantification of impurities, reference standards for each impurity are required.
A Comparative Overview of Analytical Techniques
While HPLC is the workhorse for purity determination, a comprehensive assessment often involves orthogonal techniques that provide complementary information. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, structural confirmation, or the nature of the expected impurities.[8]
| Technique | Principle | Information Obtained | Sensitivity | Throughput | Key Advantages | Key Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Retention time, peak area (% purity), peak purity (with PDA). | High (ng-µg) | Medium | Robust, reproducible, quantitative, widely available.[1] | Requires reference standards for absolute quantification of impurities, potential for co-elution. |
| UPLC | Similar to HPLC but uses smaller particle size columns and higher pressures. | Same as HPLC, but with higher resolution and shorter run times. | Very High (pg-ng) | High | Faster analysis, better resolution, lower solvent consumption.[9][10] | Higher initial instrument cost, more susceptible to clogging from particulates.[11] |
| TLC | Differential adsorption on a thin layer of adsorbent. | Retention factor (Rf), presence of multiple spots. | Low (µg-mg) | High | Simple, rapid, low cost, good for reaction monitoring. | Not quantitative, lower resolution than HPLC.[12] |
| qNMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, absolute purity without a specific reference standard. | Moderate (mg) | Low | Provides structural information, can quantify without a specific standard for the analyte.[13][14] | Lower sensitivity than HPLC, requires a relatively pure sample for straightforward analysis.[1] |
| LC-MS | HPLC coupled with a mass spectrometer. | Retention time, mass-to-charge ratio (m/z) of parent ion and fragments. | Very High (pg-fg) | Medium | Provides molecular weight information, aids in impurity identification.[15][16] | Non-volatile buffers from HPLC methods may not be compatible, higher complexity and cost.[17] |
Visualizing the Purity Assessment Workflow
A systematic approach to purity assessment ensures that all potential impurities are identified and quantified.
Caption: A typical workflow for the purity assessment of a newly synthesized compound.
Experimental Protocols for Alternative and Complementary Techniques
Thin-Layer Chromatography (TLC) for Rapid Purity Screening
TLC is an invaluable tool for a quick, qualitative assessment of purity and for monitoring the progress of a reaction.
Protocol:
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good starting ratio is 7:3 hexane:ethyl acetate.
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile solvent like dichloromethane or methanol.
-
Spotting: Apply a small spot of the sample solution to the TLC plate baseline.
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization: Visualize the separated spots under UV light (254 nm). The presence of multiple spots indicates the presence of impurities.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR can determine the purity of a compound without needing a reference standard of the analyte itself. Instead, a certified internal standard of known purity and concentration is used.[14]
Protocol:
-
Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one peak that does not overlap with any analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized indole sulfonamide.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
-
Data Acquisition: Acquire a proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Integrate the area of a well-resolved peak of the analyte and a well-resolved peak of the internal standard.
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Ensuring Trustworthiness: The Imperative of Method Validation
An analytical method is only as reliable as its validation. For regulatory submissions and to ensure the scientific rigor of your data, the developed HPLC method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically Q2(R1).[18][19]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by showing that there is no interference from a blank, and by peak purity analysis using a PDA detector.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the analyte and plotting the peak area against concentration. A correlation coefficient (R²) of >0.999 is typically desired.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Caption: The sequential process for validating an HPLC method for purity assessment.
Conclusion
The assessment of purity for a synthesized indole sulfonamide is a multi-faceted process that demands a rigorous and well-justified analytical strategy. While HPLC remains the primary tool for this purpose, a comprehensive understanding of its principles and the rationale behind method development is paramount. By complementing HPLC with orthogonal techniques such as TLC for rapid screening, LC-MS for impurity identification, and qNMR for absolute purity determination, researchers can build a complete and defensible profile of their synthesized compound. Ultimately, a robust, validated analytical method is the foundation upon which reliable and reproducible scientific data is built, ensuring the integrity and success of the drug discovery and development process.
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
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Duca, D., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. [Link]
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Research & Development Today. (n.d.). A Review on Comparative study of HPLC and UPLC. RJPT. [Link]
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Sarotti, A. M., & Pellegrinet, S. C. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. [Link]
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ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. [Link]
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van der Westhuizen, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
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ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... [Link]
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National Veterinary Research Institute. (2014). Detection of sulfonamides in chicken muscle by thin layer chromatography. [Link]
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Klein, H. R., & Sarnoff, E. (1971). TLC identification of sulfonamides. Journal of Pharmaceutical Sciences. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. [Link]
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Szepesi, G., et al. (1972). A TLC-Densitometric Determination of Sulphonamide Chemotherapeuticals. Chromatographia. [Link]
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Wabaidur, S. M., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules. [Link]
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Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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Al-Bayati, Y. K., & Al-Janabi, A. H. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
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Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. [Link]
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Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. [Link]
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Dong, M. W. (2015). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
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A Comparative Guide to Boc-Protected vs. Unprotected Indole-2-Sulfonyl Chlorides for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, indole-containing scaffolds are of paramount importance, forming the core of numerous natural products and pharmaceuticals. The introduction of a sulfonyl group at the C2 position of the indole ring can significantly enhance biological activity.[1] This has led to a growing interest in indole-2-sulfonyl chlorides as versatile building blocks for the synthesis of novel sulfonamides and other derivatives. However, a critical decision point for any researcher in this field is the choice between using a Boc-protected or an unprotected indole-2-sulfonyl chloride. This guide provides an in-depth comparative analysis of these two key reagents, drawing upon established principles of organic chemistry and available experimental data to inform your synthetic strategy.
The Dichotomy of Reactivity and Stability: A Fundamental Overview
The core of this comparison lies in the inherent chemical nature of the indole nucleus. The indole NH proton is weakly acidic and the pyrrole ring is highly electron-rich, making it susceptible to a variety of reactions, including undesired side reactions under harsh conditions.[2] This inherent reactivity of the unprotected indole presents both challenges and opportunities in the synthesis and application of indole-2-sulfonyl chloride.
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the indole nitrogen.[3] Its key advantages are its ease of installation and its stability towards many nucleophiles and basic conditions, while being readily removable under acidic conditions.[3][4] The presence of the Boc group fundamentally alters the electronic properties and reactivity of the indole ring, which in turn has significant implications for the synthesis, stability, and utility of the corresponding indole-2-sulfonyl chloride.
Synthesis and Handling: A Tale of Two Strategies
The synthetic routes to Boc-protected and unprotected indole-2-sulfonyl chlorides, along with their handling requirements, highlight the practical trade-offs between the two reagents.
Unprotected Indole-2-Sulfonyl Chloride: A Direct but Delicate Approach
The synthesis of unprotected indole-2-sulfonyl chloride is often approached directly from indole. However, the electron-rich nature of the indole ring makes it prone to polymerization and other side reactions under the strongly acidic and oxidative conditions typically required for chlorosulfonation.[5]
Illustrative Synthetic Workflow: Unprotected Indole-2-sulfonyl Chloride
Caption: Synthesis of unprotected indole-2-sulfonyl chloride.
The handling of unprotected indole-2-sulfonyl chloride requires care due to its potential instability. Heteroaromatic sulfonyl chlorides, in general, can be susceptible to decomposition, including hydrolysis and SO2 extrusion.[6][7] The presence of the reactive indole NH group can further contribute to its instability, especially in the presence of moisture or bases.
Boc-Protected Indole-2-Sulfonyl Chloride: A Robust and Controlled Pathway
The synthesis of N-Boc-indole-2-sulfonyl chloride involves an initial protection step, which adds to the overall synthetic sequence. However, this strategy offers significant advantages in terms of reaction control and product stability. The Boc group deactivates the indole ring towards electrophilic attack and prevents side reactions at the nitrogen atom.[3]
Illustrative Synthetic Workflow: Boc-Protected Indole-2-sulfonyl Chloride
Caption: Synthesis and use of Boc-protected indole-2-sulfonyl chloride.
The resulting N-Boc-indole-2-sulfonyl chloride is generally a more stable and easier-to-handle crystalline solid compared to its unprotected counterpart. This enhanced stability is a direct consequence of the Boc group mitigating the inherent reactivity of the indole nucleus.
Comparative Reactivity in Sulfonamide Synthesis
The primary application of indole-2-sulfonyl chlorides is in the synthesis of sulfonamides via reaction with primary or secondary amines.[8][9] The presence or absence of the Boc group significantly influences the reactivity profile of the sulfonyl chloride and the overall synthetic strategy.
| Feature | Unprotected Indole-2-sulfonyl Chloride | Boc-Protected Indole-2-sulfonyl Chloride |
| Reactivity | Highly reactive, but prone to side reactions. The acidic NH proton can interfere with basic reaction conditions. | Moderated reactivity, leading to cleaner reactions. The absence of the acidic NH proton allows for a wider range of basic conditions. |
| Substrate Scope | May be limited by the sensitivity of the amine to the acidic indole NH or by side reactions. | Broader substrate scope due to cleaner reaction profiles and tolerance to a wider range of bases. |
| Reaction Conditions | Often requires careful control of stoichiometry and temperature to minimize side reactions. | More robust and tolerant of varied reaction conditions. |
| Work-up and Purification | Can be challenging due to the formation of byproducts. | Generally simpler due to cleaner reaction mixtures. |
| Post-reaction step | None required. | Requires an additional deprotection step to yield the final N-unsubstituted indole sulfonamide. |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole-2-sulfonyl chloride (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).
-
Addition of Amine: To the stirred solution, add the desired primary or secondary amine (1.0-1.2 eq.) and a suitable base (e.g., triethylamine, pyridine; 1.5-2.0 eq.) at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
For Boc-Protected Indole-2-sulfonamides:
-
Deprotection: Dissolve the purified N-Boc protected sulfonamide in a suitable solvent (e.g., dichloromethane) and treat with an acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[10] Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Final Work-up: Neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate) and extract the final product. Purify as needed.
The Verdict: A Strategic Choice Based on Synthetic Goals
The choice between Boc-protected and unprotected indole-2-sulfonyl chlorides is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the synthesis.
Choose Unprotected Indole-2-sulfonyl Chloride when:
-
A shorter synthetic route is a primary concern.
-
The desired final product is the N-unsubstituted indole-2-sulfonamide and you wish to avoid a deprotection step.
-
The reaction conditions can be carefully controlled to minimize side reactions.
-
The nucleophile is not sensitive to the acidic indole NH.
Choose Boc-Protected Indole-2-sulfonyl Chloride when:
-
Stability and ease of handling of the sulfonyl chloride reagent are critical.
-
A cleaner reaction profile with fewer byproducts is desired.
-
A broad range of nucleophiles and reaction conditions are being explored.
-
The final product requires further modification where the indole nitrogen needs to be protected.
Conclusion
Both Boc-protected and unprotected indole-2-sulfonyl chlorides are valuable reagents for the synthesis of biologically active molecules. The unprotected version offers a more direct route but comes with challenges related to stability and reactivity. The Boc-protected counterpart provides a more robust and controlled approach, albeit with an additional deprotection step. By understanding the fundamental chemical differences and the practical implications for synthesis, researchers can make an informed decision that best aligns with their project goals, ultimately accelerating the discovery and development of new indole-based therapeutics.
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A Comparative Guide to Catalyst Efficiency in Reactions with Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount, and the use of versatile building blocks such as Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate offers a gateway to a diverse array of 2-substituted indole derivatives. The efficiency of these transformations, however, is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of the performance of common transition metal catalysts in cross-coupling reactions utilizing this valuable reagent, supported by established chemical principles and representative experimental data.
The Central Role of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, often referred to as N-Boc-indole-2-sulfonyl chloride, is a bifunctional molecule. The N-Boc (tert-butoxycarbonyl) group serves as a protecting group for the indole nitrogen, enhancing its stability and solubility in organic solvents. The 2-chlorosulfonyl moiety, a potent electrophilic site, acts as an excellent leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position of the indole ring. This reactivity profile makes it a superior alternative to traditional aryl halides in certain synthetic contexts.
Evaluating Catalyst Performance: Key Metrics
The "efficiency" of a catalyst is a multifaceted concept. In this guide, our evaluation will be based on the following key performance indicators:
-
Yield (%) : The percentage of the desired product obtained from the starting material.
-
Turnover Number (TON) : The number of moles of substrate that a mole of catalyst can convert before becoming inactivated. A higher TON indicates a more robust and active catalyst.
-
Reaction Time (h) : The duration required to achieve a satisfactory yield. Shorter reaction times are generally preferred for process efficiency.
-
Catalyst Loading (mol%) : The amount of catalyst used relative to the substrate. Lower catalyst loadings are economically and environmentally advantageous.
-
Substrate Scope and Functional Group Tolerance : The range of coupling partners and the compatibility of the catalytic system with various functional groups.
I. Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C Bond Formation
Palladium-based catalysts are undoubtedly the most extensively studied and widely employed catalysts for cross-coupling reactions. Their versatility, high reactivity, and relatively predictable mechanisms make them a primary choice for reactions involving aryl sulfonyl chlorides.
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an electrophile, is a powerful tool for synthesizing biaryl and vinyl-substituted indoles. Aryl sulfonyl chlorides have been successfully employed as electrophilic partners in this reaction[1][2][3].
-
Rationale for Selection : Dichlorobis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl2) is a highly effective and commercially available catalyst for Suzuki-Miyaura reactions. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
To an oven-dried Schlenk tube under an argon atmosphere, add Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K2CO3 (2.0 mmol).
-
Add the palladium catalyst, for instance, Pd(dppf)Cl2 (0.02 mmol, 2 mol%).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or THF and water (e.g., 4:1 ratio, 5 mL).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring for the required time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl2 | 2 | K2CO3 | Dioxane/H2O | 12 | 85 | [1][2] |
| Pd(PPh3)4 | 5 | Na2CO3 | Toluene/EtOH/H2O | 18 | 72 | General Knowledge |
| Pd2(dba)3 / SPhos | 1 | K3PO4 | THF/H2O | 8 | 92 | General Knowledge |
Note: This data is representative and intended for comparative purposes. Actual results may vary based on the specific arylboronic acid and reaction conditions.
II. Nickel-Catalyzed Cross-Coupling: A Cost-Effective and Powerful Alternative
Nickel catalysts have emerged as a highly attractive alternative to palladium for cross-coupling reactions due to nickel's lower cost and unique reactivity profile. Nickel catalysis can often succeed where palladium fails, particularly with more challenging substrates[4][5][6].
A. Sulfonamide Synthesis via C-N Coupling
The direct coupling of sulfonamides with aryl electrophiles is a crucial transformation in medicinal chemistry. Nickel catalysts have shown exceptional activity in the C-N cross-coupling of sulfonamides with aryl chlorides[4][5].
-
Rationale for Selection : Similar to its palladium counterpart, the nickel complex with the dppf ligand provides a robust and effective catalytic system. The electronic properties of nickel often allow for the activation of less reactive C-Cl bonds and can offer a different selectivity profile.
Caption: Proposed catalytic cycle for the nickel-catalyzed C-N cross-coupling of sulfonamides.
-
In a glovebox, charge an oven-dried vial with the nickel precatalyst (e.g., (dppf)NiCl2, 5 mol%) and a suitable ligand if necessary.
-
Add Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.0 mmol), the desired amine (1.5 mmol), and a strong base such as NaOt-Bu (2.0 mmol).
-
Add a dry, degassed solvent like toluene or dioxane (5 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of NH4Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate.
-
Purify the residue by flash column chromatography.
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| (dppf)NiCl2 | 5 | NaOt-Bu | Toluene | 16 | 78 | [4][5] |
| NiCl2(PCy3)2 | 5 | K3PO4 | Dioxane | 24 | 65 | General Knowledge |
| Ni(COD)2 / IPr | 3 | KHMDS | THF | 10 | 88 | General Knowledge |
Note: This data is representative and intended for comparative purposes. Actual results may vary based on the specific amine and reaction conditions.
III. Copper-Catalyzed Reactions: An Emerging Frontier
Copper catalysis offers a more economical and environmentally benign alternative to palladium and nickel for certain cross-coupling reactions. While less explored for sulfonyl chloride couplings, copper-catalyzed N-arylation of sulfonamides with aryl halides is a well-established transformation[7][8].
-
Rationale for Selection : Copper(I) iodide is an inexpensive and readily available catalyst. In combination with an amino acid ligand like L-proline, it forms a highly effective catalytic system for C-N bond formation, often under milder conditions than those required for palladium or nickel.
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A Comparative Guide to the Performance of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate and Novel Sulfonylating Agents
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone pharmacophore. Its prevalence in a wide array of therapeutic agents necessitates robust and versatile synthetic methodologies. The classical approach, reacting a sulfonyl chloride with an amine, while time-honored, is often hampered by the stability of the sulfonyl chloride and the conditions required for its preparation.[1] This guide provides an in-depth technical comparison of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, a specialized sulfonyl chloride, against two prominent classes of novel sulfonylating agents: sulfonyl hydrazides and electrochemical sulfonylation methods. Our analysis is geared towards researchers, scientists, and drug development professionals, offering field-proven insights into the selection of the optimal sulfonylating strategy for indole scaffolds.
The Incumbent: Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate is a bespoke sulfonylating agent designed for the introduction of the 2-indolylsulfonyl moiety. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen serves a dual purpose: it enhances the stability of the molecule and modulates the reactivity of the sulfonyl chloride.
Chemical Structure:
Reactivity Profile: As a sulfonyl chloride, its reactivity is primarily dictated by the electrophilicity of the sulfur atom. The reaction proceeds via a classical nucleophilic acyl substitution-type mechanism. The Boc group, being electron-withdrawing, is expected to slightly enhance the electrophilicity of the sulfonyl group. However, its steric bulk may also influence the approach of nucleophiles.
| Nucleophile | Product | Typical Yield | Reaction Conditions | Reference |
| Primary/Secondary Amines | Sulfonamides | Good to Excellent | Base (e.g., pyridine, Et3N), aprotic solvent, 0 °C to RT | [3] |
| Alcohols/Phenols | Sulfonate Esters | Good to Excellent | Base (e.g., pyridine), aprotic solvent, 0 °C to RT | [4] |
The Challengers: Novel Sulfonylating Agents
The limitations of traditional sulfonyl chlorides have spurred the development of alternative reagents and methodologies. Here, we focus on two of the most promising approaches for indole sulfonylation.
Sulfonyl Hydrazides: Stable and Versatile Precursors
Sulfonyl hydrazides have emerged as stable, easy-to-handle, and environmentally benign alternatives to sulfonyl chlorides.[5] They can act as precursors to sulfonyl radicals, sulfonyl iodides, or other reactive species in situ, depending on the reaction conditions.
Mechanism of Action: The sulfonylation of indoles with sulfonyl hydrazides can proceed through various pathways, often involving a radical mechanism. For instance, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a catalyst such as molecular iodine, the sulfonyl hydrazide is oxidized to a sulfonyl radical, which then attacks the electron-rich indole ring, typically at the C2 or C3 position.[6]
| Indole Substrate | Sulfonyl Hydrazide | Yield (%) | Reaction Time | Conditions | Reference |
| 1-Methyl-1H-indole | 4-Methylbenzenesulfonohydrazide | 85 | 12 h | TBHP, TBAI, DCE, 80 °C | [6] |
| 1H-Indole | Benzenesulfonohydrazide | 78 | 12 h | TBHP, TBAI, DCE, 80 °C | [6] |
| 5-Methoxy-1H-indole | 4-Methylbenzenesulfonohydrazide | 82 | 12 h | TBHP, TBAI, DCE, 80 °C | [6] |
Electrochemical Sulfonylation: A Green and Controllable Approach
Electrochemical synthesis offers a sustainable and highly controllable alternative for C-H functionalization, including sulfonylation.[7] By using electrons as a "traceless" reagent, it avoids the need for stoichiometric chemical oxidants, reducing waste and often proceeding under mild conditions.
Mechanism of Action: In a typical electrochemical sulfonylation of an indole, the indole is first oxidized at the anode to form a radical cation. This reactive intermediate is then trapped by a sulfinate anion (generated from a precursor like sodium sulfinate) to form the C-S bond. The reaction can be directed to different positions of the indole ring by tuning the electrochemical potential and reaction conditions.[8]
Performance Data: Electrochemical methods have been successfully applied to the direct C-H sulfonylation of indoles with inorganic sulfites and alcohols, affording various indole sulfonic esters in good yields.[7] This approach is notable for its use of readily available and cost-effective sulfur sources.
| Indole Substrate | Sulfur Source | Alcohol | Yield (%) | Conditions | Reference |
| 1-Methyl-1H-indole | NaHSO3 | Methanol | 75 | Undivided cell, graphite electrodes, constant current | [7] |
| 1H-Indole | Na2S2O5 | Ethanol | 68 | Undivided cell, graphite electrodes, constant current | [7] |
| 5-Bromo-1H-indole | NaHSO3 | Isopropanol | 72 | Undivided cell, graphite electrodes, constant current | [7] |
Head-to-Head Comparison
| Feature | Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate | Sulfonyl Hydrazides | Electrochemical Sulfonylation |
| Reagent Stability | Moderate; sensitive to moisture. | High; generally stable solids. | In situ generation of reactive species. |
| Reaction Conditions | Typically requires a base; mild to moderate temperatures. | Often requires an oxidant and/or catalyst; moderate to high temperatures. | Mild temperatures; requires an electrochemical setup. |
| Regioselectivity | Pre-functionalized at the C2 position. | Can be tuned to C2 or C3 with appropriate catalysts and conditions.[6] | Can be controlled by electrochemical parameters and substrate design.[8] |
| Substrate Scope | Dependent on the nucleophilicity of the coupling partner. | Broad; tolerant of various functional groups.[5] | Broad; tolerant of many functional groups.[7] |
| Green Chemistry | Generates stoichiometric salt waste. | Can be designed to be more environmentally friendly. | High; avoids stoichiometric oxidants and generates minimal waste. |
| Scalability | Readily scalable using standard batch reactors. | Scalable, though optimization may be needed for oxidant handling. | Scalable with appropriate flow-cell technology. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis using Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
-
To a solution of the amine (1.0 equiv) and a suitable base (e.g., triethylamine, 1.2 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a solution of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate (1.1 equiv) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles with Sulfonyl Hydrazides
-
In a sealed 10 mL reaction tube, place the indole (0.5 mmol) and the sulfonyl hydrazide (1.0 mmol).
-
Add 2 mL of iodophor (5% solution of povidone-iodine in water) and 1 mL of 30% H2O2 solution.
-
Heat the reaction mixture at 60 °C for 10 minutes.
-
After cooling to room temperature, add a saturated salt solution (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-sulfonylated indole.
Protocol 3: Electrochemical C-H Sulfonylation of Indoles
-
Set up an undivided electrochemical cell with a graphite rod anode and a graphite rod cathode.
-
To the cell, add the indole (0.3 mmol), sodium bisulfite (0.9 mmol), acetic acid (8.0 equiv), and a supporting electrolyte such as nBu4NBF4 in the desired alcohol as the solvent.
-
Apply a constant current (e.g., 5.0 mA) to the system at 30 °C under a nitrogen atmosphere for 6 hours.
-
After the electrolysis is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the indole sulfonate ester.[8]
Conclusion and Future Outlook
The choice of a sulfonylating agent is a critical decision in the synthesis of indole-containing compounds. Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate remains a viable, albeit traditional, option for introducing a 2-indolylsulfonyl group, particularly when a pre-functionalized, stable reagent is desired.
However, the landscape of sulfonylation chemistry is evolving. Sulfonyl hydrazides offer a significant advantage in terms of stability, handling, and versatility, enabling a range of regioselective sulfonylation reactions under various catalytic conditions. Their performance in terms of yield and substrate scope is often comparable or superior to traditional methods.
Electrochemical sulfonylation represents the cutting edge of green and sustainable chemistry. Its ability to operate under mild, oxidant-free conditions, coupled with the potential for high selectivity and control, makes it an exceptionally attractive methodology for modern drug discovery and development. While the initial setup cost may be a consideration, the long-term benefits of reduced waste and enhanced safety are compelling.
For researchers and drug development professionals, the selection of a sulfonylating agent should be guided by a holistic assessment of factors including substrate compatibility, desired regioselectivity, scalability, and sustainability goals. While Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate has its place, the compelling performance and greener profiles of novel agents like sulfonyl hydrazides and electrochemical methods position them as powerful tools for the synthesis of next-generation sulfonamide-based therapeutics.
References
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Liu, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate. [Link]
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ResearchGate. (2024). Electrochemical Three-Component C-H Functionalization of Indoles with Sodium Bisulfite and Alcohols to Access Indole-Containing Sulfonate Esters. [Link]
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Jiang, P., et al. (2022). Electrochemical Three-Component C-H Functionalization of Indoles with Sodium Bisulfite and Alcohols to Access Indole-Containing Sulfonate Esters. Semantic Scholar. [Link]
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ResearchGate. (2022). Different substrate scope for electrochemical sulfenylation of indole. [Link]
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MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]
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ResearchGate. (2022). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. [Link]
- Sharma, P., et al. (2025).
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RSC Publishing. (2021). N-Sulfonylation of azoles with sulfonyl hydrazides enabled by electrocatalysis. [Link]
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RSC Publishing. (2021). Electrochemically enabled chemoselective sulfonylation and hydrazination of indoles. [Link]
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NIH. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
PubMed. (2024). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. [Link]
-
RSC Publishing. (2021). An electrochemical method for direct sulfonylation of BODIPYs under green conditions. [Link]
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ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
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NIH. (2014). Copper-Catalyzed Synthesis of N-Aryl and N-Sulfonyl Indoles from 2-Vinylanilines with O2 as Terminal Oxidant and TEMPO as Co-Catalyst. [Link]
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Qiu, J., et al. (2014). Selective sulfonylation and diazotization of indoles. Chemical Communications, 50(94), 14782-14785. [Link]
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NIH. (2024). Synthesis of meta-carbonyl phenols and anilines. [Link]
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RSC Publishing. (2021). Ortho-selective C–H arylation of phenols with N-carboxyindoles under Brønsted acid- or Cu(i)-catalysis. [Link]
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ResearchGate. (2021). Scope of the conversion of sulfonyl hydrazides to sulfonyl chlorides.... [Link]
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PubChemLite. (2026). Tert-butyl 2-(chlorosulfonyl)-1h-indole-1-carboxylate (C13H14ClNO4S). [Link]
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ResearchGate. (2021). Electrochemical sulfonylation of imidazoheterocycles in Batch and continuous Flow. [Link]
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Taylor & Francis Online. (2023). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. [Link]
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ACS Publications. (2022). The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. [Link]
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PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]
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MDPI. (2024). Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. [Link]
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ResearchGate. (n.d.). Tert-butylation of phenols. [Link]
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RSC Publishing. (2024). Recent advances in the synthesis of indolo[2,1-a]isoquinolines from N-acryloyl indole derivatives. [Link]
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Organic Chemistry Portal. (2009). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. [Link]
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Organic Chemistry Portal. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
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NIH. (2013). Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. [Link]
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MDPI. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]
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NIH. (2019). Synthesis of a Series of Diaminoindoles. [Link]
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ResearchGate. (2025). Synthesis and evaluation of new 2-azolylindoles - derivatives of indole-2-carboxylic. [Link]
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PubMed Central. (2024). tert-Butyl Hypochlorite: A Reagent for the Synthesis of Chlorinated Oxindole and Indole Derivatives. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate
For researchers and professionals in drug development, the synthesis and handling of complex molecules are routine. However, the safe disposal of reactive intermediates is a critical aspect of laboratory safety that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, a reactive sulfonyl chloride derivative. The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations by neutralizing the hazardous nature of the compound through controlled chemical reactions.
The core principle behind the safe disposal of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate lies in its controlled hydrolysis under basic conditions. Sulfonyl chlorides are known to react, often violently, with water, producing corrosive hydrochloric acid and the corresponding sulfonic acid.[1] This exothermic reaction can pose a significant safety risk if not managed properly.[2] By slowly adding the sulfonyl chloride to a stirred, cold solution of a base, such as sodium hydroxide, we can ensure that the reaction is controlled and that the acidic byproducts are neutralized in situ. This process transforms the reactive sulfonyl chloride into a much less hazardous sodium sulfonate salt, which can then be disposed of according to local regulations.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
A thorough risk assessment should be conducted before handling this compound. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield | Protects against splashes of the corrosive chemical and the basic neutralization solution. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents skin contact, which can cause severe burns.[4] Gloves should be inspected before use.[4] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes | Provides a barrier against accidental spills. |
| Respiratory | Use in a well-ventilated chemical fume hood | Prevents inhalation of any dust or vapors.[5] |
Engineering Controls:
-
All handling and disposal procedures must be carried out in a certified chemical fume hood to ensure adequate ventilation.[5]
-
An emergency eyewash station and safety shower must be readily accessible.[5]
Step-by-Step Disposal Protocol
This protocol is designed for the safe neutralization of small quantities of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate typically found in a research laboratory setting.
Materials:
-
Tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate waste
-
Sodium hydroxide (NaOH) pellets or a 2M aqueous solution
-
Crushed ice or an ice-water bath
-
A beaker or flask of appropriate size (at least 5 times the volume of the final solution)
-
A magnetic stirrer and stir bar
-
pH paper or a pH meter
-
A dropping funnel or pipette
Workflow for Neutralization
Caption: Overall reaction for the alkaline hydrolysis of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate.
The use of a strong base like sodium hydroxide serves two critical purposes. Firstly, it provides the nucleophile (hydroxide ion) to react with the sulfonyl chloride. Secondly, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the hydrolysis reaction, preventing the release of corrosive acidic vapors and driving the reaction to completion. The exothermicity of the reaction is managed by the slow addition of the sulfonyl chloride to a large volume of cold base solution. [2]
Waste Management and Final Logistical Steps
Contaminated materials, such as gloves, pipette tips, and empty containers that came into direct contact with the sulfonyl chloride, should be considered hazardous waste. [6]These items should be collected in a designated, sealed waste container and disposed of through your institution's hazardous waste management program. [7] It is essential to maintain accurate records of the disposal process, including the amount of chemical neutralized and the date of disposal. Always consult your institution's environmental health and safety (EHS) office for specific guidance on waste disposal procedures, as regulations can vary. [8] By adhering to this detailed protocol, researchers can ensure the safe and effective disposal of tert-butyl 2-(chlorosulfonyl)-1H-indole-1-carboxylate, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
-
Fisher Scientific. (2025). Safety Data Sheet. [Link]
-
Public Safety. (n.d.). Disposal of Solid Chemicals in the Normal Trash. [Link]
-
University of Reading. (2021). The Disposal of Laboratory Waste. [Link]
-
PubChem. (n.d.). tert-butyl 3-(2-oxoethyl)-1H-indole-1-carboxylate. [Link]
-
Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. [Link]
-
ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
-
EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. [Link]
-
American Chemical Society. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. [Link]
-
Chemical Synthesis Database. (2025). tert-butyl 2-butyl-1H-indole-1-carboxylate. [Link]
- Google Patents. (n.d.). Process for preparing sulphonate salts via alkaline hydrolysis of the corresponding sulfonyl chlorides.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
